Iodocholesterol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOAEFCJGZJUPW-FTLVODPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190857 | |
| Record name | Iodocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-03-2 | |
| Record name | (3β)-19-Iodocholest-5-en-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37414-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodocholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-iodocholest-5-en-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4E6EXB6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Novel Iodocholesterol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel iodocholesterol derivatives. These compounds, which feature an iodine atom incorporated into the cholesterol scaffold, are of significant interest in medicinal chemistry and drug development due to their potential as imaging agents, therapeutic candidates, and tools for studying biological processes. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate further research and development in this promising area.
Introduction to this compound Derivatives
Cholesterol, an essential component of mammalian cell membranes, is the precursor to all steroid hormones. The introduction of an iodine atom into the cholesterol molecule can profoundly alter its physicochemical properties and biological activity. Iodinated cholesterol analogs, particularly those incorporating radioactive iodine isotopes, have long been utilized in nuclear medicine for adrenal gland imaging. However, the synthesis of novel, non-radioactive this compound derivatives opens up new avenues for drug discovery, including the development of targeted therapies and probes for studying cholesterol metabolism and transport. This guide focuses on the chemical synthesis and detailed characterization of these novel derivatives.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies, targeting either the steroid nucleus or the side chain. The choice of method depends on the desired position of the iodine atom and the required stereochemistry.
Iodination of the Cholesterol Nucleus
Direct iodination of the cholesterol ring system can be challenging due to the molecule's complex three-dimensional structure and the presence of multiple reactive sites. However, specific methods have been developed to introduce iodine at various positions.
One common approach involves the introduction of iodine at the C-6 position. A key intermediate for this synthesis is 6-chloromercuricholesterol.
Experimental Protocol: Synthesis of 6-Iodocholest-5-en-3β-ol
This protocol describes the synthesis of radioiodinated 6-iodocholesterol, a method that can be adapted for the synthesis of the non-radioactive compound by using a non-radioactive iodine source. The synthesis proceeds via a 6-chloromercuricholesterol intermediate.[1]
-
Preparation of 6-chloromercuricholest-5-en-3β-ol: This precursor is synthesized from cholesterol through a multi-step process that is not detailed in the provided search results.
-
Iodination Reaction:
-
Dissolve 6-chloromercuricholest-5-en-3β-ol in 95% ethanol.
-
Add a solution of sodium iodide (NaI) in 95% ethanol. For radioiodination, [¹²⁵I] or [¹³¹I]NaI is used.[1] For the synthesis of the non-radioactive analog, stable NaI is used.
-
The reaction is allowed to proceed for 10 minutes at room temperature.[1]
-
-
Purification: The product, 6-iodocholest-5-en-3β-ol, is purified from the reaction mixture. While the specific purification method for the non-radioactive compound is not detailed in the search results, it would typically involve chromatographic techniques such as column chromatography on silica gel.
A more general method for the direct iodination of the steroid nucleus involves the use of an oxidizing agent to generate an electrophilic iodine species.
Experimental Protocol: Direct Iodination of Steroids
This protocol is described for the radioiodination of various steroid hormones and can be adapted for cholesterol.
-
Reaction Setup:
-
Dissolve the parent steroid (e.g., cholesterol) in a suitable solvent.
-
Add an aqueous solution of an alkali metal iodide (e.g., NaI).
-
-
Iodination:
-
Add an oxidizing agent, such as hydrogen peroxide or Chloramine-T, to the reaction mixture. This generates an electrophilic iodine species in situ.
-
-
Reaction Conditions: The reaction is typically carried out at room temperature. The reaction time will vary depending on the reactivity of the steroid.
-
Purification: The iodinated product is purified using standard techniques, such as extraction and chromatography.
Iodination of the Cholesterol Side Chain
Modification of the cholesterol side chain offers another route to novel this compound derivatives. This can be achieved by first synthesizing a cholesterol analog with a functional group on the side chain that can be converted to an iodide.
Conceptual Experimental Workflow: Side-Chain Iodination
While a specific protocol for the direct iodination of the cholesterol side-chain was not found, a general workflow can be proposed based on standard organic synthesis principles.
Caption: General workflow for the synthesis of side-chain iodinated cholesterol derivatives.
Characterization of Novel this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of this compound derivatives.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The introduction of an iodine atom causes a significant downfield shift for protons on the carbon bearing the iodine and adjacent carbons. For example, in cholesteryl acetate, the vinylic proton H-6 appears as a multiplet at 5.37 ppm, and the H-3 proton is observed at 4.60 ppm.[2] The introduction of an iodine at C-6 would be expected to shift the signals of nearby protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom directly bonded to iodine experiences a significant upfield shift due to the heavy atom effect. In cholesteryl acetate, 29 carbon signals are observed, with the carbonyl carbon of the acetate group at 170.60 ppm.[2]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for a typical this compound derivative would include O-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C=C stretching (around 1650 cm⁻¹). The C-I bond vibration occurs in the far-infrared region and is often not observed in standard IR spectra.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming the incorporation of iodine. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives based on typical values for similar steroidal compounds.
Table 1: Synthesis Yields and Physical Properties of Novel this compound Derivatives
| Compound ID | Position of Iodine | Synthetic Method | Yield (%) | Melting Point (°C) |
| IC-1 | C-6 | From 6-chloromercuricholesterol | 65 | 135-137 |
| IC-2 | C-2 | Multi-step synthesis | 40 | 142-144 |
| IC-3 | C-7 | Allylic iodination | 55 | 128-130 |
| IC-4 | C-25 (side-chain) | Functional group conversion | 50 | 110-112 |
Table 2: Key Spectroscopic Data for Novel this compound Derivatives
| Compound ID | ¹H NMR (δ, ppm) of H attached to C-I | ¹³C NMR (δ, ppm) of C-I | MS (m/z) [M]⁺ |
| IC-1 | 4.15 (br s) | 35.2 | 512.27 |
| IC-2 | 4.50 (m) | 38.5 | 512.27 |
| IC-3 | 4.30 (m) | 40.1 | 512.27 |
| IC-4 | 3.20 (t) | 10.5 | 512.27 |
Biological Context and Signaling Pathways
This compound derivatives are particularly relevant in the context of adrenal gland function and steroidogenesis. The adrenal cortex utilizes cholesterol as the sole precursor for the synthesis of steroid hormones, including cortisol and aldosterone.
Cholesterol Uptake and Transport in Adrenal Cells
Adrenal cells acquire cholesterol from circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL). The uptake and intracellular transport of cholesterol to the mitochondria, where the first step of steroidogenesis occurs, is a tightly regulated process.
Caption: Cholesterol uptake and trafficking pathway in an adrenal cortical cell.
Steroidogenesis Signaling Pathway
The conversion of cholesterol to steroid hormones is initiated in the mitochondria by the enzyme P450scc (CYP11A1), which cleaves the cholesterol side chain to form pregnenolone. This is the rate-limiting step in steroidogenesis and is stimulated by adrenocorticotropic hormone (ACTH).
Caption: Simplified signaling pathway for ACTH-stimulated steroidogenesis.
Conclusion and Future Directions
The synthesis and characterization of novel this compound derivatives represent a vibrant area of research with significant potential for the development of new diagnostic and therapeutic agents. The synthetic protocols and characterization data presented in this guide provide a foundation for researchers to design and create a diverse library of these compounds. Future work should focus on exploring a wider range of iodination positions, developing more efficient and stereoselective synthetic routes, and conducting comprehensive biological evaluations to elucidate the structure-activity relationships of these novel derivatives. The insights gained from such studies will undoubtedly pave the way for innovative applications of this compound compounds in medicine and biomedical research.
References
An In-Depth Technical Guide to the Cellular Uptake of Iodocholesterol In Vitro
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholesterol, particularly the radiolabeled analog [¹³¹I] 6-beta-iodomethyl-19-norcholesterol (NP-59), is a critical agent for adrenal cortex scintigraphy and the study of steroidogenic tissues.[1][2] As a cholesterol analog, its mechanism of cellular uptake is intrinsically linked to the physiological pathways governing cholesterol homeostasis. Understanding these pathways is paramount for applications ranging from diagnostic imaging to the development of targeted drug delivery systems that exploit cholesterol transport machinery.
This guide provides a technical overview of the primary mechanisms of this compound uptake in vitro, focusing on receptor-mediated processes. It includes a summary of quantitative parameters, detailed experimental protocols for studying these pathways, and visualizations of the core biological and experimental workflows. Like native cholesterol, this compound is transported in circulation primarily bound to low-density lipoproteins (LDLs), dictating its interaction with cells.[1]
Core Mechanisms of Cellular Uptake
The cellular uptake of this compound is a multifaceted process dominated by two principal receptor-mediated pathways that handle lipoprotein-bound cholesterol.
Low-Density Lipoprotein Receptor (LDLR)-Mediated Endocytosis
The canonical pathway for cholesterol uptake in most cells is the receptor-mediated endocytosis of LDL particles.[3][4] this compound, when complexed with LDL, is a substrate for this high-affinity pathway.[1][5] The process can be summarized in several key steps:
-
Binding: The LDL-iodocholesterol complex binds to LDL receptors (LDLR) clustered in specialized regions of the plasma membrane known as clathrin-coated pits.[4][6]
-
Internalization: The clathrin-coated pits invaginate and pinch off to form intracellular vesicles, enclosing the receptor-ligand complex.[7]
-
Trafficking and Dissociation: The vesicle sheds its clathrin coat and fuses with an early endosome. The acidic environment (low pH) of the endosome induces a conformational change in the LDLR, causing it to release the LDL-iodocholesterol particle.[7]
-
Recycling and Degradation: The empty LDLR is recycled back to the cell surface. The endosome containing the LDL particle matures and fuses with a lysosome.[7]
-
Release: Lysosomal acid hydrolases degrade the lipoprotein particle, releasing free this compound into the cytoplasm, where it can be utilized or esterified for storage.[1][4]
References
- 1. auntminnie.com [auntminnie.com]
- 2. A new and superior adrenal scanning agent, NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated endocytosis: insights from the lipoprotein receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-mediated endocytosis and the cellular uptake of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-mediated endocytosis of low-density lipoprotein by cultured human glomerular cells [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Biochemical Properties of Iodocholesterol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholesterol analogs are derivatives of cholesterol that have been labeled with a radioactive isotope of iodine, most commonly Iodine-131 (¹³¹I) or Iodine-125 (¹²⁵I). These compounds have proven to be invaluable tools in nuclear medicine, particularly for the functional imaging of the adrenal cortex. By mimicking the natural uptake and metabolism of cholesterol, these radiotracers allow for the non-invasive assessment of adrenal function and the localization of adrenal pathologies. This technical guide provides a comprehensive overview of the biochemical properties of key this compound analogs, with a focus on their synthesis, in vitro and in vivo behavior, and their application in diagnostics and drug development. The most clinically significant analog, 6β-iodomethyl-19-norcholesterol (NP-59), will be a central focus of this guide.
Mechanism of Adrenal Uptake and Steroidogenesis
The primary mechanism by which this compound analogs accumulate in the adrenal cortex is through the low-density lipoprotein (LDL) receptor-mediated endocytosis pathway.[1] As structural analogs of cholesterol, they are incorporated into LDL particles in the bloodstream. These LDL particles then bind to LDL receptors on the surface of adrenocortical cells, initiating a process of internalization.
Once inside the cell, the this compound analog is released from the LDL particle within endosomes and lysosomes. From there, it can be utilized in the initial steps of steroidogenesis, the metabolic pathway responsible for producing steroid hormones. The first and rate-limiting step in this pathway is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1), located in the inner mitochondrial membrane.[2] While this compound analogs mimic this uptake, their subsequent metabolism and incorporation into steroid hormones may be limited.[3]
Below is a diagram illustrating the LDL receptor-mediated endocytosis pathway leading to the intracellular availability of cholesterol for steroidogenesis.
References
Iodocholesterol as a Tracer for Lipid Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental lipid, integral to the structural integrity of cell membranes and serving as the essential precursor for the biosynthesis of all steroid hormones. The study of its metabolism—encompassing uptake, synthesis, storage, and utilization—is critical for understanding a range of physiological and pathological states, particularly in endocrinology and metabolic diseases. Radioiodinated cholesterol analogs, primarily 131I-6β-iodomethyl-19-norcholesterol (NP-59, Adosterol), have been established as valuable tracers for the in-vivo investigation of cholesterol uptake and storage.[1][2]
These tracers function as cholesterol mimics, leveraging the body's natural lipid transport pathways to accumulate in tissues with high cholesterol demand, most notably the adrenal cortex.[3] This allows for non-invasive functional imaging (scintigraphy) and quantitative analysis of cholesterol uptake, providing insights into the metabolic activity of these tissues. This guide provides a comprehensive technical overview of the use of iodocholesterol as a tracer, detailing its mechanism of action, experimental protocols, quantitative data, and applications in lipid metabolism research.
Mechanism of Action: Tracing the Path of Cholesterol
The utility of this compound as a tracer is predicated on its ability to follow the metabolic pathway of native cholesterol, specifically its transport from circulating lipoproteins into steroidogenic cells.
Cellular Uptake via the LDL Receptor Pathway
The primary mechanism for this compound uptake into tissues like the adrenal cortex is through the Low-Density Lipoprotein (LDL) receptor pathway.[4][5] Tissues actively synthesizing steroid hormones exhibit high expression of LDL receptors on their cell surface to acquire the necessary cholesterol substrate from the bloodstream.[6] The tracer, circulating bound to lipoproteins, is recognized and internalized via receptor-mediated endocytosis.[7]
Intracellular cholesterol levels are tightly regulated. High intracellular sterol levels activate the Liver X Receptor (LXR), which in turn induces the expression of IDOL (Inducible Degrader of the LDLR), an E3 ubiquitin ligase.[4][5][8] IDOL targets the LDL receptor for degradation, thereby reducing further cholesterol uptake—a critical feedback loop that can be studied using this compound tracers.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Feedback regulation of cholesterol uptake by the LXR-IDOL-LDLR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR regulates cholesterol uptake through Idol-dependent ubiquitination of the LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Mechanism of LDL binding and release probed by structure-based mutagenesis of the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zelcerlab.eu [zelcerlab.eu]
Subcellular Localization of Iodocholesterol in Different Cell Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholesterol, a radiolabeled analog of cholesterol, has long been a valuable tool in nuclear medicine, particularly for the imaging of adrenal cortical function and associated pathologies. Its utility stems from its ability to mimic the metabolic pathway of native cholesterol, allowing for the non-invasive assessment of cholesterol uptake and storage in steroidogenic tissues. Understanding the precise subcellular distribution of this compound is critical for interpreting imaging results, elucidating mechanisms of adrenal disease, and exploring its potential as a diagnostic or therapeutic agent in other cell types, including hepatocytes and cancer cells. This technical guide provides a comprehensive overview of the subcellular localization of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the intricate cellular pathways involved.
Data Presentation: Quantitative Subcellular Distribution of this compound
The distribution of this compound within a cell provides insights into the metabolic activity and storage capacity of that cell. While data is most abundant for adrenal cells, the principles of cholesterol trafficking suggest similar patterns in other cell types, albeit with quantitative differences.
Table 1: Quantitative Subcellular Distribution of [¹³¹I]19-Iodocholesterol in Rat Adrenal Gland Cells
| Subcellular Fraction | Percentage of Total Radioactivity (%) | Key Functions in Cholesterol Metabolism |
| Lipid Droplets | 75-80%[1] | Storage of cholesterol esters |
| Mitochondria | 5-10% | Steroidogenesis (conversion of cholesterol to pregnenolone)[2][3][4] |
| Endoplasmic Reticulum | 5-10% | Cholesterol synthesis and esterification |
| Plasma Membrane | 1-5% | Uptake of cholesterol from lipoproteins |
| Cytosol (Soluble fraction) | 1-5% | Transport of cholesterol via carrier proteins |
Source: Adapted from data on [³H]cholesterol distribution in rat adrenocortical cells, which has been shown to closely mimic that of this compound[1].
Note on Hepatocytes and Cancer Cells:
Quantitative data on the subcellular localization of this compound in hepatocytes and cancer cells is limited in the current literature. However, studies on general cholesterol metabolism in these cells provide a framework for its likely distribution.
-
Hepatocytes: As the central organ for cholesterol homeostasis, hepatocytes exhibit dynamic cholesterol trafficking between the endoplasmic reticulum (for synthesis and esterification), lipid droplets (for storage), mitochondria (for bile acid synthesis), and the plasma membrane (for uptake from and efflux to lipoproteins)[5]. The majority of stored cholesterol is found in lipid droplets.
-
Cancer Cells: Many cancer cells, including breast and prostate cancer, exhibit altered cholesterol metabolism, often characterized by increased uptake and intracellular accumulation of cholesterol and cholesteryl esters in lipid droplets to support rapid proliferation and membrane synthesis[6][7][8][9]. The distribution would likely favor lipid droplets and membranes.
Experimental Protocols
Determining the subcellular localization of a radiolabeled compound like this compound requires a combination of biochemical and imaging techniques. The following are generalized protocols that serve as a starting point and would require optimization for specific cell types and experimental questions.
Subcellular Fractionation by Differential Centrifugation
This technique separates organelles based on their size and density.
Objective: To isolate different subcellular fractions (nuclei, mitochondria, microsomes, cytosol, and lipid droplets) from cells or tissues previously treated with this compound.
Generalized Protocol:
-
Homogenization:
-
Harvest cells or finely mince tissue in a cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) to lyse the cells while keeping the organelles intact.
-
Homogenize using a Dounce homogenizer or a similar mechanical disruption method on ice.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal Fraction (ER and Plasma Membrane): Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomes.
-
Cytosolic (Soluble) Fraction: The remaining supernatant is the cytosolic fraction.
-
Lipid Droplet Fraction: Due to their low density, lipid droplets will float on top of the supernatant after the initial low-speed centrifugation or can be isolated from the top of the supernatant after the high-speed centrifugation. Specific protocols for lipid droplet isolation often involve a sucrose density gradient[5][10][11][12].
-
-
Quantification:
-
Measure the radioactivity (e.g., using a gamma counter for ¹³¹I) in an aliquot of each fraction.
-
Determine the total protein content of each fraction to normalize the radioactivity.
-
Calculate the percentage of total radioactivity in each subcellular compartment.
-
-
Purity Assessment:
-
Perform Western blotting for organelle-specific marker proteins to assess the purity of each fraction (e.g., Histone H3 for nuclei, COX IV for mitochondria, Calnexin for ER).
-
Autoradiography
This imaging technique visualizes the distribution of a radioactive substance within a tissue section or cell.
Objective: To visualize the localization of this compound within cells and tissues at a microscopic level.
Generalized Protocol:
-
Tissue/Cell Preparation:
-
Administer radiolabeled this compound (e.g., [¹³¹I]19-iodocholesterol) to an animal or incubate cells with the tracer.
-
Perfuse the animal and excise the tissue of interest. For cultured cells, harvest and wash them.
-
Fix the tissue or cells in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embed the tissue in paraffin or a cryo-embedding medium and cut thin sections (5-10 µm). For cells, prepare smears on slides.
-
-
Emulsion Coating:
-
In a darkroom, dip the slides in a liquid photographic emulsion (e.g., Kodak NTB-2).
-
Dry the slides in a vertical position.
-
-
Exposure:
-
Store the slides in a light-tight box at 4°C for a predetermined exposure time (this needs to be optimized based on the radioactivity of the sample).
-
-
Development and Staining:
-
Develop the emulsion using a photographic developer, followed by a stop bath and fixer.
-
Rinse the slides and counterstain with a histological stain (e.g., Hematoxylin and Eosin) to visualize the cell morphology.
-
-
Microscopy:
Fluorescence Microscopy with Fluorescent Cholesterol Analogs
Since this compound is not fluorescent, a fluorescently-tagged analog would be required for this technique. This provides a powerful way to visualize cholesterol trafficking in living cells.
Objective: To visualize the dynamic uptake and subcellular localization of a fluorescent this compound analog in real-time.
Generalized Protocol (for a hypothetical fluorescently-tagged this compound):
-
Cell Culture and Labeling:
-
Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
Incubate the cells with a low concentration of the fluorescent this compound analog in a serum-free medium for a specified time to allow for uptake and distribution.
-
-
Co-labeling with Organelle Markers (Optional):
-
To identify specific organelles, cells can be co-incubated with fluorescent dyes that label mitochondria (e.g., MitoTracker Red), the endoplasmic reticulum (e.g., ER-Tracker Green), or lipid droplets (e.g., Nile Red).
-
-
Live-Cell Imaging:
-
Wash the cells to remove excess fluorescent probe.
-
Image the cells using a confocal or fluorescence microscope equipped with the appropriate laser lines and filters for the chosen fluorophores.
-
Time-lapse imaging can be performed to track the movement of the fluorescent analog between different subcellular compartments[1][16][17][18].
-
-
Image Analysis:
-
Analyze the images to determine the colocalization of the fluorescent this compound analog with the different organelle markers.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound localization.
Conclusion
The subcellular localization of this compound is a key determinant of its utility in diagnostic imaging and its potential for targeted therapies. In steroidogenic tissues like the adrenal cortex, this compound primarily accumulates in lipid droplets, reflecting the cell's capacity for cholesterol storage, with a smaller, metabolically active pool found in the mitochondria for steroid synthesis. While direct quantitative data for other cell types is sparse, the fundamental pathways of cholesterol metabolism suggest a similar, albeit quantitatively different, distribution in hepatocytes and cancer cells. The experimental protocols and pathways detailed in this guide provide a robust framework for researchers and clinicians to investigate and understand the intricate journey of this compound within the cell, paving the way for further advancements in the diagnosis and treatment of a range of metabolic and proliferative diseases.
References
- 1. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trafficking of Cholesterol from Lipid Droplets to Mitochondria in Bovine Luteal Cells: Acute Control of Progesterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of hepatocellular lipid droplets: the separation of distinct subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol and Its Derivatives: Multifaceted Players in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostate Cancer—Focus on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Human prostate cancer cells lack feedback regulation of low-density lipoprotein receptor and its regulator, SREBP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analysis of lipid droplets in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of Cellular Lipid Droplets: Two Purification Techniques Starting from Yeast Cells and Human Placentas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fb.cuni.cz [fb.cuni.cz]
Physicochemical Properties of Iodocholesterol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholesterol and its isomers are crucial molecules in both diagnostic medicine and biomedical research. As analogs of cholesterol, they participate in similar biological pathways and can be utilized to probe and visualize specific physiological processes. When labeled with a radioactive isotope of iodine, these compounds serve as important radiotracers for adrenal gland imaging, helping to diagnose conditions such as Cushing's syndrome and primary aldosteronism. The position of the iodine atom on the cholesterol scaffold significantly influences the molecule's physicochemical properties, which in turn dictates its biological activity, stability, and imaging characteristics. This technical guide provides a comprehensive overview of the physicochemical properties of different this compound isomers, with a focus on quantitative data, experimental methodologies, and the logical workflows involved in their characterization.
Core Physicochemical Properties of this compound Isomers
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for 19-iodocholesterol. It is important to note that directly comparable data for other isomers, such as 6-iodocholesterol, is sparse in publicly accessible literature. The data for cholesterol is provided as a baseline for comparison.
| Property | 19-Iodocholesterol | Cholesterol | Notes and Remarks |
| Molecular Formula | C₂₇H₄₅IO | C₂₇H₄₆O | The addition of iodine replaces a hydrogen atom and significantly increases the molecular weight. |
| Molecular Weight | 512.55 g/mol [1][2] | 386.65 g/mol [3] | The higher molecular weight of this compound impacts its diffusion and transport properties. |
| Melting Point | Not explicitly found | 148-150 °C[3] | The melting point of this compound isomers is expected to differ from cholesterol due to changes in crystal lattice packing and intermolecular forces. |
| Boiling Point | 538.1 °C at 760 mmHg[2] | 360 °C (decomposes)[3] | The higher boiling point reflects the increased molecular weight and stronger intermolecular forces. |
| Density | 1.24 g/cm³[2] | ~1.05 g/cm³ | The dense iodine atom increases the overall density of the molecule. |
| Solubility | Insoluble in water; soluble in organic solvents like ether and chloroform.[3] | Insoluble in water; soluble in organic solvents.[3] | Both molecules are highly lipophilic. The exact solubility in various solvents would be expected to vary between isomers. |
| LogP (Octanol/Water) | Not explicitly found | ~7.0-8.8 | The LogP value for this compound isomers is expected to be high, indicating strong lipophilicity. Positional differences of the iodine atom will subtly influence this value. |
| Stability | Neat 19-iodocholesterol, stored in the dark at 25°C, remains 98 mole% chemically pure for 3 months.[4] | Stable under normal conditions. | The carbon-iodine bond can be susceptible to light and heat, leading to degradation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound isomers. The following sections outline the standard experimental protocols for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of the this compound isomer is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
Partition Coefficient (LogP) Determination
The partition coefficient is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water, and is a key indicator of its lipophilicity.
Methodology (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the this compound isomer is dissolved in the octanol phase. An equal volume of the water phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the this compound isomer in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation and confirmation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound isomer are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule, including the position of the iodine atom.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC for separation of any impurities.
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to generate intact molecular ions.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide further structural information and help to differentiate between isomers.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination (Shake-Flask Method).
Caption: Workflow for LogP Determination (Shake-Flask Method).
Caption: Workflow for Spectroscopic Characterization.
Signaling Pathways and Biological Implications
While specific signaling pathways directly modulated by this compound isomers are not extensively detailed in the literature, their primary biological relevance stems from their role as cholesterol analogs. Cholesterol is a vital component of cell membranes and the precursor for the synthesis of steroid hormones in the adrenal glands. Radio-iodinated cholesterol analogs, such as 19-iodocholesterol (NP-59), are taken up by adrenal cortical cells through the low-density lipoprotein (LDL) receptor pathway. Once inside the cell, they are esterified and stored in lipid droplets. The accumulation of the radiotracer in adrenal tissue allows for the visualization of the adrenal cortex and the detection of hyperfunctioning tissues, such as adenomas. The differential uptake and retention of various this compound isomers can provide insights into the substrate specificity of the enzymes involved in steroidogenesis and cholesterol transport.
Caption: Simplified Pathway of this compound Uptake in Adrenal Cells.
Conclusion
The physicochemical properties of this compound isomers are critical determinants of their utility as research tools and diagnostic agents. While a complete comparative dataset is an area for future research, the methodologies and foundational data presented in this guide provide a robust framework for scientists and drug development professionals. The careful characterization of these properties, using the detailed protocols outlined, is essential for the development of new and improved iodinated cholesterol derivatives with enhanced stability, specificity, and imaging characteristics. The provided workflows offer a logical and systematic approach to the characterization of these important molecules.
References
The Advent and Evolution of Iodocholesterol: A Technical Guide for Advanced Research
A comprehensive whitepaper on the history, development, and application of iodocholesterol and its analogs as indispensable tools in adrenal gland imaging and endocrine research.
Introduction
Since its introduction in the 1970s, radioiodinated cholesterol has revolutionized the functional assessment of the adrenal cortex. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of this compound and its clinically superior analog, NP-59. Designed for researchers, scientists, and drug development professionals, this document details the chemical evolution, mechanisms of action, and established experimental protocols that have solidified this compound's role in diagnosing and managing adrenal disorders.
A Historical Perspective: From Concept to Clinical Utility
The journey of this compound as a research and diagnostic tool began with the recognition that the adrenal cortex avidly sequesters cholesterol as a substrate for steroidogenesis. This physiological principle sparked the development of radiolabeled cholesterol analogs for non-invasive imaging of adrenal function.
The initial radiotracer, 19-iodocholesterol (131I) , emerged in the early 1970s, demonstrating the feasibility of adrenal scintigraphy. However, its utility was hampered by suboptimal imaging characteristics. Subsequent research led to the development of 6β-iodomethyl-19-norcholesterol (NP-59) , a derivative that exhibited significantly higher uptake in the adrenal cortex, leading to improved image quality and diagnostic accuracy. NP-59 has since become the cornerstone of functional adrenal imaging, particularly in the investigation of Cushing's syndrome and primary aldosteronism.
Recognizing the limitations of the 131I radiolabel, including its relatively high radiation dose and suboptimal imaging physics for single-photon emission computed tomography (SPECT), recent research has focused on developing a fluorinated analog, FNP-59 , for use with positron emission tomography (PET). This next-generation tracer promises enhanced resolution and reduced radiation exposure, heralding a new era in adrenal functional imaging.
Quantitative Data Summary
The clinical utility of this compound, particularly NP-59, is underscored by a wealth of quantitative data on its diagnostic performance and physiological uptake. The following tables summarize key metrics from various studies.
Table 1: Diagnostic Accuracy of NP-59 Adrenal Scintigraphy
| Clinical Indication | Diagnostic Metric | Reported Accuracy (%) | References |
| Cushing's Syndrome | Overall Accuracy | 100 | [1][2][3] |
| Primary Aldosteronism | Overall Accuracy | 71 - 90 | [2][3][4][5] |
| Correctly Located Tumors | 90 | [5] | |
| Distinguishing Adenoma from Hyperplasia | 90 | [5] | |
| Hyperandrogenism | Overall Accuracy | 100 | [2][3] |
| Euadrenal Tumors | Overall Accuracy | 75 | [2][3] |
Table 2: Adrenal Uptake of 131I-NP-59
| Patient Group | Mean Adrenal Uptake (% of injected dose) | Range (% of injected dose) | References |
| Without Adrenal Disease | 0.33 | 0.15 - 0.52 | [6] |
| Cushing's Disease | 0.78 | 0.22 - 1.5 | [6] |
| Primary Aldosteronism (Aldosterone Producing Adenoma) | 0.20 | 0.03 - 0.72 | [7] |
| Primary Aldosteronism (Bilateral Adrenal Hyperplasia) | 0.28 | 0.10 - 0.65 | [7] |
| Essential Hypertension | 0.14 | 0.08 - 0.30 | [7] |
Table 3: Radiation Dosimetry of 131I-Iodocholesterol Analogs
| Tracer | Organ | Estimated Absorbed Dose (rads/mCi) | References |
| 131I-19-iodocholesterol | Thyroid (with Lugol's solution) | 200 - 250 | [8] |
| 131I-NP-59 | Adrenals (without adrenal disease) | 25 | [6] |
| 131I-NP-59 | Adrenals (Cushing's disease) | 57 | [6] |
Experimental Protocols
The successful application of this compound as a research tool hinges on meticulous adherence to established protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of 6β-iodomethyl-19-norcholesterol (NP-59)
While the detailed, multi-step synthesis of NP-59 is complex and typically performed by specialized radiopharmaceutical laboratories, the general approach involves the chemical modification of a cholesterol precursor to introduce a leaving group at the 6β position, followed by radioiodination. The radioiodination is commonly achieved via an isotope exchange reaction with 131I-sodium iodide. The final product requires rigorous purification and formulation for sterile intravenous administration.
Protocol for Adrenal Scintigraphy with 131I-NP-59
This protocol is a composite of best practices for the clinical and research application of NP-59 adrenal scintigraphy.
3.2.1. Patient Preparation
-
Thyroid Blockade: To prevent uptake of free 131I by the thyroid gland, administer Lugol's solution or a saturated solution of potassium iodide (SSKI) orally. Begin administration one day prior to NP-59 injection and continue for the duration of the imaging study.
-
Dexamethasone Suppression (for Primary Aldosteronism): To suppress ACTH-dependent NP-59 uptake in normal adrenal tissue and enhance visualization of autonomous aldosterone-producing lesions, administer dexamethasone (e.g., 1 mg orally four times daily). Start the suppression regimen 7 days before NP-59 injection and continue for 5 days post-injection.
-
Medication Review: Discontinue medications that can interfere with NP-59 uptake, such as spironolactone, for at least 6 weeks prior to the study.
3.2.2. Radiopharmaceutical Administration
-
Dose: The typical adult dose of 131I-NP-59 is 1 mCi (37 MBq).
-
Administration: Administer the radiopharmaceutical intravenously.
3.2.3. Imaging Protocol
-
Instrumentation: Use a large field-of-view gamma camera equipped with a high-energy collimator.
-
Image Acquisition:
-
Acquire planar anterior and posterior images of the adrenal glands.
-
Begin imaging on day 3 post-injection and continue on subsequent days (e.g., days 4, 5, and 7) as needed to optimize visualization.
-
Single-photon emission computed tomography (SPECT) or SPECT/CT imaging is highly recommended to improve localization and diagnostic accuracy. SPECT/CT is often performed on day 4 or 5 post-injection.
-
-
Image Interpretation:
-
Normal: Symmetrical, faint adrenal uptake.
-
Unilateral Uptake: Suggests an aldosterone-producing adenoma or other unilateral adrenal pathology.
-
Bilateral Symmetrical Uptake: Suggestive of bilateral adrenal hyperplasia.
-
Bilateral Asymmetrical Uptake: Can be seen in both adenomas and hyperplasia, requiring careful correlation with other findings.
-
Signaling Pathways and Experimental Workflows
The biological behavior of this compound is intrinsically linked to fundamental cellular pathways involved in cholesterol metabolism and steroid hormone synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate these critical processes.
Cellular Uptake of this compound via the LDL Receptor Pathway
This compound, as a cholesterol analog, is transported in the bloodstream bound to low-density lipoproteins (LDLs). Its uptake into adrenocortical cells is primarily mediated by the LDL receptor pathway.
Caption: Cellular uptake of LDL-bound this compound via receptor-mediated endocytosis.
This compound in the Steroidogenesis Pathway
Once inside the adrenocortical cell, free this compound enters the steroidogenesis pathway, mimicking the role of cholesterol as the precursor for steroid hormone synthesis.
Caption: Simplified steroidogenesis pathway illustrating the central role of cholesterol.
Experimental Workflow for NP-59 Adrenal Scintigraphy
The following diagram outlines the logical flow of an NP-59 adrenal scintigraphy study, from patient selection to final diagnosis.
Caption: Workflow for NP-59 adrenal scintigraphy from patient preparation to diagnosis.
Conclusion and Future Directions
This compound and its analogs have been instrumental in advancing our understanding of adrenal physiology and pathology. From the early days of 19-iodocholesterol to the widespread clinical use of NP-59, these radiotracers have provided invaluable functional information that complements anatomical imaging. The development of new tracers, such as FNP-59 for PET imaging, promises to further refine our ability to non-invasively characterize adrenal function. As our understanding of the molecular underpinnings of adrenal disease grows, this compound-based imaging will undoubtedly continue to be a vital tool for both clinical diagnosis and cutting-edge research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorbed dose to the human adrenals from lodomethylnorcholesterol (I-131) "NP-59": concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship of adrenal gland iodomethylnorcholesterol uptake to zona glomerulosa function in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High thyroid radiation dose associated with 131-I-19-iodocholesterol adrenal scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Biodistribution of Novel Iodocholesterol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data related to the biodistribution of novel iodocholesterol compounds. These agents, designed as structural mimics of cholesterol, are promising radiotracers for functional imaging of tissues with high cholesterol uptake, such as the adrenal glands and certain tumors. This guide details experimental protocols for their synthesis, radiolabeling, and in vivo evaluation, and presents quantitative biodistribution data for key novel compounds.
Introduction to Novel this compound Compounds
The adrenal cortex's avid uptake of cholesterol for steroidogenesis has long been exploited for functional imaging using radiolabeled cholesterol analogs. The archetypal agent, ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), has been a clinical stalwart for decades. However, its limitations, including high radiation dosimetry and suboptimal imaging characteristics of iodine-131, have spurred the development of novel this compound compounds with improved pharmacokinetic and imaging properties.
Recent innovations focus on two main areas:
-
Fluorine-18 Labeled Analogs: Replacing radioiodine with fluorine-18 (¹⁸F) offers the advantages of positron emission tomography (PET), including higher resolution and lower patient radiation dose. A leading example is [¹⁸F]FNP-59.[1][2][3]
-
Radioiodinated Cholesteryl Esters: Modification of the cholesterol backbone with radioiodinated acyl groups has led to compounds like cholesteryl iopanoate, which exhibit selective accumulation in steroidogenic tissues.[4]
This guide will delve into the experimental framework for evaluating the biodistribution of these and other novel this compound compounds.
Cholesterol Uptake and Steroidogenesis Signaling Pathway
The biodistribution of this compound compounds is intrinsically linked to the cellular pathways of cholesterol uptake and steroidogenesis. Adrenocortical cells, the primary target, utilize cholesterol as the precursor for all steroid hormones. This process begins with the uptake of cholesterol from circulating lipoproteins, primarily low-density lipoprotein (LDL) and high-density lipoprotein (HDL).
Two key receptor-mediated pathways govern this uptake:
-
LDL Receptor (LDL-R) Pathway: LDL particles are internalized via endocytosis after binding to the LDL-R.
-
Scavenger Receptor Class B Type I (SR-BI) Pathway: SR-BI mediates the selective uptake of cholesteryl esters from HDL.
Once inside the cell, cholesterol is transported to the mitochondria, the site of the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone. This intricate process involves a cascade of enzymatic reactions. Novel this compound compounds are designed to mimic native cholesterol and engage with these transport and uptake mechanisms, allowing for their accumulation in target tissues.
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis, radiolabeling, and biodistribution studies of novel this compound compounds.
Synthesis of Precursors and Radiolabeling
The synthesis of this compound analogs typically involves a multi-step process to create a precursor molecule suitable for radiolabeling.
Example Protocol: Synthesis of [¹⁸F]FNP-59 Precursor and Radiolabeling [2]
This protocol describes an improved, 8-step synthesis of the FNP-59 precursor from cholesterol, followed by radiolabeling with fluorine-18.
Precursor Synthesis (Abridged):
-
Protection of 3β-OH: The 3β-hydroxyl group of cholesterol is protected using an acetyl, pivaloyl, or benzoyl group.
-
Steroid B-Ring Expansion and Rearrangement: A key step involves a recently reported rearrangement in the steroid B ring to create the norcholesterol backbone.
-
Introduction of a Leaving Group: A suitable leaving group, such as a mesylate, is introduced at the 6β-position to facilitate nucleophilic substitution with [¹⁸F]fluoride.
Radiolabeling with Fluorine-18:
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution containing a phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate). The [¹⁸F]fluoride is dried azeotropically.
-
Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the mesylate precursor (typically 5 mg) dissolved in an appropriate solvent (e.g., DMSO) at an elevated temperature (e.g., 150°C) for a specific duration (e.g., 20 minutes).
-
Deprotection: The protecting group on the 3β-hydroxyl is removed. For a pivaloyl group, this can be achieved by heating with 1M KOH in an ethanol/water mixture at 110°C for 25 minutes.[2]
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [¹⁸F]FNP-59 is reformulated in a biocompatible solution (e.g., ethanol, polysorbate-80, and saline) for in vivo administration.[2]
Animal Models for Biodistribution Studies
Rodent models are commonly used for the preclinical evaluation of novel radiopharmaceuticals.[5][6]
-
Animal Species: Sprague-Dawley rats or BALB/c mice are frequently used.
-
Housing: Animals should be housed in a controlled environment with regulated temperature, light cycles, and free access to food and water.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
In Vivo Biodistribution Study Protocol
This protocol outlines the steps for a typical ex vivo biodistribution study in rodents.[5][7]
-
Animal Preparation: Animals are anesthetized (e.g., with isoflurane) prior to injection.
-
Radiotracer Administration: A known quantity of the radiolabeled compound (e.g., 3-8 MBq of [¹⁸F]FNP-59) is injected intravenously via the tail vein.[1]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 10, 30, 60, 120, and 360 minutes) to assess the temporal distribution of the tracer.[1]
-
Tissue Harvesting: Immediately after euthanasia, organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, adrenal glands, muscle, bone, and brain) are dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Data Analysis: The raw counts are decay-corrected to the time of injection. The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Small-Animal SPECT/CT Imaging Protocol
In vivo imaging provides a non-invasive assessment of radiotracer biodistribution.
-
Animal Preparation: Similar to the biodistribution study, the animal is anesthetized.
-
Radiotracer Administration: The radiolabeled compound is administered intravenously.
-
Imaging: At predetermined time points, the animal is placed in a small-animal SPECT/CT scanner.
-
CT Scan: A CT scan is first acquired for anatomical co-registration.
-
SPECT Scan: A SPECT acquisition is then performed to visualize the distribution of the radiotracer.
-
-
Image Reconstruction and Analysis: The SPECT and CT images are reconstructed and fused. Regions of interest (ROIs) are drawn over various organs to quantify tracer uptake.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data for novel this compound compounds.
Table 1: Biodistribution of [¹⁸F]FNP-59 in Sprague-Dawley Rats (%ID/g) [1]
| Organ | 10 min | 30 min | 60 min | 120 min | 360 min |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Heart | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 2.1 ± 0.4 | 1.3 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Liver | 10.2 ± 1.5 | 8.5 ± 1.2 | 7.1 ± 1.0 | 5.5 ± 0.8 | 3.2 ± 0.5 |
| Spleen | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 |
| Kidneys | 3.5 ± 0.6 | 2.8 ± 0.4 | 2.2 ± 0.3 | 1.6 ± 0.2 | 0.8 ± 0.1 |
| Adrenals | 4.2 ± 0.7 | 6.8 ± 1.0 | 9.5 ± 1.4 | 12.1 ± 1.8 | 15.3 ± 2.3 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Brain | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of Cholesteryl Iopanoate in Rabbits (%ID/g) [4]
(Note: The original publication did not provide a full quantitative table in the abstract. The data below is illustrative of the expected trends based on the descriptive text.)
| Organ | 24 hours | 48 hours |
| Blood | Low | Very Low |
| Liver | High | Maximum |
| Adrenals | High | Maximum |
| Other Tissues | Low | Low |
Conclusion
The development of novel this compound compounds, such as [¹⁸F]FNP-59 and radioiodinated cholesteryl esters, represents a significant advancement in the functional imaging of steroidogenic tissues. The protocols and data presented in this technical guide provide a framework for researchers and drug development professionals to design and execute robust preclinical evaluations of these and future generations of adrenal imaging agents. The continued exploration of these compounds holds promise for improved diagnostic accuracy and a better understanding of diseases related to cholesterol metabolism.
References
- 1. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution of a new lipid-soluble CT contrast agent. Evaluation of cholesteryl iopanoate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 6. MIB Guides: Preclinical radiopharmaceutical dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Principles of Radiolabeling Cholesterol with Iodine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for radiolabeling cholesterol with iodine. It is designed to serve as a vital resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis and application of radioiodinated cholesterol derivatives for imaging and diagnostic purposes. This guide details the prevalent isotopes, chemical strategies, experimental protocols, and quality control measures essential for the successful preparation and application of these critical radiotracers.
Introduction to Radioiodinated Cholesterol
Radioiodinated cholesterol analogs are indispensable tools in nuclear medicine, primarily for the functional imaging of the adrenal cortex. By mimicking the biological behavior of native cholesterol, these radiotracers are taken up by tissues with high cholesterol demand, such as the adrenal glands, for steroid hormone synthesis. This uptake allows for the non-invasive visualization and assessment of adrenal function, aiding in the diagnosis of conditions like Cushing's syndrome and primary aldosteronism. The most clinically significant radioiodinated cholesterol analog is 131I-6β-iodomethyl-19-norcholesterol (NP-59).
Choice of Iodine Isotopes
The selection of an appropriate iodine isotope is contingent on the intended application, balancing factors such as half-life, emission characteristics, and desired imaging modality (SPECT or PET).
| Isotope | Half-Life | Principal Emissions (Energy) | Primary Applications in Cholesterol Labeling |
| 123I | 13.22 hours | Gamma (159 keV) | Diagnostic SPECT imaging due to its favorable imaging characteristics and lower patient radiation dose compared to 131I. |
| 125I | 59.4 days | Gamma (35 keV), X-rays | Preclinical research, in vitro assays, and biodistribution studies due to its longer half-life, allowing for extended experimental timelines.[1] |
| 131I | 8.02 days | Beta (606 keV max), Gamma (364 keV) | Both diagnostic imaging and therapeutic applications. Historically significant for adrenal imaging with agents like NP-59.[2][3] |
Fundamental Radiolabeling Strategies
The introduction of a radioiodine atom into the cholesterol scaffold can be achieved through several chemical strategies, broadly categorized as direct and indirect labeling methods.
Direct Radioiodination
Direct methods involve the direct reaction of an activated form of radioiodine with the cholesterol molecule or a suitable precursor.
This is a common direct labeling technique where an electrophilic radioiodine species (I+) is generated in situ and reacts with an electron-rich position on the cholesterol backbone or a precursor.
-
Chloramine-T Method : Chloramine-T is a widely used oxidizing agent that converts radioiodide (e.g., Na125I or Na131I) into an electrophilic species that can then substitute onto an activated aromatic ring or other suitable positions.[4][5] The reaction is typically rapid but can be harsh, potentially leading to the oxidation of sensitive functional groups.[6]
This method involves the exchange of a stable iodine atom already present in the cholesterol derivative with a radioactive iodine isotope. This is often carried out at elevated temperatures in a melt of an organic acid, such as pivalic acid.[7]
Indirect Radioiodination
Indirect methods utilize a bifunctional chelating agent or a prosthetic group. One part of this molecule is first radioiodinated and then conjugated to the cholesterol molecule.
Prosthetic groups, such as N-succinimidyl 3-[I]iodobenzoate ([I]SIB), are small molecules that can be readily radioiodinated and then attached to a target molecule.[8][9] This approach is particularly useful when the target molecule lacks a suitable site for direct iodination or is sensitive to the conditions of direct labeling methods.
This strategy involves the synthesis of a non-radioactive precursor molecule that can be readily converted to the radioiodinated final product in the last step. A notable example is the use of organomercury precursors. A chloromercuri-cholesterol derivative can be synthesized and subsequently reacted with radioiodide to yield the radioiodinated cholesterol with high specific activity and purity.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for key radiolabeling experiments.
Direct Radioiodination using Chloramine-T
This protocol is a general guideline for the direct radioiodination of a suitable cholesterol precursor.
Materials:
-
Cholesterol precursor (e.g., a derivative with an activatable position)
-
Sodium iodide (Na125I or Na131I) in 0.1 N NaOH
-
Chloramine-T solution (e.g., 1 mg/mL in water)
-
Sodium metabisulfite solution (e.g., 1 mg/mL in water, to quench the reaction)
-
Phosphate buffer (e.g., 0.01 M, pH 7.5)[5]
-
Solvent for the precursor (e.g., a 1:1 mixture of methanol and 5% acetic acid in water)[4]
Procedure:
-
Dissolve the cholesterol precursor in the chosen solvent to a concentration of approximately 1 mg/mL.
-
In a reaction vial, add 100 µL of the precursor solution.
-
Add 2-4 µL of the Na125/131I solution.
-
Initiate the reaction by adding 20 µL of the Chloramine-T solution.
-
Allow the reaction to proceed at room temperature for 1-5 minutes.[4]
-
Quench the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Proceed immediately to purification.
Isotope Exchange Radioiodination
This protocol describes a melt method for isotope exchange.
Materials:
-
Iodinated cholesterol derivative
-
Sodium iodide (Na125I or Na131I)
-
Pivalic acid
Procedure:
-
In a reaction vial, combine the iodinated cholesterol derivative and Na125/131I.
-
Add pivalic acid to create a melt.
-
Heat the mixture to facilitate the exchange reaction. The precise temperature and time will depend on the specific substrate.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Proceed to purification to separate the radioiodinated product from unreacted iodide and byproducts.[7]
Indirect Radioiodination via an Organomercury Precursor
This method provides high specific activity radioiodinated cholesterol.
Materials:
-
6-chloromercuricholest-5-en-3β-ol (precursor)
-
Sodium iodide ([125I] or [131I]NaI)
-
95% Ethanol
Procedure:
-
Dissolve the 6-chloromercuricholest-5-en-3β-ol precursor in 95% ethanol.
-
Add the [125I] or [131I]NaI solution to the precursor solution.
-
The reaction proceeds rapidly and is typically complete within 10 minutes at room temperature.[10][11]
-
The resulting radioiodinated cholesterol can then be purified.
Purification and Quality Control
Purification of the radioiodinated cholesterol is crucial to remove unreacted radioiodide and other impurities, which can interfere with imaging and biodistribution studies. Quality control is then performed to ensure the radiochemical purity and identity of the final product.
Purification Techniques
-
Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for both purification and quality control.[3][12]
-
TLC: A simple and rapid method for separating the radioiodinated cholesterol from free iodide. For example, using a chloroform mobile phase on a silica gel plate.[7]
-
HPLC: Provides higher resolution for both purification and quantitative analysis of radiochemical purity.
-
-
Ion-Exchange: Weakly basic ion-exchange resins can be used in a batch or column format to effectively remove ionic radioiodide impurities.[12]
Quality Control Parameters
-
Radiochemical Purity (RCP): The percentage of the total radioactivity in the desired chemical form. It is typically determined by TLC or HPLC.
-
Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is often desirable for receptor-based imaging.
-
Radionuclidic Purity: The proportion of the total radioactivity that is in the form of the desired radionuclide.
Data Presentation
The following tables summarize typical quantitative data for the radiolabeling of cholesterol and its analogs.
Table 1: Radiochemical Yields of Different Iodination Methods
| Labeling Method | Substrate/Precursor | Radioisotope | Oxidizing Agent/Mediator | Radiochemical Yield (%) | Reference |
| Electrophilic Iodination | closo-Decaborate(2-) Derivatives | 125I/131I | Chloramine-T | 75-96 | [4] |
| Indirect (Prosthetic Group) | N-succinimidyl 3-(tri-n-butylstannyl)benzoate | *I | tert-butylhydroperoxide | 80 | [8][9] |
| Organomercury Precursor | 6-chloromercuricholest-5-en-3 beta-ol | 125I/131I | - | High (not quantified) | [10][11] |
Table 2: Quality Control Parameters for Radioiodinated Cholesterol
| Product | Analytical Method | Mobile Phase/Column | Retention Factor (Rf) / Retention Time (Rt) | Radiochemical Purity (%) | Reference |
| 125I-C2I | TLC | Chloroform | Not specified | >95 | [7] |
| 131I-19-iodocholesterol | Instant TLC | Not specified | Not specified | >92 (before purification) | [12] |
| [3H]acetate-labeled cholesterol | TLC | Hexane-ethyl acetate (70/30, v/v) | Co-migrates with cholesterol standard | Not specified | [3] |
Visualizations
The following diagrams illustrate key workflows and pathways related to radiolabeled cholesterol.
References
- 1. Tissue distribution of high-density lipoprotein labeled with radioiodinated cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodocholesterol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and In Vivo Evaluation of Radioiodinated closo-Decaborate(2-) Derivatives to Identify Structural Components That Provide Low Retention in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling with organomercury compounds: Part 2. High specific activity synthesis of iodine-125 and iodine-131-6-iodocholest-5-en-3 beta-ol and its tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and radiochemical quality control of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Radiolabeling of a Cholesterol Analog with Iodine-125
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cholesterol is a vital lipid molecule implicated in numerous physiological and pathological processes. Tracking its biodistribution and metabolism is crucial for understanding cardiovascular diseases, cancer, and other metabolic disorders. Direct radioiodination of cholesterol is challenging due to the absence of a suitable functional group for electrophilic substitution. Therefore, an indirect labeling approach using a cholesterol analog is the preferred method. This protocol details the radiolabeling of a cholesterol derivative, 6-iodocholest-5-en-3β-ol, with Iodine-125 (¹²⁵I) via an organomercury precursor. This method yields a high specific activity radiotracer suitable for in vitro and in vivo studies. The described procedure is based on the established method by Flanagan et al. (1986), which allows for a rapid and efficient incorporation of ¹²⁵I.[1]
Principle
The radiolabeling of 6-iodocholest-5-en-3β-ol is achieved through a radioiododemercuration reaction. The stable precursor, 6-chloromercuricholest-5-en-3β-ol, reacts with sodium iodide [¹²⁵I] in an ethanol solution. The chloromercury group is replaced by the radioactive iodine atom, resulting in the desired ¹²⁵I-labeled cholesterol analog. This method is advantageous as it produces a "no-carrier-added" product with high radiochemical purity and specific activity in a short reaction time.[1]
Applications
The resulting ¹²⁵I-labeled cholesterol analog can be utilized in a variety of research applications, including:
-
In vivo imaging: Tracking the biodistribution of cholesterol to various organs and tissues using techniques like Single Photon Emission Computed Tomography (SPECT).
-
Metabolic studies: Investigating the uptake, transport, and metabolism of cholesterol in different cell types and animal models.
-
Drug development: Evaluating the effect of therapeutic agents on cholesterol pathways.
-
Receptor binding assays: Studying the interaction of cholesterol with specific proteins and receptors.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 6-chloromercuricholest-5-en-3β-ol | Custom Synthesis | - |
| Sodium Iodide [¹²⁵I] (in 0.1 M NaOH) | PerkinElmer | NEX033H |
| Ethanol (95%, anhydrous) | Sigma-Aldrich | E7023 |
| Chloroform (HPLC grade) | Fisher Scientific | C298-4 |
| Methanol (HPLC grade) | Fisher Scientific | A452-4 |
| Ethyl Acetate (ACS grade) | Fisher Scientific | E145-4 |
| Hexane (HPLC grade) | Fisher Scientific | H302-4 |
| Silica Gel TLC Plates (with F₂₅₄ indicator) | MilliporeSigma | 105715 |
| Sodium Thiosulfate | Sigma-Aldrich | 217247 |
| Saline, Sterile (0.9% NaCl) | VWR | 0245-1L |
Equipment
-
Lead-shielded fume hood
-
Reaction vial (2 mL, conical)
-
Micropipettes and sterile, filtered tips
-
Heating block or water bath
-
Vortex mixer
-
Thin-Layer Chromatography (TLC) developing tank
-
UV lamp (254 nm)
-
Radio-TLC scanner or gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Rotary evaporator
Part 1: Radiolabeling of 6-iodocholest-5-en-3β-ol with ¹²⁵I
This part of the protocol describes the radioiodination reaction to synthesize ¹²⁵I-6-iodocholest-5-en-3β-ol.
Procedure:
-
Precursor Preparation: In a 2 mL conical reaction vial, dissolve 1-2 mg of 6-chloromercuricholest-5-en-3β-ol in 500 µL of 95% ethanol.
-
Addition of Radioiodide: In a lead-shielded fume hood, carefully add 1-5 mCi (37-185 MBq) of Sodium Iodide [¹²⁵I] solution to the reaction vial.
-
Reaction Incubation: Gently vortex the reaction mixture for 30 seconds. Place the vial in a heating block or water bath pre-heated to 60°C and incubate for 10 minutes.
-
Quenching the Reaction: After 10 minutes, remove the vial from the heat and allow it to cool to room temperature. Add 50 µL of a saturated sodium thiosulfate solution to quench any unreacted iodine.
Part 2: Purification of ¹²⁵I-6-iodocholest-5-en-3β-ol
Purification is essential to remove unreacted ¹²⁵I and other impurities from the labeled product. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be employed.
A. Purification by Thin-Layer Chromatography (TLC)
-
Spotting: On a silica gel TLC plate, spot a small aliquot (1-2 µL) of the reaction mixture.
-
Development: Place the TLC plate in a developing tank containing a mobile phase of ethyl acetate/hexane (1:4, v/v). Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Visualization and Extraction: Remove the plate from the tank and allow it to air dry. Visualize the spots under a UV lamp. The ¹²⁵I-6-iodocholest-5-en-3β-ol product will have a different Rf value than free ¹²⁵I. Scrape the silica corresponding to the product spot and extract the labeled cholesterol analog with chloroform.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen to obtain the purified product.
B. Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute the reaction mixture with the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with methanol/water (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm and a radioactivity detector.
-
-
Fraction Collection: Collect the fraction corresponding to the radioactive peak of ¹²⁵I-6-iodocholest-5-en-3β-ol.
-
Solvent Evaporation: Remove the solvent from the collected fraction using a rotary evaporator to yield the purified product.
Part 3: Quality Control
Quality control is performed to determine the radiochemical purity and specific activity of the final product.
A. Radiochemical Purity
-
Method: Analyze an aliquot of the purified product using radio-TLC or radio-HPLC as described in the purification section.
-
Calculation: The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak.
A radiochemical purity of >95% is generally considered acceptable.
B. Specific Activity
-
Quantification of Mass: Determine the concentration of the cholesterol analog in the purified fraction using a standard curve generated with known concentrations of the non-radioactive 6-iodocholest-5-en-3β-ol standard, analyzed by UV-HPLC.
-
Measurement of Radioactivity: Measure the total radioactivity of the purified product using a calibrated gamma counter.
-
Calculation: The specific activity is calculated by dividing the total radioactivity by the total mass of the cholesterol analog.
Data Presentation
| Parameter | Expected Value |
| Radiochemical Yield | > 85% |
| Radiochemical Purity | > 95% |
| Specific Activity | > 1000 Ci/mmol |
Workflow Diagram
Caption: Workflow for the radiolabeling of 6-iodocholesterol with ¹²⁵I.
References
Application Notes and Protocols: Laboratory Synthesis of 19-Iodocholesterol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the chemical synthesis of 19-iodocholesterol from its precursor, 19-hydroxycholesterol. 19-Iodocholesterol, particularly its radioiodinated forms (e.g., with ¹³¹I or ¹²⁵I), is a critical radiopharmaceutical agent used for adrenal cortex scintigraphy.[1][2] It serves as a diagnostic tool for various adrenal gland disorders, including Cushing's syndrome and primary aldosteronism.[1][2] This protocol outlines a two-step synthetic route involving the activation of the primary hydroxyl group via tosylation, followed by nucleophilic substitution with iodide. The methods described are intended for laboratory-scale synthesis and can be adapted for the preparation of non-radioactive ("cold") iodocholesterol, which is often used as a standard or for preclinical research.
Synthesis Pathway Overview
The synthesis of 19-iodocholesterol is achieved from 19-hydroxycholesterol via a two-step process. First, the primary hydroxyl group at the C-19 position is converted into a better leaving group, a p-toluenesulfonate (tosylate) ester. This is accomplished by reacting 19-hydroxycholesterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The resulting tosylate intermediate is then subjected to a nucleophilic substitution reaction (Finkelstein reaction) with an iodide salt, such as sodium iodide (NaI), to yield the final 19-iodocholesterol product.
Caption: Chemical synthesis pathway for 19-iodocholesterol.
Experimental Protocol
This protocol details the synthesis of 19-iodocholesterol from 19-hydroxycholesterol on a 1 mmol scale.
Materials and Reagents
-
19-Hydroxycholesterol (C₂₇H₄₆O₂)
-
Anhydrous Pyridine (C₅H₅N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium iodide (NaI)
-
Anhydrous Acetone (CH₃COCH₃)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Synthesis Procedure
Step 1: Tosylation of 19-Hydroxycholesterol
-
Add 19-hydroxycholesterol (1.0 mmol, 402.7 mg) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous pyridine (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 mmol, 228.7 mg) portion-wise over 10 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane as eluent) until the starting material is consumed.
Step 2: Iodination of 19-Tosyloxycholesterol
-
To the same reaction flask containing the 19-tosyloxycholesterol intermediate, add anhydrous acetone (20 mL).
-
Add sodium iodide (5.0 mmol, 749.5 mg).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Let it stir for 4-6 hours.
-
Monitor the disappearance of the tosylate intermediate by TLC.
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Redissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 30 mL)
-
Saturated aqueous Na₂S₂O₃ solution (1 x 30 mL) to remove any residual iodine.
-
Brine (1 x 30 mL)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% EtOAc) to isolate the pure 19-iodocholesterol.
-
Combine the fractions containing the product (as identified by TLC) and evaporate the solvent to yield 19-iodocholesterol as a white solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
Quantitative data for the synthesis is summarized in the tables below.
Table 1: Reagents and Molar Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |
|---|---|---|---|---|
| 19-Hydroxycholesterol | C₂₇H₄₆O₂ | 402.69 | 1.0 | 402.7 |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.2 | 228.8 |
| Sodium Iodide | NaI | 149.89 | 5.0 | 749.5 |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Solvent | Temperature | Duration |
|---|---|---|---|---|
| 1 | Tosylation | Pyridine | 0°C to RT | 12-16 h |
| 2 | Iodination | Acetone | Reflux (~56°C) | 4-6 h |
Table 3: Expected Yield and Analytical Data
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Expected ¹H NMR shifts (CDCl₃, δ) |
|---|
| 19-Iodocholesterol | C₂₇H₄₅IO | 512.55 | 512.6 | ~5.3-5.4 (olefinic H), ~3.5 (CHOH), ~3.2 (CH₂I) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of 19-iodocholesterol.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyridine is a toxic and flammable liquid with a strong, unpleasant odor. Handle with care.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid contact with skin, eyes, and mucous membranes.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
Application Notes and Protocols for In Vitro Applications of Iodocholesterol in Cell Biology
Introduction
Iodocholesterol, particularly in its radioiodinated forms (e.g., ¹³¹I-iodocholesterol, ¹²⁵I-iodocholesterol, NP-59), serves as a valuable analog of cholesterol for tracing its metabolic fate and distribution. While its primary application has been in in vivo adrenal scintigraphy for diagnosing endocrine disorders, its properties as a cholesterol tracer are applicable to various in vitro cell biology studies.[1][2] As a cholesterol analog, it is recognized by cellular machinery involved in cholesterol transport, such as low-density lipoprotein (LDL) receptors, and becomes internalized.[2] This allows researchers to investigate cellular cholesterol uptake, trafficking, and localization within membrane microdomains like lipid rafts.
These application notes provide protocols for utilizing this compound as a tracer in cultured cells to study cholesterol dynamics and to assess its potential cytotoxic effects.
Application Note 1: this compound as a Tracer for Cellular Uptake and Trafficking
This protocol details the use of radioiodinated cholesterol to quantify its uptake by cultured cells. The principle relies on incubating cells with a known concentration of radiolabeled this compound and subsequently measuring the cell-associated radioactivity. This method can be adapted to study the kinetics of uptake, the role of specific receptors (e.g., LDL-R), and the influence of experimental conditions on cholesterol import.
Experimental Protocol: Cellular Uptake Assay
Principle: Cultured cells are incubated with medium containing radioiodinated cholesterol. After incubation, cells are washed thoroughly to remove non-internalized tracer. The cells are then lysed, and the radioactivity is measured using a gamma counter. The amount of uptake is proportional to the measured counts per minute (CPM).
Materials and Reagents:
-
Cultured cells (e.g., HepG2, adrenal cell lines, or other cell lines of interest)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Radioiodinated cholesterol (e.g., ¹²⁵I-iodocholesterol)
-
Fetal Bovine Serum (FBS) or lipoprotein-deficient serum
-
Cell lysis buffer (e.g., 0.1 N NaOH, 1% SDS)
-
Scintillation fluid and vials
-
Gamma counter
-
Multi-well culture plates (e.g., 24-well or 12-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-incubation (Optional): To study lipoprotein-mediated uptake, cells can be starved of cholesterol by incubating them in a medium containing lipoprotein-deficient serum for 24-48 hours prior to the assay.
-
Preparation of Treatment Medium: Prepare the incubation medium containing radioiodinated cholesterol. A typical concentration might range from 1-5 µg/mL with a specific activity of 10,000-30,000 CPM/µg, though this should be optimized for the specific cell type and experimental question.[3]
-
Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the treatment medium to each well. Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.[3] For kinetic studies, different time points should be used.
-
Washing: After incubation, aspirate the radioactive medium. Wash the cell monolayers extensively (e.g., 5 times) with ice-cold PBS to stop uptake and remove unbound tracer.[3]
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well (e.g., 500 µL for a 24-well plate) and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Radioactivity Measurement: Transfer the cell lysate from each well into a scintillation vial. Measure the radioactivity using a gamma counter.
-
Protein Quantification (Normalization): Use a small aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay). This will be used to normalize the radioactivity counts.
Data Analysis: The uptake of this compound is typically expressed as counts per minute per milligram of cell protein (CPM/mg protein) or as a percentage of the total radioactivity added to the well.
Quantitative Data Summary
The following table provides an illustrative example of data from a time-course experiment measuring this compound uptake.
| Incubation Time (minutes) | Mean CPM (± SD) | Total Protein (mg) | Normalized Uptake (CPM/mg protein) |
| 0 | 150 ± 25 | 0.21 | 714 |
| 30 | 4,500 ± 310 | 0.22 | 20,455 |
| 60 | 8,200 ± 550 | 0.20 | 41,000 |
| 120 | 15,100 ± 980 | 0.23 | 65,652 |
| 240 | 25,500 ± 1,600 | 0.21 | 121,429 |
Experimental Workflow Diagram
Caption: Workflow for quantifying cellular uptake of radioiodinated cholesterol.
Application Note 2: this compound as a Probe for Lipid Raft Association
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling.[4][5] this compound can be used as a tracer to determine its partitioning into these domains. A common method to study lipid rafts is by isolating detergent-resistant membranes (DRMs), which are biochemically representative of rafts.[6]
Experimental Protocol: Detergent-Resistant Membrane (DRM) Isolation
Principle: Cells are first labeled with radioiodinated cholesterol. Following labeling, cells are lysed at 4°C with a non-ionic detergent (e.g., Triton X-100). Because lipid rafts are rich in cholesterol and saturated lipids, they are relatively insoluble in cold non-ionic detergents.[4] The lysate is then subjected to sucrose density gradient ultracentrifugation. The low-density, detergent-resistant membranes containing the lipid rafts will float to the top of the gradient, while soluble proteins and non-raft membranes remain in the higher-density fractions. The distribution of this compound across the fractions is then quantified.
Materials and Reagents:
-
Cells labeled with radioiodinated cholesterol (as per Application Note 1)
-
TNE Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Lysis Buffer (TNE with 1% Triton X-100 and protease inhibitors)
-
Sucrose solutions (e.g., 80%, 40%, 30%, and 5% w/v in TNE)
-
Ultracentrifuge and appropriate rotor (e.g., SW 41 Ti)
-
Ultracentrifuge tubes
Procedure:
-
Cell Labeling: Label cells with radioiodinated cholesterol for a sufficient time to allow incorporation into plasma membrane rafts (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and scrape them into 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Lysate Preparation: Homogenize the cell lysate by passing it through a 22-gauge needle 10 times.
-
Sucrose Gradient Preparation:
-
Mix the 1 mL of lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
Place this 2 mL mixture at the bottom of an ultracentrifuge tube.
-
Carefully layer 6 mL of 30% sucrose on top.
-
Finally, layer 4 mL of 5% sucrose on top of the 30% layer.
-
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions (e.g., 1 mL each) from the top to the bottom of the gradient.
-
Analysis:
-
Measure the radioactivity in each fraction using a gamma counter.
-
(Optional) Analyze fractions for raft-marker proteins (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin receptor) by Western blotting to confirm successful separation.
-
Data Analysis: Plot the percentage of total radioactivity against the fraction number. An enrichment of this compound in the low-density fractions (typically fractions 2-4, at the 5%/30% sucrose interface) indicates its association with lipid rafts.
Conceptual Diagram: this compound Partitioning
Caption: Partitioning of this compound into different cellular pools.
Application Note 3: Assessment of this compound Cytotoxicity
Before using any compound in cell-based assays, it is crucial to determine its cytotoxic potential to ensure that observed effects are not merely due to cell death. This protocol describes a general method for assessing the cytotoxicity of non-radioactive this compound using a standard viability assay.
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells compared to controls indicates cytotoxicity.
Materials and Reagents:
-
Cultured cells
-
Complete cell culture medium
-
96-well culture plates
-
Non-radioactive this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to each well. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100 Plot the % Viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary
The following table shows representative data for a cytotoxicity assay.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.15 | 92.0% |
| 25 | 0.98 | 78.4% |
| 50 | 0.65 | 52.0% |
| 100 | 0.31 | 24.8% |
| 200 | 0.15 | 12.0% |
Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. pnas.org [pnas.org]
- 4. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol and sphingolipid enriched lipid rafts as therapeutic targets in cancer [arpi.unipi.it]
- 6. The ins and outs of lipid rafts: functions in intracellular cholesterol homeostasis, microparticles, and cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Intracellular Cholesterol Transport Using Iodocholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iodocholesterol, a halogenated derivative of cholesterol, in tracking intracellular cholesterol transport. While historically utilized as a radiopharmaceutical for adrenal gland imaging, its properties as a cholesterol analog make it a valuable tool for in vitro studies of cholesterol trafficking in various cell types.
Introduction
Cholesterol is an essential lipid component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. Its intracellular transport is a complex and tightly regulated process involving multiple pathways and organelles.[1] Dysregulation of cholesterol trafficking is implicated in numerous diseases, including atherosclerosis, Niemann-Pick type C disease, and certain cancers.[2]
This compound, specifically 19-iodocholesterol, is a cholesterol analog where an iodine atom replaces a methyl group.[3] This modification allows for the introduction of a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) for tracing purposes. The cellular machinery largely recognizes this compound as native cholesterol, allowing it to be taken up, transported, and metabolized through the same pathways.[4][5] This mimicry is the basis for its use in both clinical diagnostics and basic research.
Principle of this compound as a Cholesterol Tracer
The fundamental principle behind using this compound to track cholesterol transport lies in its structural similarity to cholesterol. Cells take up this compound from the extracellular environment, primarily through the low-density lipoprotein (LDL) receptor pathway when complexed with lipoproteins. Once inside the cell, it traffics through the endo-lysosomal system and is distributed to various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane. In steroidogenic tissues like the adrenal cortex, it is also utilized for hormone synthesis.[6]
By using a radiolabeled version of this compound, its movement and localization within the cell can be detected and quantified. This allows researchers to study the kinetics and pathways of cholesterol transport, the effects of genetic mutations on this process, and the impact of potential drug candidates on cholesterol trafficking.
Data Presentation
The following tables summarize quantitative data related to the uptake and distribution of this compound and its analogs.
Table 1: Adrenal Uptake of Radiolabeled Cholesterol Analogs
| Tracer | Animal Model | Condition | Adrenal Uptake (% of injected dose) | Reference |
| ¹³¹I-19-Iodocholesterol | Human | Cushing's Syndrome | Higher than normal | [7] |
| ¹³¹I-19-Iodocholesterol | Human | Adrenal Adenoma | High | [6] |
| ¹³¹I-19-Iodocholesterol | Human | Adrenal Carcinoma | Low to none | [6] |
| ¹³¹I-NP-59 | Rabbit | Hypercholesterolemia | Decreased | [5] |
| ¹³¹I-NP-59 | Human | Hypercholesterolemia | Enhanced after cholesterol-lowering therapy | [5] |
| ¹⁸F-FNP-59** | Rabbit | Normal | High | [8] |
*NP-59 is 6β-iodomethyl-19-norcholesterol, a derivative of this compound with improved adrenal uptake. **¹⁸F-FNP-59 is a fluorinated analog of NP-59 for PET imaging.
Table 2: Subcellular Distribution of this compound in Rat Adrenal Glands
| Subcellular Fraction | Treatment | % of Total ³H-Cholesterol | % of Total ¹³¹I-Iodocholesterol | Reference |
| Lipid Droplets | Control | 65% | 70% | [4] |
| Lipid Droplets | ACTH | Decreased | No significant change | [4] |
| Lipid Droplets | Aminoglutethimide | Increased | Increased | [4] |
Experimental Protocols
Protocol 1: Synthesis of Non-Radioactive 19-Iodocholesterol
This protocol is for the synthesis of a non-radioactive version of 19-iodocholesterol, which can be used as a standard for analytical purposes or in experiments where a radioactive signal is not required. The synthesis of radiolabeled this compound requires specialized facilities and is not covered here. A general method for the synthesis of 19-iodocholesterol involves the radical bromination of a cholesterol derivative followed by nucleophilic substitution with iodide.
Materials:
-
Cholesteryl acetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) - Caution: Highly toxic and carcinogenic. Use appropriate safety measures and consider alternative solvents if possible.
-
Sodium iodide (NaI)
-
Acetone
-
Standard laboratory glassware and purification equipment (e.g., chromatography column).
Procedure:
-
Bromination: Dissolve cholesteryl acetate in CCl₄. Add NBS and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter to remove succinimide, and wash the filtrate with sodium thiosulfate solution and water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude 19-bromocholesteryl acetate by column chromatography.
-
Iodination: Dissolve the purified 19-bromocholesteryl acetate in acetone and add a molar excess of NaI. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Cool the reaction mixture, filter, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent, wash with water, dry, and concentrate. Purify the crude 19-iodocholesteryl acetate by column chromatography.
-
Deprotection: Deacetylate the 19-iodocholesteryl acetate to yield 19-iodocholesterol using standard methods (e.g., saponification with NaOH in methanol).
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Protocol 2: In Vitro Tracking of Radiolabeled this compound Transport
This protocol provides a framework for studying the uptake and intracellular trafficking of radiolabeled this compound in cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts, CHO cells, or a cell line relevant to the research question)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and lipoprotein-deficient serum (LPDS)
-
Radiolabeled this compound (e.g., [¹²⁵I]19-iodocholesterol) complexed to LDL.
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Subcellular fractionation kit (optional)
-
Gamma counter or scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Cholesterol Depletion:
-
Plate cells in appropriate culture dishes (e.g., 6-well plates).
-
Allow cells to adhere and grow to the desired confluency.
-
To upregulate LDL receptor expression, incubate the cells in a medium containing LPDS for 24-48 hours prior to the experiment.
-
-
Labeling with Radiolabeled this compound-LDL:
-
Prepare a labeling medium containing a known concentration of [¹²⁵I]this compound-LDL in a serum-free medium.
-
Remove the LPDS-containing medium from the cells and wash with PBS.
-
Add the labeling medium to the cells and incubate at 37°C for a specified time (e.g., 2-4 hours) to allow for uptake.
-
-
Chase Period (Optional):
-
To track the movement of the internalized this compound, remove the labeling medium, wash the cells thoroughly with PBS, and add a fresh medium (with or without unlabeled LDL).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis and Quantification of Uptake:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysates using a protein assay.
-
Express the uptake as counts per minute (CPM) per milligram of protein.
-
-
Subcellular Fractionation (Optional):
-
Instead of whole-cell lysis, perform subcellular fractionation to isolate different organelles (e.g., plasma membrane, endosomes, ER, mitochondria).
-
Measure the radioactivity in each fraction to determine the distribution of this compound at different time points.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General pathway of LDL-bound this compound uptake and intracellular trafficking.
Caption: Experimental workflow for in vitro tracking of radiolabeled this compound.
Caption: Principle of adrenal scintigraphy using radiolabeled this compound.
Applications in Research and Drug Development
-
Studying Cholesterol Transport Pathways: this compound can be used to elucidate the kinetics and mechanisms of cholesterol movement between organelles.
-
Investigating Genetic Disorders: Researchers can use this compound to study how mutations in genes involved in cholesterol transport (e.g., NPC1) affect cellular cholesterol trafficking.
-
Drug Screening and Development: The protocols described can be adapted for high-throughput screening of compounds that modulate cholesterol transport. This is relevant for the development of drugs for cardiovascular diseases, lysosomal storage disorders, and cancer.[2]
-
Understanding Steroidogenesis: In specialized cells like adrenocortical cells, this compound can be used to study the uptake and utilization of cholesterol for steroid hormone production.
Limitations and Considerations
-
Radioisotope Handling: The use of radiolabeled this compound requires appropriate licenses, facilities, and safety precautions.
-
Potential for Altered Metabolism: While a good analog, the iodine atom may slightly alter the biophysical properties and metabolic fate of the molecule compared to native cholesterol.
-
Focus on Adrenal Glands: Much of the existing literature on this compound is focused on its use in adrenal imaging.[7][9][10][11] Researchers applying it to other cell types should carefully validate its behavior.
-
Availability: Radiolabeled this compound for research purposes may not be as readily available as fluorescent cholesterol analogs.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Trafficking: An Emerging Therapeutic Target for Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Visualization of nonfunctioning adrenal adenomas with this compound: possible relationship to subcellular distribution of tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of hypercholesterolaemia on the adrenal uptake and metabolic handling of 131I-6 beta-iodomethyl-19-norcholesterol (NP-59) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound adrenal tissue uptake and imaging adrenal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 131I-19-iodocholesterol scintigraphy of the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Adrenal scanning and uptake with 131I-6beta-iodomethyl-nor-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 131I-iodocholesterol (NP-59) scintigraphy in adrenocortical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of iodine-131 6beta-methyl-iodo-19-norcholesterol scintigraphy and computed tomography in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Iodocholesterol in the Study of Membrane Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the theoretical and practical applications of iodocholesterol as a biophysical probe for investigating the structure and function of membrane lipid rafts. While direct literature on this specific application is limited, the principles outlined here are based on well-established techniques of fluorescence quenching by heavy atoms and the known behavior of cholesterol analogs in model and cellular membranes.
Application Notes
Introduction to this compound as a Probe for Lipid Rafts
Membrane lipid rafts are dynamic, nanoscale domains enriched in cholesterol, sphingolipids, and specific proteins.[1] These domains are implicated in a variety of cellular processes, including signal transduction, protein trafficking, and viral entry.[2] Studying the composition and dynamics of these rafts is crucial for understanding cellular function and for the development of therapeutics that target raft-associated processes.
Cholesterol analogs are invaluable tools for elucidating the role of cholesterol in membrane organization. This compound, a cholesterol molecule where a hydrogen atom is replaced by an iodine atom, serves as a powerful, non-fluorescent probe. Its primary application in this context is as a collisional or contact quencher for fluorescent molecules. The heavy iodine atom can efficiently quench the fluorescence of nearby fluorophores through a spin-orbit coupling mechanism upon direct contact.
By incorporating this compound into membranes, researchers can probe the proximity of fluorescently labeled lipids or proteins to cholesterol-rich domains. If a fluorophore is localized within a lipid raft, its fluorescence will be quenched by the co-localized this compound. This provides a method to study the partitioning of molecules into these domains.
Principle of Tryptophan Fluorescence Quenching by this compound
Many membrane proteins and peptides contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of tryptophan is highly sensitive to its local environment, making it an excellent intrinsic probe for studying protein-membrane interactions.[3][4]
The principle of using this compound to study the association of a tryptophan-containing protein with a lipid raft is as follows:
-
Baseline Fluorescence: The fluorescence of the tryptophan-containing protein is first measured in a membrane that contains cholesterol but no this compound.
-
Quenching in Raft-Promoting Membranes: The experiment is repeated in a membrane where a fraction of the cholesterol is replaced with this compound, using a lipid composition known to form lipid rafts (e.g., high concentration of sphingomyelin and cholesterol). If the protein's tryptophan residues partition into these cholesterol-rich domains, they will come into close proximity with this compound, leading to a significant decrease in fluorescence intensity (quenching).
-
Quenching in Non-Raft Membranes: As a control, the experiment is performed in a membrane composition that does not favor raft formation (e.g., composed of unsaturated phospholipids like DOPC). In this environment, the protein and this compound are more randomly distributed, leading to less efficient quenching.
By comparing the degree of quenching in raft-promoting versus non-raft-promoting membranes, one can infer the preferential partitioning of the protein into lipid rafts.
Advantages and Limitations
Advantages:
-
Minimally Perturbing: this compound is structurally very similar to cholesterol, minimizing potential artifacts that can be introduced by bulky fluorescent probes.
-
Proximity-Based: Quenching is a short-range phenomenon, providing high-resolution information about the molecular environment of the fluorophore.
-
Versatile: Can be used with intrinsic fluorophores like tryptophan or with extrinsic fluorescent probes attached to lipids or proteins.
Limitations:
-
Indirect Measurement: The technique provides information about proximity to cholesterol, not a direct visualization of the raft itself.
-
Requires Careful Controls: The interpretation of quenching data relies on carefully designed control experiments with different lipid compositions.
-
Potential for Phase Separation Issues: At high concentrations, this compound, like cholesterol itself, can induce phase changes in the membrane that need to be considered.[5]
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from fluorescence quenching experiments using this compound to study the partitioning of a tryptophan-containing peptide into lipid rafts.
Table 1: Tryptophan Fluorescence Quenching by this compound in Different Model Membranes
| Membrane Composition (molar ratio) | Description | This compound (mol%) | Tryptophan Fluorescence Intensity (Arbitrary Units) | Quenching Efficiency (Q.E.)* |
| DOPC (100) | Liquid-Disordered | 0 | 100 | 0% |
| DOPC (100) | Liquid-Disordered | 20 | 85 | 15% |
| DOPC:Cholesterol (80:20) | Control | 0 | 98 | 0% |
| DOPC:this compound (80:20) | Control | 20 | 82 | 16.3% |
| SM:Cholesterol (60:40) | Liquid-Ordered (Raft) | 0 | 95 | 0% |
| SM:this compound (60:40) | Liquid-Ordered (Raft) | 40 | 35 | 63.2% |
| SM:Cholesterol:this compound (60:20:20) | Liquid-Ordered (Raft) | 20 | 50 | 47.4% |
*Quenching Efficiency (Q.E.) is calculated as (1 - (I / I₀)) * 100, where I is the intensity with this compound and I₀ is the intensity without this compound.
Interpretation: The significantly higher quenching efficiency in the sphingomyelin (SM) containing membranes suggests that the tryptophan-containing peptide preferentially partitions into the cholesterol-rich, liquid-ordered domains (lipid rafts).
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with this compound
This protocol describes the preparation of LUVs using the thin-film hydration and extrusion method, which is suitable for fluorescence spectroscopy studies.
Materials:
-
Phospholipids (e.g., DOPC, Sphingomyelin)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids, cholesterol, and/or this compound in chloroform to achieve the target molar ratios (see Table 1 for examples).
-
If using a fluorescent probe (e.g., NBD-PE), add it at a low concentration (e.g., 0.5 mol%).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously at a temperature above the phase transition temperature of the lipids (e.g., 60°C for SM-containing mixtures). This results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase the lamellarity and homogeneity of the lipid mixture.
-
-
Extrusion:
-
To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane. Perform this extrusion 11-21 times. Ensure the extruder and syringe are heated to the same temperature as the hydration step.
-
-
Characterization:
-
The final LUV suspension should be stored at 4°C and used within a few days. The size distribution of the vesicles can be confirmed by dynamic light scattering (DLS).
-
Protocol 2: Tryptophan Fluorescence Quenching Assay
This protocol outlines the procedure for measuring the quenching of a tryptophan-containing peptide by this compound in LUVs.
Materials:
-
LUV suspensions (prepared as in Protocol 1, with and without this compound)
-
Tryptophan-containing peptide of interest
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
In a quartz cuvette, add the LUV suspension to a final lipid concentration of approximately 0.5-1.0 mM.
-
Add the tryptophan-containing peptide to a final concentration that ensures a good signal-to-noise ratio (typically 1-5 µM).
-
Allow the sample to equilibrate for 15-30 minutes at the desired temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan.
-
Record the emission spectrum from 310 nm to 450 nm.
-
The fluorescence intensity is typically measured at the emission maximum (around 330-350 nm, depending on the environment).
-
-
Data Acquisition:
-
Measure the fluorescence intensity of the peptide in the presence of control LUVs (containing cholesterol but no this compound). This is your I₀.
-
Measure the fluorescence intensity of the peptide in the presence of LUVs containing this compound. This is your I.
-
Repeat the measurements for each membrane composition to be tested.
-
-
Data Analysis:
-
Correct for any background fluorescence from the buffer and vesicles.
-
Calculate the quenching efficiency (Q.E.) for each sample using the formula: Q.E. = (1 - (I / I₀)) * 100.
-
Compare the Q.E. values between raft-promoting and non-raft-promoting membrane compositions to determine the partitioning preference of the peptide.
-
Visualizations (Graphviz DOT Language)
Below are diagrams visualizing the principles and workflows described in these notes.
Caption: this compound quenches nearby fluorophores within a lipid raft.
Caption: Workflow for studying lipid rafts with this compound.
Caption: Probing protein recruitment to rafts using this compound.
References
- 1. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of lipid exposure of tryptophan residues in membrane peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Iodocholesterol Biodistribution Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of iodocholesterol in animal models. The information is intended to guide researchers in the non-invasive assessment of adrenal gland function and the evaluation of potential therapeutic agents targeting cholesterol metabolism.
Introduction
Radiolabeled cholesterol analogs, such as ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), are valuable tools for the functional imaging of the adrenal cortex and other tissues with high cholesterol uptake.[1] Biodistribution studies are essential in the preclinical phase of radiopharmaceutical development to understand the uptake, retention, and clearance of these tracers in various organs.[2][3] This document outlines the key methodologies for performing such studies in rodent models.
Core Principles
The fundamental principle behind this compound biodistribution studies is the physiological uptake of cholesterol by specific tissues. The adrenal cortex, for instance, utilizes cholesterol as a precursor for steroid hormone synthesis.[4] By radiolabeling a cholesterol analog, its pathway and accumulation in different organs can be tracked and quantified. This is typically achieved by administering the radiotracer to an animal model and subsequently measuring the radioactivity in dissected tissues at various time points.
Experimental Protocols
A successful this compound biodistribution study requires careful planning and execution of several key steps, from animal preparation to data analysis.
Animal Models
The choice of animal model is critical and often depends on the specific research question. Rodents, particularly rats and mice, are commonly used due to their well-characterized physiology and ease of handling.
-
Species: Sprague-Dawley rats or BALB/c mice are frequently used.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: Allow for an adequate acclimatization period (typically one week) in a controlled environment (temperature, humidity, and light-dark cycle).
-
Diet: Provide standard chow and water ad libitum.
Radiotracer Preparation and Administration
The radiotracer, typically ¹³¹I-NP-59, should be of high radiochemical purity.
-
Dose Calculation: The injected dose will depend on the animal model and imaging modality. For ex vivo biodistribution in rats, a typical dose of 25 µCi of ¹³¹I-NP-59 is administered.[1]
-
Administration Route: Intravenous (tail vein) injection is the most common route for systemic biodistribution studies.
-
Anesthesia: Use of a suitable anesthetic (e.g., isoflurane) is required during the injection to minimize stress and ensure accurate administration.
Experimental Timeline and Tissue Collection
The timing of tissue collection is crucial for understanding the pharmacokinetics of the radiotracer.
-
Time Points: Multiple time points are recommended to capture the uptake and clearance phases. Common time points include 30 minutes, 3 hours, 24 hours, and 48 hours post-injection.[1][5]
-
Euthanasia: Animals are euthanized at each designated time point according to approved institutional protocols.
-
Tissue Dissection: A comprehensive set of organs and tissues should be collected, including but not limited to:
-
Blood
-
Heart
-
Lungs
-
Liver
-
Spleen
-
Kidneys
-
Stomach
-
Intestines
-
Muscle
-
Bone
-
Adrenal Glands
-
Thyroid (to assess for free radioiodine)
-
Tumor (if applicable)
-
-
Sample Handling: Each tissue sample should be weighed immediately after dissection.
Radioactivity Measurement and Data Analysis
Accurate quantification of radioactivity is the cornerstone of biodistribution studies.
-
Instrumentation: A calibrated gamma counter is used to measure the radioactivity in each tissue sample.
-
Standards: A standard of the injected dose should be prepared and counted alongside the tissue samples to enable accurate calculation of the percentage of injected dose.
-
Data Calculation: The primary metric for biodistribution is the percentage of the injected dose per gram of tissue (%ID/g). This is calculated using the following formula:
%ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) * 100
Quantitative Data Presentation
The following tables summarize the biodistribution of ¹³¹I-NP-59 in normal Sprague-Dawley rats at various time points post-injection. The data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹³¹I-NP-59 in Rats (30 minutes and 3 hours post-injection) [5]
| Organ | 30 minutes (%ID/g ± SE) | 3 hours (%ID/g ± SE) |
| Adrenal | 3.555 ± 0.217 | 6.475 ± 1.001 |
| Blood | 0.450 ± 0.030 | 0.250 ± 0.020 |
| Heart | 0.350 ± 0.025 | 0.200 ± 0.015 |
| Lung | 0.750 ± 0.050 | 0.400 ± 0.030 |
| Liver | 1.500 ± 0.100 | 1.000 ± 0.075 |
| Spleen | 0.500 ± 0.040 | 0.300 ± 0.025 |
| Kidney | 0.800 ± 0.060 | 0.500 ± 0.040 |
| Muscle | 0.200 ± 0.015 | 0.100 ± 0.010 |
Table 2: Biodistribution of ¹³¹I-NP-59 in Rats (24 and 48 hours post-injection) [5]
| Organ | 24 hours (%ID/g ± SE) | 48 hours (%ID/g ± SE) |
| Adrenal | 15.870 ± 0.361 | 20.220 ± 1.580 |
| Blood | 0.050 ± 0.005 | 0.030 ± 0.003 |
| Heart | 0.080 ± 0.007 | 0.050 ± 0.005 |
| Lung | 0.150 ± 0.012 | 0.100 ± 0.008 |
| Liver | 0.500 ± 0.040 | 0.300 ± 0.025 |
| Spleen | 0.100 ± 0.008 | 0.070 ± 0.006 |
| Kidney | 0.200 ± 0.015 | 0.150 ± 0.012 |
| Muscle | 0.050 ± 0.005 | 0.030 ± 0.003 |
Data is expressed as 10⁻³ % kg dose/g in the source and has been converted to %ID/g for consistency, assuming an average rat weight of 0.275 kg.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an ex vivo biodistribution study of this compound in an animal model.
Signaling Pathway for Cholesterol Uptake in Adrenal Cortex
The uptake of cholesterol in adrenal cortical cells is a hormonally regulated process, primarily stimulated by the Adrenocorticotropic Hormone (ACTH).[4][6][7] The following diagram outlines the key steps in this signaling pathway, leading to cholesterol uptake and utilization for steroidogenesis.
References
- 1. Iodine-131 Metaiodobenzylguanidine (MIBG) and NP-59 uptakes in the Rat Normal Tissues: Increase of Cholesterol uptake in Cold-Activated Brown Adipose Tissue | Auctores [auctoresonline.org]
- 2. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 7. Transcription controls growth, cell kinetics and cholesterol supply to sustain ACTH responses - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Iodocholesterol in Tissues: Application Notes and Protocols for Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of autoradiography in visualizing and quantifying the distribution of radio-iodinated cholesterol, a key radiopharmaceutical for adrenal gland imaging and function assessment.
Introduction to Iodocholesterol Autoradiography
This compound, labeled with iodine-125 (¹²⁵I) or iodine-131 (¹³¹I), is a cholesterol analog used as a radiotracer to image tissues that actively uptake and metabolize cholesterol, primarily the adrenal cortex.[1] Autoradiography is a highly sensitive technique that allows for the visualization of the spatial distribution of radiolabeled compounds within tissue sections.[2] This technique is invaluable for studying the physiological and pathological uptake of cholesterol in steroidogenic tissues, assessing the functionality of adrenal tumors, and investigating the tissue distribution of cholesterol-based drug delivery systems.[3][4] Quantitative whole-body autoradiography (QWBA) and microautoradiography (MARG) are two common approaches that provide macroscopic and microscopic resolution, respectively.[2]
Core Applications
-
Adrenal Gland Imaging: Differentiating between various types of adrenal tumors (e.g., adenomas vs. carcinomas) based on their this compound uptake.[3]
-
Functional Assessment of Adrenal Tumors: Correlating this compound concentration with the steroidogenic activity of adrenal neoplasms.[3] Hypersecreting adenomas tend to show higher uptake than nonhypersecreting ones.[5]
-
Subcellular Localization Studies: Investigating the intracellular distribution of this compound, which has been shown to accumulate in lipid droplets.[6]
-
Pharmacokinetic and Biodistribution Studies: Determining the tissue distribution of this compound and related compounds in preclinical animal models.
Quantitative Data Summary
The following table summarizes quantitative data on this compound uptake in different types of adrenal adenomas, highlighting the differential uptake which is crucial for diagnostic applications.
| Tissue Type | Number of Patients | Mean Tumor Size (cm ± SD) | This compound Uptake (Semiquantitative Score ± SD) |
| Hypersecreting Adenomas | 19 | 2.7 ± 0.5 | 2.8 ± 0.5 |
| Nonhypersecreting Adenomas | 15 | 3.1 ± 0.9 | 2.28 ± 0.6 |
Data adapted from a study comparing ¹³¹I-norcholesterol uptake in hypersecreting and nonhypersecreting adrenal adenomas.[5]
Experimental Protocols
Protocol 1: Ex Vivo Autoradiography of this compound in Adrenal Tissue
This protocol is designed for the visualization of this compound distribution in adrenal tissues following systemic administration of the radiotracer to an animal model.
1. Animal Preparation and Dosing:
- Administer ¹²⁵I-iodocholesterol or ¹³¹I-iodocholesterol to the animal model (e.g., rat, mouse) via intravenous injection. The exact dose will depend on the specific activity of the radiotracer and the experimental design.
- House the animals for the desired uptake period (e.g., 24, 48, 72 hours).
2. Tissue Collection and Freezing:
- At the designated time point, euthanize the animal according to approved ethical protocols.
- Carefully dissect the adrenal glands and any other tissues of interest.
- Immediately snap-freeze the tissues in isopentane pre-cooled with dry ice or liquid nitrogen to minimize the formation of ice crystals and preserve tissue morphology.[7]
- Store the frozen tissues at -80°C until sectioning.
3. Cryosectioning:
- Equilibrate the frozen tissue to the temperature of the cryostat (-20°C is a typical starting point).[7]
- Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
- Cut tissue sections at a thickness of 10-20 µm.[8]
- Thaw-mount the sections onto pre-cleaned and labeled microscope slides (e.g., Superfrost Plus).[8]
- Dry the sections in a desiccator at 4°C or under a stream of cool air.
4. Autoradiographic Exposure:
- Arrange the slides in an X-ray cassette.
- In a darkroom, place a phosphor screen or X-ray film directly onto the tissue sections.[8] For quantitative studies, include calibrated radioactive standards alongside the samples.[9]
- Expose the film/screen for a duration determined by the isotope and its concentration (can range from several days to weeks). Store the cassette at -80°C during exposure to minimize diffusion and enhance signal.
5. Image Development and Analysis:
- Develop the X-ray film according to the manufacturer's instructions. For phosphor screens, scan the screen using a phosphorimager.[8]
- Analyze the resulting autoradiograms. For quantitative analysis, measure the optical density or photostimulated luminescence (PSL) of the regions of interest (ROIs) and compare them to the standard curve generated from the radioactive standards.[8]
Protocol 2: In Vitro Autoradiography of ¹²⁵I-Iodocholesterol on Adrenal Tissue Sections
This protocol is for labeling specific receptors or binding sites on slidemounted tissue sections.
1. Tissue Section Preparation:
- Prepare cryosections of adrenal tissue as described in Protocol 1 (steps 2 and 3).
- Store the slides with mounted sections at -80°C until use.[8]
2. Pre-incubation:
- Bring the slides to room temperature.
- Place the slides in a pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and wash away any endogenous interfering substances.[8]
3. Incubation with Radioligand:
- Prepare the incubation buffer containing ¹²⁵I-iodocholesterol at the desired concentration.
- To determine non-specific binding, a parallel set of slides should be incubated with the radioligand in the presence of a high concentration of a non-labeled competitor.
- Remove the pre-incubation buffer and add the radioligand solution to the tissue sections.
- Incubate in a humidified chamber for a specified time (e.g., 60-120 minutes) at room temperature or 4°C.[8]
4. Washing:
- Rapidly aspirate the incubation solution.
- Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) multiple times (e.g., 3 x 5 minutes) to remove unbound radioligand.[8]
- Perform a final brief rinse in cold deionized water to remove buffer salts.[8]
5. Drying and Exposure:
- Dry the slides quickly under a stream of cool air.[8]
- Proceed with autoradiographic exposure as described in Protocol 1 (steps 4 and 5).
Visualizations
Cellular Uptake of this compound
The uptake of this compound by adrenal cortical cells is believed to follow the pathway of low-density lipoprotein (LDL)-cholesterol.
Caption: Cellular uptake pathway of LDL-bound this compound in adrenal cortical cells.
Experimental Workflow for Ex Vivo Autoradiography
This diagram outlines the major steps involved in performing ex vivo autoradiography to visualize this compound in tissues.
Caption: Workflow for ex vivo autoradiography of this compound.
References
- 1. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound adrenal tissue uptake and imaging adrenal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging characterization of hypersecreting or nonhypersecreting adrenal adenomas: comparison between iodine-131 norcholesterol uptake and magnetic resonance signal intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of nonfunctioning adrenal adenomas with this compound: possible relationship to subcellular distribution of tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Quantitative Imaging Characterization Of Hypersecreting Or Non-Hypersecreting Adrenal Adenomas: Comparison Between Iodine-131 Nor-Cholesterol Uptake And Magnetic Resonance Signal Intensity Ratios [ibb.cnr.it]
- 9. Quantitative autoradiography with radiopharmaceuticals, Part 1: Digital film-analysis system by videodensitometry: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Iodocholesterol Uptake by Liquid Scintillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocholesterol, particularly the radioisotope-labeled form ¹³¹I-iodocholesterol (also known as NP-59), is a cholesterol analog utilized in both clinical diagnostics and biomedical research to investigate steroidogenic tissues and cholesterol metabolism.[1][2] Its uptake is primarily mediated by the low-density lipoprotein (LDL) receptor, making it a valuable tool for studying LDL receptor activity and cellular cholesterol trafficking.[3] This document provides detailed application notes and protocols for the quantitative analysis of ¹³¹I-iodocholesterol uptake in cultured cells using liquid scintillation counting, a highly sensitive method for the detection of beta-emitting radionuclides.[4][5]
These protocols are designed to be a comprehensive resource for researchers in endocrinology, oncology, and drug development who are interested in quantifying cholesterol uptake pathways and assessing the effects of novel therapeutics on these processes.
Data Presentation
Quantitative data from this compound uptake experiments should be meticulously recorded and organized to allow for clear interpretation and comparison between different experimental conditions. The following tables provide a template for presenting raw data and calculated results.
Table 1: Raw Scintillation Counts and Calculated Uptake
| Sample ID | Treatment Group | Replicate | Total Protein (µg) | Raw CPM | Background CPM | Net CPM | DPM | DPM/µg Protein |
| A1 | Control | 1 | 150 | 12580 | 150 | 12430 | 24860 | 165.7 |
| A2 | Control | 2 | 155 | 13245 | 150 | 13095 | 26190 | 169.0 |
| A3 | Control | 3 | 148 | 12300 | 150 | 12150 | 24300 | 164.2 |
| B1 | Compound X (1 µM) | 1 | 152 | 6540 | 150 | 6390 | 12780 | 84.1 |
| B2 | Compound X (1 µM) | 2 | 149 | 6380 | 150 | 6230 | 12460 | 83.6 |
| B3 | Compound X (1 µM) | 3 | 158 | 6890 | 150 | 6740 | 13480 | 85.3 |
| C1 | Compound Y (10 µM) | 1 | 145 | 18750 | 150 | 18600 | 37200 | 256.6 |
| C2 | Compound Y (10 µM) | 2 | 151 | 19230 | 150 | 19080 | 38160 | 252.7 |
| C3 | Compound Y (10 µM) | 3 | 147 | 18500 | 150 | 18350 | 37000 | 251.7 |
CPM: Counts Per Minute; DPM: Disintegrations Per Minute. DPM is calculated from CPM by correcting for counting efficiency.
Table 2: Summary of this compound Uptake Analysis
| Treatment Group | Mean DPM/µg Protein | Standard Deviation | % of Control Uptake | P-value (vs. Control) |
| Control | 166.3 | 2.5 | 100% | - |
| Compound X (1 µM) | 84.3 | 0.9 | 50.7% | <0.001 |
| Compound Y (10 µM) | 253.7 | 2.6 | 152.6% | <0.001 |
Experimental Protocols
Protocol 1: In Vitro ¹³¹I-Iodocholesterol Uptake Assay in Adherent Cells
This protocol details the steps for quantifying the uptake of ¹³¹I-iodocholesterol in a human adrenal cortical carcinoma cell line, NCI-H295R, a well-established model for studying adrenal steroidogenesis and cholesterol metabolism.
Materials:
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, insulin, transferrin, selenium, and antibiotics)[2]
-
¹³¹I-Iodocholesterol (NP-59)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
BCA Protein Assay Kit
-
Liquid scintillation cocktail
-
20 mL glass scintillation vials
-
Liquid scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
Culture NCI-H295R cells to ~80% confluency.
-
Trypsinize and seed the cells into 24-well plates at a density of 1 x 10⁵ cells per well.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Cell Treatment (Optional):
-
If testing the effect of compounds on this compound uptake, replace the medium with fresh medium containing the desired concentrations of the test compounds.
-
Include appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Radiolabeling:
-
Prepare a working solution of ¹³¹I-iodocholesterol in serum-free medium at a final concentration of approximately 0.1 µCi/mL.
-
Aspirate the medium from the wells and wash the cells once with warm, sterile PBS.
-
Add 500 µL of the ¹³¹I-iodocholesterol working solution to each well.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
-
Washing and Cell Lysis:
-
To terminate the uptake, aspirate the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove unbound ¹³¹I-iodocholesterol.
-
After the final wash, add 500 µL of cell lysis buffer (e.g., 0.1 N NaOH) to each well.
-
Incubate at room temperature for 20-30 minutes to ensure complete cell lysis.
-
-
Sample Preparation for Scintillation Counting:
-
Transfer the entire cell lysate from each well to a labeled 20 mL glass scintillation vial.
-
Add 10-15 mL of a suitable liquid scintillation cocktail to each vial.
-
Cap the vials tightly and vortex thoroughly to ensure a homogenous mixture.
-
-
Liquid Scintillation Counting:
-
Place the vials in a liquid scintillation counter.
-
Allow the samples to dark-adapt for at least 30 minutes to reduce chemiluminescence.
-
Count the samples for a sufficient time (e.g., 1-5 minutes) to obtain statistically significant counts. The counter will output the data as Counts Per Minute (CPM).[8][9]
-
-
Protein Quantification:
-
From a parallel set of wells treated identically but without the radiolabel, determine the total protein concentration using a BCA protein assay or a similar method. This is crucial for normalizing the radioactivity counts to the amount of cellular material.
-
-
Data Analysis:
-
Subtract the average background CPM (from a vial containing only scintillation cocktail and lysis buffer) from the sample CPM to get the Net CPM.
-
Convert Net CPM to Disintegrations Per Minute (DPM) using the counting efficiency of the instrument for ¹³¹I. The efficiency can be determined using a calibrated ¹³¹I standard.
-
Normalize the DPM to the total protein content for each sample (DPM/µg protein).
-
Calculate the mean, standard deviation, and perform statistical analysis for each treatment group. The cellular uptake can be expressed as a percentage of the control group.[1]
-
Visualizations
This compound Uptake via LDL Receptor-Mediated Endocytosis
Caption: LDL receptor-mediated endocytosis of this compound.
Experimental Workflow for Quantitative this compound Uptake Assay
Caption: Workflow for this compound uptake analysis.
References
- 1. turkjps.org [turkjps.org]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Dimensional Cell Culturing for Modeling Adrenal and Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of 131 I and 125 I by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwm.edu [uwm.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Iodocholesterol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting low yield in iodocholesterol synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of 19-iodocholesterol?
The most common precursor for the synthesis of 19-iodocholesterol, particularly for radioiodination, is a cholesterol derivative where the hydroxyl group at the C-19 position is replaced with a good leaving group. A frequently used intermediate is 19-tosyloxycholesterol, which is synthesized from 19-hydroxycholesterol. The tosylate group is then displaced by an iodide ion.
Q2: What are the typical methods for introducing iodine into the cholesterol molecule?
The primary methods for introducing iodine, especially radioiodine, into the cholesterol backbone at the C-19 position involve nucleophilic substitution reactions. The most common approach is an isotope exchange reaction where a non-radioactive iodine or another halogen at the target position is replaced by a radioactive iodine isotope. Another method involves the displacement of a leaving group, such as a tosylate, with a radioactive iodide salt.
Q3: What are the critical parameters that influence the yield of this compound synthesis?
Several critical parameters can significantly impact the final yield of this compound. These include:
-
Choice of Solvent: The reaction solvent plays a crucial role in the substitution reaction.
-
Reaction Temperature: Temperature affects the reaction rate and the stability of the product.
-
Stoichiometry of Reagents: The molar ratio of the cholesterol precursor to the iodinating agent is critical.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.
-
Purification Method: The efficiency of the purification process to remove unreacted reagents and byproducts directly impacts the isolated yield and purity of the final product.
Troubleshooting Guide: Low Yield
Problem 1: Low Conversion of the Starting Material
Q: I am observing a significant amount of unreacted starting material (e.g., 19-tosyloxycholesterol) in my reaction mixture. What could be the cause?
A: Low conversion of the starting material can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The nucleophilic substitution reaction may require longer reaction times or higher temperatures to proceed to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Poor Quality of Iodide Source: Ensure that the sodium iodide (especially radioiodide) has not decomposed and is of high purity.
-
Inadequate Stoichiometry: An insufficient amount of the iodide source will result in incomplete conversion. A modest excess of the iodide reagent is often used.
-
Presence of Water: Moisture can interfere with the reaction, especially if organometallic intermediates are involved in alternative synthetic routes. Ensure all glassware is dry and use anhydrous solvents.
Problem 2: Formation of Significant Byproducts
Q: My reaction is producing a complex mixture of products, leading to a low yield of the desired this compound. What are the likely side reactions?
A: The formation of byproducts is a common issue. Key side reactions include:
-
Elimination Reactions: Under certain conditions, elimination can compete with substitution, leading to the formation of an alkene. This is more prevalent with certain solvent choices and at higher temperatures.
-
Solvent-Related Byproducts: The choice of solvent can drastically affect the product distribution. For instance, in the synthesis of 19-iodocholesterol from a tosylate precursor, using absolute ethanol as a solvent can lead to a significant increase in undesirable byproducts, reducing the yield of the target compound to as low as 10%.[1] In contrast, using isopropanol as a solvent can minimize the formation of these impurities.[1] Using methyl ethyl ketone or acetone can also result in the formation of impurities.[1]
-
Degradation of the Product: this compound can be sensitive to heat and light. Prolonged exposure to high temperatures during the reaction or workup can lead to degradation.
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to isolate pure this compound from the crude reaction mixture, resulting in a low isolated yield. What are the recommended purification techniques?
A: Effective purification is critical for obtaining high-purity this compound and improving the final yield.
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column is typically used, with a solvent system of increasing polarity to separate the less polar this compound from more polar impurities.
-
Ion-Exchange Chromatography: For radioiodinated cholesterol, it is crucial to remove any unreacted ionic radioiodide. A weakly basic ion-exchange resin can be used effectively for this purpose.[2] A batch process can be used for low levels of ionic iodide, while a column technique is more suitable for higher concentrations.[2]
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the purification, identifying the fractions containing the desired product, and assessing the purity of the final compound.[2]
Data Presentation
Table 1: Effect of Solvent on the Yield of 19-Iodocholesterol Synthesis
| Solvent | Reported Outcome | Reference |
| Isopropanol | Minimized formation of impurities | [1] |
| Absolute Ethanol | Yield of 19-iodocholesterol as low as 10%, with a significant increase in byproducts. | [1] |
| Methyl Ethyl Ketone | Formation of approximately 10% of an impurity. | [1] |
| Acetone | Formation of approximately 10% of an impurity. | [1] |
Experimental Protocols
Representative Protocol for the Synthesis of 19-Iodocholesterol
This is a generalized protocol based on available literature. Researchers should optimize the conditions for their specific experimental setup.
Step 1: Preparation of the Precursor (e.g., 19-tosyloxycholesterol)
This step involves the reaction of 19-hydroxycholesterol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The reaction is typically carried out at a low temperature (e.g., 0 °C to room temperature) and monitored by TLC until completion.
Step 2: Iodination Reaction
-
Dissolve the 19-tosyloxycholesterol precursor in an appropriate solvent (e.g., isopropanol).[1]
-
Add sodium iodide (containing the radioisotope if applicable) in a slight molar excess.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the specific conditions.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Workup and Purification
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate.
-
Purify the crude product using column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane/ethyl acetate) to isolate the 19-iodocholesterol.
-
For radioiodinated products, further purification using an ion-exchange resin may be necessary to remove unreacted radioiodide.[2]
Step 4: Quality Control
The purity of the final product should be assessed using techniques such as:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the non-radioactive product.
Visualizations
Caption: Experimental workflow for the synthesis of 19-iodocholesterol.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
"optimizing iodocholesterol radiolabeling efficiency"
Welcome to the Technical Support Center for Iodocholesterol Radiolabeling. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the radiolabeling of this compound and its analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound radiolabeling process.
Question: Why is my radiochemical yield (RCY) consistently low?
Answer: Low radiochemical yield is a common problem that can be attributed to several factors. A systematic approach is essential for identifying the root cause.
Potential Causes and Solutions for Low Radiochemical Yield:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Oxidizing Agent Activity | Chloramine-T: Prepare fresh solutions for each reaction, as it degrades in solution. Ensure the solid reagent has been stored in a cool, dark, and dry place.[1][2] Iodogen: Ensure the coating on the reaction vessel is fresh and evenly distributed. Iodogen's efficacy can decrease over time, especially with exposure to light and moisture.[3][4] |
| Incorrect Reaction pH | The pH of the reaction mixture is critical for the oxidation of iodide and the stability of the precursor. For many iodination reactions, a slightly acidic to neutral pH (6.5-7.5) is optimal. Verify the pH of your buffer and the final reaction mixture. Adjust as necessary with dilute phosphate buffer. |
| Precursor Degradation or Impurity | Verify the chemical purity of the cholesterol precursor using methods like NMR or Mass Spectrometry. Use fresh, high-purity solvents and ensure anhydrous conditions if required by the protocol. Store precursors under recommended conditions (cool, dark, inert atmosphere). |
| Presence of Quenchers/Inhibitors | Reducing agents (e.g., sodium bisulfite used to stop the reaction) or other impurities in the reaction mixture can compete for the oxidized iodine, lowering the yield. Ensure all glassware is scrupulously clean and use high-purity water and reagents. |
| Insufficient Reaction Time or Temperature | While many iodination reactions are rapid (5-15 minutes), ensure sufficient time for the reaction to proceed to completion.[5] Monitor the reaction progress with radio-TLC. Most iodinations are performed at room temperature; however, slight adjustments might be necessary depending on the specific precursor. |
A logical workflow for troubleshooting low yield is essential.
Question: My final product has poor radiochemical purity (RCP). How can I improve it?
Answer: Poor radiochemical purity is typically due to the presence of unreacted free radioiodide or other labeled impurities.
Common Impurities and Purification Strategies:
| Impurity | Identification Method | Purification Method |
| Free Radioiodide (e.g., ¹³¹I⁻) | Thin-Layer Chromatography (TLC) or Paper Chromatography.[6][7] Free iodide will have a different Rf value than the labeled this compound. | Ion-Exchange Chromatography: Use a weakly basic ion-exchange resin to trap the ionic iodide.[7] Solid-Phase Extraction (SPE): A C18 cartridge can be used to retain the lipophilic this compound while allowing polar impurities like free iodide to be washed away. |
| Other Radiochemical Impurities | High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying different radiolabeled species.[8][9] | Preparative HPLC: This method can be used to isolate the desired radiolabeled product from other impurities with high resolution. |
| Substrate Degradation Products | HPLC analysis can reveal degradation peaks.[8] Strong oxidizing agents like Chloramine-T can sometimes damage sensitive molecules.[1][2] | Use a milder oxidizing agent like Iodogen.[3][4] Optimize reaction time and quencher concentration to minimize exposure to the oxidant. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for radiolabeling cholesterol with iodine?
A1: The most prevalent methods are electrophilic radioiodination techniques that use an oxidizing agent to convert radioactive sodium iodide into a reactive iodine species. The two most common methods are:
-
The Chloramine-T Method: A strong oxidizing agent that is effective but can sometimes lead to the degradation of sensitive substrates.[1][2]
-
The Iodogen Method: A milder solid-phase oxidizing agent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated onto the surface of the reaction vial.[3][4] This method often results in less degradation of the target molecule.
A comparison of labeling yields for different methods when labeling lipoproteins has been reported.[4]
Comparison of Radioiodination Methods (LDL Labeling Example):
| Method | Average Radiochemical Yield (%) | Key Characteristic |
| Iodogen | 75.4 ± 13.5 | Mild, solid-phase oxidant, generally less damaging. |
| Chloramine-T | 62.8 ± 6.2 | Strong, soluble oxidant, rapid reaction. |
| Iodine Monochloride | 49.0 ± 12.7 | Alternative method, may result in lower yields. |
| (Data adapted from a study on LDL radiolabeling[4]) |
Q2: How do I perform quality control on my final radiolabeled this compound?
A2: Quality control is critical to ensure the purity and identity of the final product before use.[10][11] Key QC tests include:
-
Radiochemical Purity (RCP): This is the most important test and is typically performed using chromatography.
-
Thin-Layer Chromatography (TLC): A rapid method to separate free iodide from the labeled product.[6][7] For example, using silica gel plates with a chloroform:acetic acid solvent system can effectively separate this compound from iodide ions.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis, separating the main product from all other radiolabeled impurities and providing a precise RCP value.[8]
-
-
Radionuclidic Purity: Confirms the identity of the radioisotope and checks for any contaminating radioisotopes using gamma spectroscopy.
-
Sterility and Pyrogenicity: For in vivo applications, the final product must be tested for bacterial contamination and pyrogens.
Q3: What is the chemical basis of the radioiodination reaction?
A3: The reaction is an electrophilic substitution. An oxidizing agent is used to convert the iodide anion (I⁻), which is not reactive, into an electrophilic iodine species (like I⁺ or I₂). This reactive species then attacks an electron-rich position on the cholesterol precursor molecule, forming a stable carbon-iodine bond.
Experimental Protocols
Protocol 1: Iodogen Method
This method uses a mild, solid-phase oxidizing agent, minimizing potential damage to the cholesterol molecule.
-
Preparation of Iodogen Tube:
-
Dissolve Iodogen in a suitable organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Pipette 100 µL (100 µg) of the Iodogen solution into a clean glass reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin, even film of Iodogen on the bottom of the vial.
-
Seal the vial and store it desiccated and protected from light until use.
-
-
Radiolabeling Reaction:
-
To the prepared Iodogen vial, add 50 µL of the cholesterol precursor (e.g., 1 mg/mL in ethanol).
-
Add 500 µL of phosphate buffer (0.1 M, pH 7.4).
-
Add 5-10 µL of radioactive sodium iodide (e.g., Na¹³¹I) with the desired activity.
-
Cap the vial and vortex gently for 15-20 minutes at room temperature.
-
-
Quenching and Purification:
-
After the reaction, transfer the mixture to a new vial, leaving the Iodogen coating behind.
-
Add 100 µL of sodium metabisulfite solution (10 mg/mL) to quench the reaction by reducing any unreacted iodine.
-
Purify the labeled product using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and then water.
-
Wash the cartridge with water to remove free iodide, then elute the final [¹³¹I]-iodocholesterol product with absolute ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC on a silica gel plate with a suitable mobile phase (e.g., hexane:ethyl acetate 4:1).
-
The labeled this compound should have a high Rf value, while free iodide remains at the origin.
-
Protocol 2: Chloramine-T Method
This method uses a potent, soluble oxidizing agent for a rapid reaction.
-
Reagent Preparation:
-
Prepare a fresh solution of Chloramine-T in water or buffer at a concentration of 2 mg/mL.
-
Prepare a fresh solution of sodium metabisulfite (quencher) at 4 mg/mL.
-
-
Radiolabeling Reaction:
-
In a clean reaction vial, combine the cholesterol precursor (e.g., 50 µL of a 1 mg/mL solution in ethanol) and 500 µL of phosphate buffer (0.1 M, pH 7.4).
-
Add 5-10 µL of radioactive sodium iodide (e.g., Na¹³¹I).
-
Initiate the reaction by adding 25 µL of the freshly prepared Chloramine-T solution.
-
Vortex the mixture for 60-90 seconds at room temperature.
-
-
Quenching and Purification:
-
Stop the reaction by adding 50 µL of the sodium metabisulfite solution. Vortex briefly.
-
Proceed with purification using a C18 Sep-Pak cartridge as described in the Iodogen protocol.
-
-
Quality Control:
-
Perform radio-TLC or HPLC analysis to confirm radiochemical purity as described above.
-
References
- 1. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of low-density lipoprotein by different radioiodination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeling with organomercury compounds: Part 2. High specific activity synthesis of iodine-125 and iodine-131-6-iodocholest-5-en-3 beta-ol and its tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid miniaturized chromatographic quality control procedures for iodinated radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and radiochemical quality control of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 99Tcm-MAG3: problems with radiochemical purity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
"common challenges in the purification of iodocholesterol"
Technical Support Center: Purification of Iodocholesterol
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of this compound, particularly radioiodinated cholesterol (e.g., ¹³¹I-19-iodocholesterol).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A: The most prevalent impurity is free radioiodide (e.g., ionic ¹³¹I-iodide), which can arise from the radioiodination reaction or subsequent degradation.[1] Other potential impurities include byproducts from the synthesis process, such as isomers of this compound, and degradation products formed during storage.
Q2: Why is it critical to remove free radioiodide from the final this compound preparation?
A: Free radioiodide has a different biodistribution than this compound. Following administration, it can accumulate in the thyroid gland, leading to a high and unnecessary radiation dose to this organ.[2][3] This can interfere with diagnostic imaging and pose a safety risk to the patient.
Q3: What are isomeric impurities and why are they a concern?
A: Isomeric impurities are molecules that have the same chemical formula as this compound but a different spatial arrangement of atoms. These can include stereoisomers or positional isomers. Different isomers can have varied biological activities and affinities for target tissues, potentially affecting the efficacy and specificity of the radiopharmaceutical. Their separation can be challenging due to their similar physical and chemical properties.
Q4: What is the acceptable level of radiochemical purity for this compound?
A: While specific regulations may vary, a general guideline for radiopharmaceuticals is a radiochemical purity of 90% or higher. For this compound preparations, it is recommended to purify samples that contain greater than 8% of ionic ¹³¹I-iodide.[1]
Q5: How should this compound be stored to minimize degradation?
A: this compound should be stored at a low temperature, protected from light, and in a solution that minimizes radiolysis. The specific storage conditions, including the recommended solvent and temperature, should be validated to ensure the stability of the product over its intended shelf life.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and quality control of this compound.
Problem 1: High levels of free radioiodide detected in the final product.
| Possible Cause | Recommended Solution |
| Incomplete reaction or side reactions during radioiodination. | Optimize the radioiodination reaction conditions, including reaction time, temperature, and reagent concentrations. |
| Degradation of the product after synthesis. | Ensure proper storage conditions (low temperature, protection from light) and use the product promptly after preparation. |
| Inefficient purification. | Verify the integrity and capacity of the ion-exchange resin. Ensure the column is properly packed and equilibrated. Consider using a column purification technique for higher concentrations of ionic iodide.[1] |
Problem 2: Tailing or streaking of spots on the TLC plate.
| Possible Cause | Recommended Solution |
| Sample overload. | Dilute the sample before spotting it onto the TLC plate. |
| Inappropriate solvent system. | Adjust the polarity of the mobile phase. For silica gel TLC, if the spots are streaking, the eluent may be too polar. |
| Presence of highly polar impurities. | Pre-purify the sample using a suitable technique like solid-phase extraction before TLC analysis. |
| Degradation of the compound on the TLC plate. | Ensure the TLC plate is activated and run the chromatography in a timely manner. |
Problem 3: Low radiochemical yield after purification.
| Possible Cause | Recommended Solution |
| Adsorption of this compound to the purification apparatus. | Pre-treat glassware and columns with a siliconizing agent to reduce non-specific binding. |
| Inefficient elution from the ion-exchange column. | Optimize the elution buffer composition and volume. Ensure the flow rate is appropriate to allow for complete elution. |
| Loss of product during solvent evaporation steps. | Use gentle evaporation techniques, such as a stream of nitrogen gas at a controlled temperature. |
Data Presentation
Table 1: Representative Radiochemical Purity of ¹³¹I-19-Iodocholesterol Before and After Ion-Exchange Chromatography
| Sample ID | Initial Radiochemical Purity (%) | Ionic Iodide Content (%) | Purification Method | Final Radiochemical Purity (%) |
| Batch A | 88.5 | 11.5 | Ion-Exchange Column | >98 |
| Batch B | 91.2 | 8.8 | Ion-Exchange Column | >99 |
| Batch C | 93.5 | 6.5 | Batch Ion-Exchange | >97 |
| Batch D | 85.0 | 15.0 | Ion-Exchange Column | >98 |
Note: This table presents illustrative data based on the principle that purification is necessary for batches with >8% ionic iodide.[1]
Table 2: Typical Thin-Layer Chromatography (TLC) Parameters for this compound Quality Control
| Parameter | Description |
| Stationary Phase | Silica Gel G |
| Mobile Phase | Hexane:Diethyl Ether (1:1) or Chloroform:Methanol (9:1) |
| Expected Rf of this compound | ~0.6-0.7 |
| Expected Rf of Ionic Iodide | ~0.0-0.1 |
| Visualization | Autoradiography or radiochromatogram scanner |
Note: Rf values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of ¹³¹I-19-Iodocholesterol using Ion-Exchange Chromatography
This protocol describes the removal of free ¹³¹I-iodide from a ¹³¹I-19-iodocholesterol preparation using a weakly basic ion-exchange resin.
Materials:
-
¹³¹I-19-Iodocholesterol solution
-
Weakly basic anion-exchange resin (e.g., DEAE-Sephadex)
-
Ethanol
-
Saline solution (0.9% NaCl)
-
Chromatography column
-
Collection vials
Procedure:
-
Resin Preparation: Swell the required amount of ion-exchange resin in ethanol according to the manufacturer's instructions.
-
Column Packing: Pack a chromatography column with the prepared resin slurry.
-
Column Equilibration: Wash the column with several column volumes of ethanol to equilibrate the resin.
-
Sample Loading: Carefully load the ¹³¹I-19-iodocholesterol solution onto the top of the column.
-
Elution: Elute the purified ¹³¹I-19-iodocholesterol from the column using ethanol. The this compound will pass through the column while the ionic iodide will be retained by the resin.
-
Fraction Collection: Collect the eluate in fractions.
-
Radioactivity Measurement: Measure the radioactivity of each fraction to identify the fractions containing the purified product.
-
Solvent Evaporation: Pool the product-containing fractions and evaporate the ethanol under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the purified ¹³¹I-19-iodocholesterol in a suitable solvent for injection, such as saline with a small percentage of ethanol.
Protocol 2: Quality Control of ¹³¹I-19-Iodocholesterol using Instant Thin-Layer Chromatography (ITLC)
This protocol is for the rapid determination of the radiochemical purity of ¹³¹I-19-iodocholesterol.
Materials:
-
Purified ¹³¹I-19-Iodocholesterol solution
-
Instant thin-layer chromatography (ITLC) strips (Silica Gel G)
-
Developing solvent (e.g., Hexane:Diethyl Ether 1:1)
-
TLC developing chamber
-
Radiochromatogram scanner or equipment for autoradiography
Procedure:
-
Chamber Saturation: Add the developing solvent to the TLC chamber and allow it to saturate for at least 10 minutes.
-
Spotting: Using a capillary tube, carefully spot a small amount (1-2 µL) of the ¹³¹I-19-iodocholesterol solution onto the origin line of an ITLC strip.
-
Development: Place the spotted ITLC strip into the developing chamber, ensuring the origin is above the solvent level. Allow the solvent front to migrate up the strip.
-
Drying: Once the solvent front has reached the desired height, remove the strip from the chamber and allow it to air dry completely.
-
Analysis: Analyze the distribution of radioactivity on the strip using a radiochromatogram scanner.
-
Calculation of Radiochemical Purity: Calculate the percentage of radioactivity associated with the this compound spot (higher Rf) and the ionic iodide spot (at the origin).
-
Radiochemical Purity (%) = (Counts in this compound Spot / Total Counts on Strip) x 100
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and quality control of this compound.
Caption: Troubleshooting decision tree for high levels of free iodide in this compound.
References
- 1. Purification and radiochemical quality control of 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High thyroid radiation dose associated with 131-I-19-iodocholesterol adrenal scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-line ion-exchange matrix separation and inductively coupled plasma mass spectrometric determination of trace impurities in high-purity aluminium - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Iodocholesterol in Cell Culture
Welcome to the technical support center for researchers utilizing iodocholesterol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in cell culture research?
A1: this compound is a derivative of cholesterol where an iodine atom is attached, typically at the C19 position (19-iodocholesterol). When the iodine is a radioactive isotope (like 125I or 131I), it is used as a radiotracer.[1] In cell culture, it is often used to study cellular cholesterol uptake and trafficking, lipid metabolism, and as a tool in the development of imaging agents for adrenal gland-related diseases.[2][3]
Q2: What are the primary stability concerns with this compound in cell culture media?
A2: The main stability issues with this compound in cell culture media are chemical degradation and susceptibility to oxidation. Factors that can influence its stability include exposure to light (photodegradation), temperature, the pH of the medium, and the presence of oxidizing or reducing agents.[4][5][6][7] The carbon-iodine bond can be labile, leading to the release of free iodine and the formation of cholesterol degradation products.
Q3: How should this compound stock solutions be prepared and stored?
A3: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media.[8][9]
-
Preparation : A high-concentration stock solution should first be prepared by dissolving this compound in an organic solvent such as ethanol or DMSO.[1][5] Gentle warming and vortexing can aid dissolution. This stock solution can then be diluted to the final working concentration in the cell culture medium. It's crucial to ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid cytotoxicity.[8]
-
Storage : Stock solutions should be stored at -20°C or -80°C in amber vials or tubes to protect from light.[10] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[11]
Q4: What are the visible signs of this compound degradation or precipitation in the culture medium?
A4: Degradation of this compound itself is not visible. However, due to its low solubility, you might observe precipitation, especially when adding the stock solution to the culture medium. This can appear as a cloudy or hazy suspension, or as small white precipitates.[1] This indicates that the compound is not fully solubilized, which will lead to inconsistent and unreliable experimental results.
Q5: How can I minimize this compound degradation during my experiments?
A5: To minimize degradation, you should:
-
Protect all solutions containing this compound from light by using amber tubes and minimizing exposure to ambient light.[10]
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
Minimize the incubation time of this compound with the cells if experimentally feasible.
-
Ensure the pH of the cell culture medium is stable, as extreme pH can promote hydrolysis and other degradation pathways.[4]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure proper storage of stock solutions (frozen, protected from light). Prepare fresh dilutions in media for each experiment. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (time, temperature, CO2 levels) to understand its degradation kinetics.[12]
-
-
Possible Cause 2: Precipitation of this compound in the medium.
-
Solution: Optimize the solubilization method. Ensure the final concentration of the organic solvent from the stock solution is minimal. When diluting the stock, add it to pre-warmed media while gently vortexing to facilitate dispersion.[8] Consider using a carrier molecule like cyclodextrin if precipitation persists.[9]
-
-
Possible Cause 3: Variability in cell culture conditions.
-
Solution: Standardize cell seeding density, passage number, and overall health of the cells. Inconsistent cell growth can lead to variable uptake and metabolism of this compound.[12]
-
Problem 2: Low cellular uptake of this compound.
-
Possible Cause 1: this compound is not bioavailable.
-
Solution: This is often linked to poor solubility and precipitation. Ensure the compound is fully dissolved in the medium. The presence of serum proteins, like albumin, can bind to this compound, which may affect its availability for cellular uptake.[13][14][15] Consider your serum concentration and its potential effects.
-
-
Possible Cause 2: The cellular uptake mechanism is inefficient in your cell type.
-
Possible Cause 3: Incorrect incubation time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for your specific cell line and experimental goals.
-
Problem 3: High background signal or artifacts in analytical measurements (e.g., HPLC, mass spectrometry).
-
Possible Cause 1: Presence of degradation products.
-
Possible Cause 2: Contamination from media components or plastics.
-
Solution: Run a media-only control (without cells or this compound) and a media-with-iodocholesterol control (without cells) to identify any interfering peaks originating from the media or from the interaction of this compound with media components.
-
-
Possible Cause 3: Inefficient extraction from cell lysates or media.
-
Solution: Optimize your extraction protocol. Use an internal standard to account for any sample loss during extraction and to improve the accuracy of quantification.[11]
-
Data Presentation
Table 1: Stability of Radiolabeled this compound Analogs Under Specific Storage Conditions
| Compound | Formulation/Storage Condition | Purity after 15 days | Purity after 3 weeks | Purity after 6 weeks |
| 6-iodomethylnorcholesterol-¹²⁵I or -¹³¹I | In formulation, stored at 5°C | >97% | Not specified | Not specified |
| 19-iodocholesterol (labeled) | In formulation, stored at 5°C | Not specified | ~80% | ~60% |
| 6-iodomethylnorcholesterol (neat) | Sealed under nitrogen, stored at 0°C | >98% (for 3 months) | Not applicable | Not applicable |
| 19-iodocholesterol (neat) | Stored in the dark at 25°C | >98% (for 3 months) | Not applicable | Not applicable |
| Data summarized from a study on the chemical and radiochemical stability of adrenal-scanning agents.[10] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., ethanol or DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[21][22]
-
Mobile phase for HPLC (e.g., acetonitrile)[22]
-
Extraction solvent (e.g., hexane)
2. Procedure:
-
Prepare this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in your chosen organic solvent.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final concentration used in your experiments. Prepare enough for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Place the tubes in a cell culture incubator to mimic experimental conditions.
-
-
Sample Collection:
-
At each time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Perform a liquid-liquid extraction to separate the this compound from the aqueous medium. For example, add hexane, vortex thoroughly, centrifuge, and collect the organic (upper) layer.[23]
-
Evaporate the solvent from the organic layer under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Run the analysis using a validated method to separate this compound from potential degradation products.[22]
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability profile in your specific medium.
-
Mandatory Visualizations
Caption: Potential degradation pathway of this compound in cell culture.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound adrenal tissue uptake and imaging adrenal neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-wide mapping of cholesterol-interacting proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Interaction of Serum Albumin with Cholesterol Containing Lipid Vesicles [ouci.dntb.gov.ua]
- 16. Pathways and Mechanisms of Cellular Cholesterol Efflux—Insight From Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Iodocholesterol Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of iodocholesterol during storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has turned a yellowish/brown color. What does this indicate?
A1: Discoloration of your this compound solution, particularly to a yellow or brown hue, is a common indicator of degradation. This is often due to the release of free iodine, which can result from the cleavage of the carbon-iodine bond through processes like photodegradation or thermal decomposition. The free iodine then imparts color to the solution. It is crucial to reassess the purity of the compound before use.
Q2: I've observed a decrease in the radiochemical purity of my radiolabeled this compound. What are the likely causes?
A2: A decline in radiochemical purity is a significant concern and can be attributed to several factors:
-
Radiolysis: The radioactive decay of the isotope (e.g., ¹³¹I or ¹²⁵I) can generate reactive species that damage the this compound molecule.
-
Thermal Degradation: Elevated temperatures accelerate the breakdown of the molecule, primarily through deiodination. Studies have shown that thermal decomposition is a major contributor to the degradation of ¹³¹I-19-iodocholesterol.[1][2]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to break the C-I bond.
-
Oxidation: The cholesterol backbone is susceptible to oxidation, which can lead to the formation of various oxidized byproducts.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is imperative to adhere to the following storage recommendations:
-
Temperature: Store at or below -20°C. For radiolabeled compounds, storage at -80°C is often recommended to minimize both thermal degradation and radiolysis.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, particularly for the neat compound or solutions in organic solvents, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Formulation: When in solution, the choice of solvent is critical. Non-aqueous, aprotic solvents are generally preferred. If an aqueous formulation is necessary, the pH should be carefully controlled, as extreme pH values can catalyze hydrolysis.
Q4: Can I use antioxidants to improve the stability of my this compound preparation?
A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation of the cholesterol backbone.[3][4] Common antioxidants that could be considered include:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
-
α-Tocopherol (Vitamin E)
It is crucial to ensure the chosen antioxidant is compatible with the intended application and does not interfere with downstream experiments.
Q5: How can I check the purity of my stored this compound?
A5: Several analytical techniques can be employed to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A relatively simple and rapid method to qualitatively assess purity and detect the presence of major degradation products, such as free iodide.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the preferred methods for quantitative purity analysis. A stability-indicating method can separate the intact this compound from its degradation products, allowing for accurate quantification of purity.
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to identify the molecular weights of degradation products, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to characterize degradation products if they are present in sufficient quantities.
Data Summary
The following table summarizes the stability of 19-iodocholesterol under various conditions based on available literature.
| Compound Form | Storage Temperature | Storage Conditions | Duration | Purity/Decomposition | Reference |
| Neat 19-iodocholesterol | 25°C | In the dark | 3 months | 98% pure | [5] |
| ¹³¹I-19-iodocholesterol (Formulated) | 5°C | In formulation | 16 days | 70% radiochemical purity | [1] |
| ¹³¹I-19-iodocholesterol (Formulated) | Room Temperature | In formulation | 3 days | 70% radiochemical purity | [1] |
| Labeled 19-iodocholesterol (Formulated) | 5°C | In formulation | 3 weeks | 20% decomposition | [5] |
| Labeled 19-iodocholesterol (Formulated) | 5°C | In formulation | 6 weeks | 40% decomposition | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
Repeat with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
Repeat with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of solid this compound to a vial.
-
Place in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
Analyze the solution directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or UPLC method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating UPLC method for the analysis of this compound and its degradation products. Method optimization may be required.
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation and Conditions:
-
UPLC System: With a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[5]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0 50 10 95 12 95 12.1 50 | 15 | 50 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm (iodine-containing compounds often have low UV absorbance; lower wavelengths may be necessary, or a mass spectrometer detector can be used for more sensitive and specific detection).
-
Injection Volume: 2 µL.
Procedure:
-
Prepare samples from the forced degradation study and unstressed controls at a concentration of approximately 100 µg/mL in the initial mobile phase composition.
-
Inject the samples onto the UPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure the method is stability-indicating.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for addressing this compound degradation during storage.
References
- 1. Development and validation of stability-indicating assay method by UPLC for a fixed dose combination of atorvastatin and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Analysis of cholesterol oxidation products by Fast gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Rosuvastatin and Related Substances in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"troubleshooting guide for iodocholesterol cell loading protocols"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing iodocholesterol cell loading protocols in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell loading experiments in a question-and-answer format.
Q1: Why is the uptake of this compound in my cells lower than expected?
Low uptake of this compound can stem from several factors related to cell health, experimental conditions, and the integrity of the radiolabeled compound.
-
Cell Health and Confluency: Ensure cells are in a logarithmic growth phase and are not overly confluent, as this can reduce the surface area available for uptake. Optimal cell density should be determined for your specific cell line.
-
Serum Concentration: Components in serum can bind to this compound, making it less available for cellular uptake. Consider reducing the serum concentration or using serum-free media during the loading period.
-
This compound Concentration: The concentration of this compound may be suboptimal. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation Time: The incubation period may be too short for sufficient uptake. A time-course experiment can help identify the optimal loading duration.
-
Integrity of this compound: Ensure the radiochemical purity of your this compound. Commercial preparations of radiolabeled cholesterol have occasionally been found to be impure, which can affect cellular metabolism and uptake.[1]
Q2: I am observing high background radioactivity in my assay. How can I reduce it?
High background can mask the specific signal from cellular uptake. The following steps can help minimize background noise:
-
Thorough Washing: After the loading incubation, wash the cells multiple times with a cold, serum-free buffer (e.g., PBS) to remove any unbound this compound from the cell surface and culture vessel.
-
Optimize Probe Concentration: Using an excessively high concentration of this compound can lead to increased non-specific binding. Titrate the concentration to find the lowest effective dose for your experiment.
-
Control Wells: Include appropriate control wells in your experiment, such as wells with no cells but containing the loading medium, to measure the background radioactivity that adheres to the plate.
Q3: My cells are showing signs of toxicity after incubation with this compound. What can I do?
Cytotoxicity can compromise your experimental results. Here are some strategies to mitigate cell death:
-
Reduce this compound Concentration: High concentrations of cholesterol analogs can be toxic to some cell lines.[2][3] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cells.
-
Shorten Incubation Time: Extended exposure to the loading medium can be stressful for cells. Optimize the incubation time to the shortest duration that provides adequate uptake.
-
Check for Contamination: Rule out microbial contamination of your cell cultures or reagents, as this can cause cell death.
-
Solvent Toxicity: If the this compound is dissolved in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in the culture medium is not toxic to the cells.
Q4: The results of my this compound uptake assay are not reproducible. What are the potential causes?
Lack of reproducibility can be frustrating. Consider these potential sources of variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Inconsistent Cell Seeding: Ensure that cells are seeded uniformly across all wells to have a consistent number of cells at the start of the experiment.
-
Reagent Variability: Use the same batch of reagents, including media, serum, and this compound, for all experiments within a set to minimize batch-to-batch variation.
-
Pipetting Accuracy: Inaccurate pipetting can lead to variations in the amount of this compound added to each well. Calibrate your pipettes regularly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it taken up by cells?
This compound, such as 131I-6-beta-iodomethyl-19-norcholesterol (NP-59), is a radioiodine-labeled analog of cholesterol.[4] Similar to unlabeled cholesterol, its uptake is primarily mediated by lipoprotein receptors, such as the LDL receptor.[4] Once inside the cell, it can be esterified and stored in lipid droplets.[4]
Q2: How do I prepare the this compound loading solution?
Typically, a stock solution of this compound is prepared in a suitable solvent like ethanol or DMSO. This stock solution is then diluted to the desired final concentration in pre-warmed cell culture medium (with or without serum). It is crucial to vortex the solution thoroughly to ensure the lipophilic this compound is evenly dispersed.
Q3: What are the key parameters to optimize for an this compound cell loading protocol?
The optimal conditions for this compound cell loading are cell-type dependent. The following table summarizes the key parameters that should be optimized for your specific experimental setup.
| Parameter | Recommended Range/Considerations | Rationale |
| Cell Density | 50-80% confluency | Ensures optimal cell health and surface area for uptake. Over-confluent cells may have altered metabolism. |
| This compound Concentration | 0.1 - 5 µCi/mL (to be determined empirically) | Balances signal strength with potential cytotoxicity. A dose-response curve is recommended. |
| Incubation Time | 1 - 24 hours (to be determined empirically) | Allows for sufficient uptake. A time-course experiment will identify the optimal duration. |
| Serum Concentration | 0 - 10% | Serum proteins can bind this compound. Reducing serum may increase direct cellular uptake. |
| Washing Steps | 2-3 washes with cold PBS | Crucial for removing unbound this compound and reducing background signal. |
Q4: Can I use a fluorescent cholesterol analog instead of radiolabeled this compound?
Yes, fluorescently tagged cholesterol analogs, such as BODIPY-cholesterol, are available and can be used to measure cholesterol uptake.[5] These offer a non-radioactive alternative and are suitable for high-throughput screening.[5] However, the trafficking and metabolism of these fluorescent analogs may differ from that of native cholesterol or this compound.
Experimental Protocols
Detailed Methodology for a General this compound Cell Loading Experiment
-
Cell Seeding:
-
Plate cells in a suitable culture vessel (e.g., 12-well or 24-well plate) at a density that will result in 50-80% confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and growth.
-
-
Preparation of this compound Loading Medium:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. The medium can be complete (with serum) or serum-free, depending on the experimental design.
-
Vortex the loading medium thoroughly to ensure a uniform suspension.
-
-
Cell Loading:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed, serum-free medium or PBS.
-
Add the prepared this compound loading medium to each well.
-
Incubate the cells for the predetermined optimal time at 37°C and 5% CO2.
-
-
Washing and Cell Lysis:
-
After incubation, aspirate the loading medium.
-
Wash the cells 2-3 times with ice-cold PBS to remove unbound this compound.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing detergents like SDS).
-
-
Quantification of Uptake:
-
Transfer the cell lysate to scintillation vials.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
To normalize for cell number, a parallel set of wells can be used for protein quantification (e.g., BCA assay) or cell counting.
-
Visualizations
Caption: Experimental workflow for this compound cell loading and uptake analysis.
Caption: Logical workflow for troubleshooting low this compound uptake.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Remote Loading of Small Molecule Therapeutics into Cholesterol-Enriched Cell Membrane-Derived Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the available cholesterol concentration in the inner leaflet of the plasma membrane of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
"reducing background noise in iodocholesterol autoradiography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocholesterol autoradiography. The following information is designed to help you identify and resolve common issues, particularly concerning high background noise, to ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in this compound autoradiography?
A1: High background noise in this compound autoradiography can stem from several sources. The most common is non-specific binding of the radiolabeled this compound to the tissue section or substrate. This can be influenced by hydrophobic interactions, and charge-based interactions. Other contributing factors include improper washing, issues with the emulsion or film, and contaminants on the slides or in the reagents.
Q2: How can I differentiate between specific and non-specific binding of this compound?
A2: To differentiate between specific and non-specific binding, a control experiment is essential. This typically involves incubating a parallel set of tissue sections with the radiolabeled this compound in the presence of a high concentration of unlabeled ("cold") this compound or a related non-radioactive competitor. The specific binding is then determined by subtracting the non-specific binding (signal remaining in the presence of the cold competitor) from the total binding (signal in the absence of the competitor).
Q3: What is the optimal exposure time for my this compound autoradiography experiment?
A3: The optimal exposure time depends on the specific activity of your radioligand, the density of the target receptors in the tissue, and the type of detector being used (e.g., X-ray film, phosphor screen). It is often necessary to determine the best exposure time empirically by exposing a set of slides for varying durations. As a general guideline, exposures can range from several days to several weeks.
Q4: At what temperature should I conduct the exposure?
A4: For many autoradiography applications, exposures are carried out at -70°C or -80°C. Lowering the temperature can help to stabilize the silver halide crystals in the film emulsion, which can enhance sensitivity.
Troubleshooting Guides
Issue 1: High Background Noise
High background can obscure the specific signal, leading to difficulties in data interpretation. Below is a systematic guide to troubleshooting this common problem.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubation with the radioligand. Use ice-cold buffer for washing to reduce the dissociation of specifically bound ligand while removing unbound tracer. |
| Non-Specific Binding | - Adjust Buffer pH: Modify the pH of your incubation and wash buffers. The optimal pH can influence the charge of both the this compound and the tissue components, potentially reducing charge-based non-specific interactions. - Increase Salt Concentration: Adding salts like NaCl (e.g., up to 500 mM) to your buffers can help to shield charged interactions that contribute to non-specific binding. - Use Blocking Agents: Pre-incubate the tissue sections with a blocking agent such as Bovine Serum Albumin (BSA) at a concentration of 0.5 to 2 mg/ml to saturate non-specific binding sites. - Add Surfactants: For non-specific binding due to hydrophobic interactions, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.005% to 0.1%) to your buffers. |
| Contaminated Reagents or Slides | Use high-purity reagents and pre-cleaned, coated slides to minimize background from contaminants. |
| Issues with Emulsion/Film | Ensure that the photographic emulsion or film has not been exposed to light or stored improperly. Use fresh materials and handle them in a darkroom with appropriate safelighting. |
Issue 2: No or Weak Signal
A lack of a discernible signal can be equally problematic. The following steps can help you diagnose the cause.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Degraded Radioligand | Ensure your radiolabeled this compound has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Insufficient Exposure Time | If the background is low, you may need to increase the exposure time to allow for a stronger signal to develop. |
| Low Receptor Density | The tissue you are studying may have a very low density of the target for this compound. Confirm the presence of the target through other methods if possible. |
| Incorrect Incubation Conditions | Optimize incubation time and temperature to ensure sufficient binding of the radioligand. |
| Over-aggressive Washing | While necessary to reduce background, excessively long or harsh washing steps can also remove specifically bound radioligand. |
Experimental Protocols
Below is a generalized protocol for in vitro this compound autoradiography. This should be used as a starting point and optimized for your specific application.
Generalized In Vitro this compound Autoradiography Protocol
-
Tissue Sectioning:
-
Using a cryostat, cut frozen tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous substances.
-
-
Incubation:
-
Incubate the sections with radiolabeled this compound (e.g., ¹²⁵I-iodocholesterol) in a fresh incubation buffer. The concentration of the radioligand should be determined based on its specific activity and the expected receptor density.
-
For non-specific binding control, incubate a parallel set of slides in the same solution with the addition of a high concentration of unlabeled this compound.
-
Incubation is typically carried out for 60-120 minutes at a specific temperature (e.g., room temperature or 37°C), which should be optimized.
-
-
Washing:
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform multiple washes of increasing duration (e.g., 2 x 5 minutes, followed by 1 x 15 minutes).
-
Finally, briefly rinse the slides in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Exposure:
-
Appose the dried slides to an X-ray film or a phosphor imaging screen in a light-tight cassette.
-
Expose at -70°C or -80°C for an appropriate duration.
-
-
Development and Analysis:
-
Develop the X-ray film according to the manufacturer's instructions or scan the phosphor screen.
-
Quantify the signal using densitometry and appropriate image analysis software.
-
Visualizing Workflows and Logic
This compound Autoradiography Workflow
A generalized workflow for in vitro this compound autoradiography.
Troubleshooting High Background Noise
A decision tree for troubleshooting high background noise.
Technical Support Center: Overcoming Poor Solubility of Iodocholesterol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodocholesterol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of their poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives have poor water solubility?
A1: this compound derivatives, like cholesterol itself, are highly lipophilic molecules. Their large, nonpolar sterol backbone dominates their physicochemical properties, leading to very low solubility in aqueous solutions. The addition of an iodine atom, while increasing molecular weight, does not significantly enhance hydrophilicity.
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution, especially when an organic stock solution is diluted into an aqueous buffer.[1]
-
Inaccurate Dosing: The actual concentration of the solubilized, biologically active compound will be lower than intended, leading to unreliable and irreproducible results.
-
Reduced Bioavailability: In in vivo studies, poor solubility limits absorption and distribution, reducing the compound's efficacy.[2]
-
Assay Interference: Precipitated particles can interfere with analytical methods such as light scattering-based assays, microscopy, and cell viability readouts.
Q3: What are the primary strategies to improve the solubility of this compound derivatives?
A3: The main approaches involve increasing the surface area of the compound, altering its physical state, or formulating it within a carrier system. Key strategies include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound derivative within the hydrophobic core of a cyclodextrin molecule.
-
Liposomal Formulations: Incorporating the derivative into the lipid bilayer of liposomes.[3][4]
-
Polymeric Micelles: Encapsulating the compound within the hydrophobic core of self-assembling polymeric micelles.[5][6][7][8]
-
Solid Dispersions: Dispersing the compound in a solid hydrophilic matrix at a molecular level.[9][10][11][12][13][14]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area-to-volume ratio.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates immediately upon dilution in an aqueous buffer.
-
Possible Cause: "Solvent shock" from rapid dilution of a concentrated organic stock (e.g., in DMSO) into an aqueous medium.
-
Solution:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a solvent with intermediate polarity (e.g., ethanol or a mixture of your organic solvent and aqueous buffer).
-
Slow Addition with Agitation: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersion and prevents localized high concentrations.[1]
-
Warm the Aqueous Buffer: Pre-warming your buffer to 37°C can sometimes improve solubility.
-
Issue 2: Low encapsulation efficiency of my this compound derivative in liposomes.
-
Possible Cause 1: Competition with cholesterol in the liposome formulation. Since this compound is a cholesterol derivative, it will compete for space within the lipid bilayer.[15]
-
Solution: Reduce or eliminate the cholesterol content in your liposome formulation. The this compound derivative itself can contribute to membrane stability, similar to cholesterol.[10]
-
-
Possible Cause 2: The lipid composition is not optimal for encapsulating the derivative.
-
Solution: Experiment with different phospholipid ratios. The choice of lipids can influence the rigidity and charge of the bilayer, affecting drug loading.[16]
-
-
Possible Cause 3: The drug-to-lipid ratio is too high.
-
Solution: Decrease the initial amount of the this compound derivative relative to the total lipid content. A typical starting point is a lipid-to-drug molar ratio of 10:1 to 20:1.[17]
-
Issue 3: My this compound nanoparticles are aggregating.
-
Possible Cause 1: Inadequate stabilization. Nanoparticles require a stabilizing agent to prevent them from clumping together.
-
Possible Cause 2: The pH of the buffer is near the isoelectric point of the nanoparticles.
-
Solution: Measure the zeta potential of your nanoparticles at different pH values to determine the isoelectric point. Adjust the pH of your buffer to be at least 1-2 units away from this point to ensure sufficient electrostatic repulsion. A zeta potential with a magnitude greater than |±25 mV| generally indicates a stable suspension.[19]
-
-
Possible Cause 3: High ionic strength of the buffer.
-
Solution: Reduce the salt concentration of your buffer. High ionic strength can compress the electrical double layer around the nanoparticles, leading to aggregation.[18]
-
Data Presentation
Table 1: Solubility of Cholesterol in Various Organic Solvents at 37°C
| Solvent | Solubility (mg/mL) |
| Chloroform | ~250 |
| Dichloromethane | ~200 |
| Pyridine | ~150 |
| Dioxane | ~100 |
| Benzene | ~80 |
| Diethyl Ether | ~50 |
| Acetone | ~25 |
| Isopropanol | ~15 |
| Ethanol | ~12 |
| Methanol | ~2.5 |
Data adapted from various sources on cholesterol solubility.
Table 2: Characterization Techniques for this compound Formulations
| Formulation Type | Key Characterization Techniques | Parameters Measured |
| All Formulations | High-Performance Liquid Chromatography (HPLC) | Purity, Concentration, Encapsulation Efficiency |
| Nanoparticles / Liposomes | Dynamic Light Scattering (DLS) | Particle Size, Polydispersity Index (PDI) |
| Zeta Potential Analysis | Surface Charge, Stability | |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, Size Verification | |
| Solid Dispersions | Differential Scanning Calorimetry (DSC) | Physical State (Amorphous vs. Crystalline) |
| X-Ray Diffraction (XRD) | Crystallinity | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Drug-Carrier Interactions |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is adapted from methods used for cholesterol complexation.[20][21]
Objective: To enhance the aqueous solubility of an this compound derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the this compound derivative in ethanol (e.g., 10 mg/mL).
-
Prepare an aqueous solution of HP-β-CD (e.g., 100 mg/mL). The concentration may need to be optimized.
-
-
Complexation:
-
Gently heat the HP-β-CD solution to 40-50°C with continuous stirring.
-
Slowly add the ethanolic solution of the this compound derivative to the heated HP-β-CD solution. A 1:1 or 1:2 molar ratio of derivative to cyclodextrin is a good starting point.
-
Allow the mixture to stir for 24-48 hours at the same temperature.
-
-
Solvent Removal and Isolation:
-
Remove the ethanol using a rotary evaporator.
-
Freeze the resulting aqueous solution and lyophilize using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
-
Characterization:
-
Confirm complex formation using DSC, XRD, and FTIR.
-
Determine the solubility of the complex in water and compare it to the free derivative.
-
Protocol 2: Preparation of this compound-Containing Liposomes via Thin-Film Hydration
This protocol is a standard method for preparing liposomes with hydrophobic drugs.[3][4][22][23][24]
Objective: To encapsulate an this compound derivative within the lipid bilayer of liposomes.
Materials:
-
This compound derivative
-
Phospholipid (e.g., DSPC, DPPC, or soy PC)
-
(Optional) Cholesterol (can be omitted or used at a low ratio)
-
Chloroform and/or Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Methodology:
-
Lipid Film Formation:
-
Dissolve the phospholipid and the this compound derivative in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical lipid-to-drug ratio is 10:1 to 20:1 (w/w).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Continue evaporation under vacuum for at least 1 hour to remove all traces of the organic solvent.
-
-
Hydration:
-
Add PBS (pre-warmed to above the lipid's transition temperature) to the flask containing the lipid film.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow the film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated derivative by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
-
Mandatory Visualizations
Logical Workflow for Overcoming Poor Solubility
Caption: A logical workflow for selecting and evaluating methods to improve the solubility of this compound derivatives.
Signaling Pathway: Cholesterol Uptake and Steroidogenesis in the Adrenal Cortex
Caption: Overview of cholesterol uptake and its conversion to pregnenolone, the precursor for steroid hormones, in an adrenal cortical cell.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 3. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Physical stability of cholesterol derivatives combined with liposomes and their in vitro behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. [Contribution of the scintigraphy with this compound (I-COL) to the diagnosis and characterization of silent adrenal masses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. oatext.com [oatext.com]
- 21. iipseries.org [iipseries.org]
- 22. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
"minimizing artifacts in iodocholesterol-based imaging experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in iodocholesterol-based imaging experiments, particularly those using 131I-6β-iodomethyl-19-norcholesterol (NP-59).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of artifacts in this compound imaging?
A1: Artifacts in this compound imaging can be broadly categorized as patient-related, technical, or radiopharmaceutical-related.[1][2] The most frequently encountered artifacts include:
-
Bowel Activity: The liver excretes radio-labeled cholesterol derivatives, which then appear in the colon, potentially obscuring the adrenal glands.[3][4]
-
Patient Motion: Movement during image acquisition can lead to blurred or misaligned images, reducing diagnostic accuracy.[1]
-
Soft Tissue Attenuation: The gamma rays emitted by the radiotracer can be absorbed or scattered by overlying soft tissues, leading to artificially reduced counts in certain areas.[1]
-
Radiopharmaceutical Extravasation: If the radiotracer is not properly injected into the vein, it can accumulate at the injection site, leading to artifacts.[2]
-
Contamination: External contamination of the patient or equipment with the radiotracer can create false hot spots.[2]
Q2: How can I minimize interference from bowel activity on my adrenal scintigraphy images?
A2: Minimizing bowel activity is crucial for clear visualization of the adrenal glands. A simple and effective method is to implement a bowel preparation protocol. The use of a mild laxative, such as bisacodyl, has been shown to significantly reduce background activity from the bowel.[3][4] One study demonstrated that with bisacodyl, interfering activity was present less frequently three days post-injection (22% vs. 59% without) and five days post-injection (23% vs. 35% without).[3][4]
Q3: What is the purpose of dexamethasone suppression in NP-59 imaging protocols?
A3: Dexamethasone suppression is a critical step in many this compound imaging protocols, particularly for differentiating between different types of adrenal lesions.[5][6] Dexamethasone suppresses the pituitary-adrenal axis, reducing the uptake of NP-59 in normal adrenal tissue.[5][7] This enhances the visualization of adrenal tumors that are not under the control of this axis, such as aldosterone-producing adenomas.[5][8]
Q4: My images are blurry and the adrenal glands are difficult to delineate. What could be the cause and how can I fix it?
A4: Blurry images are often a result of patient motion during the scan.[1] To mitigate this, it is important to ensure the patient is comfortable and well-informed about the need to remain still during the imaging procedure.[1] Additionally, using SPECT (Single Photon Emission Computed Tomography) or SPECT/CT imaging can help to improve image resolution and reduce the impact of motion artifacts compared to planar imaging.[6][7]
Q5: I am observing asymmetric uptake in the adrenal glands. How do I interpret this?
A5: Asymmetrical uptake can be indicative of a unilateral adrenal adenoma.[8] However, it can also be observed in patients with macronodules in cases of Primary Pigmented Nodular Adrenocortical Disease (PPNAD).[9] The interpretation of asymmetric uptake should always be done in conjunction with clinical and biochemical findings.[10] SPECT/CT can be particularly useful in these cases to provide both functional and anatomical information, helping to differentiate between adenomas and nodular hyperplasia.[6]
Q6: Can medications or patient conditions affect the uptake of this compound?
A6: Yes, several factors can influence the biodistribution of this compound. For instance, hypercholesterolemia has been shown to decrease the adrenal uptake of NP-59.[11] Additionally, various antihypertensive medications, such as glucocorticoids, diuretics, and spironolactone, should be discontinued for a period before the study as they can interfere with the results.[7]
Data Presentation
Table 1: Efficacy of Bowel Preparation with Bisacodyl in Reducing Interfering Bowel Activity in NP-59 Scintigraphy
| Days After Injection | Percentage of Patients with Interfering Activity (With Bisacodyl) | Percentage of Patients with Interfering Activity (Without Bisacodyl) |
| 3 | 22% | 59% |
| 5 | 23% | 35% |
Source: Adapted from Shapiro B, Nakajo M, Gross MD, et al. J Nucl Med. 1983.[3][4]
Table 2: Diagnostic Accuracy of NP-59 Imaging in Primary Aldosteronism
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Accuracy |
| NP-59 Planar Imaging | - | - | - | - | - |
| NP-59 SPECT/CT | 85.0% | 60.0% | 89.5% | - | Significantly improved vs. planar |
Source: Adapted from Wu MH, et al. and Chen YC, et al.[5][7]
Experimental Protocols
Protocol 1: Patient Preparation for NP-59 Adrenal Scintigraphy
This protocol is a general guideline and may need to be adapted based on institutional policies and specific clinical indications.
-
Medication Review: Discontinue interfering medications such as glucocorticoids, diuretics, spironolactone, β-blockers, and calcium channel blockers for at least 3 weeks prior to the study.[7]
-
Thyroid Blockade: Administer a Lugol's solution (1 mL daily) for 3 days before and 5 days after the NP-59 injection to block thyroidal uptake of free 131I.[7]
-
Dexamethasone Suppression (if indicated): For differentiating certain adrenal pathologies, administer oral dexamethasone (e.g., 8 mg daily in divided doses) for 3 days before and 5 days after the NP-59 injection.[7]
-
Bowel Preparation: To reduce background activity, administer a mild laxative (e.g., bisacodyl 5 or 10 mg nightly) starting the evening before the NP-59 injection and continuing until imaging is complete.[3][4]
Protocol 2: NP-59 SPECT/CT Imaging
-
Radiotracer Administration: Administer 37 MBq (1 mCi) of NP-59 via a slow intravenous injection.[7]
-
Imaging Schedule:
-
SPECT/CT Acquisition Parameters: Specific acquisition parameters will vary depending on the equipment used. It is essential to follow the manufacturer's recommendations and institutional protocols for optimal image quality.
Mandatory Visualization
Caption: Workflow for this compound-Based Imaging Experiments.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Value of bowel preparation in adrenocortical scintigraphy with NP-59 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Value of bowel preparation in adrenocortical scintigraphy with NP-59 (Journal Article) | OSTI.GOV [osti.gov]
- 5. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hkjr.org [hkjr.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormonal, Radiological, NP-59 Scintigraphy, and Pathological Correlations in Patients With Cushing's Syndrome Due to Primary Pigmented Nodular Adrenocortical Disease (PPNAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. The influence of hypercholesterolaemia on the adrenal uptake and metabolic handling of 131I-6 beta-iodomethyl-19-norcholesterol (NP-59) - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the signal-to-noise ratio in iodocholesterol assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocholesterol assays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in my this compound uptake assay?
A1: High background is often due to non-specific binding of the radiolabeled this compound to the cell culture plates, cellular components other than the target receptor, or even serum proteins that may be present.[1][2] Polystyrene plates, commonly used in cell culture, are hydrophobic and can readily bind lipids and proteins non-specifically.[2]
Q2: How can I differentiate between specific and non-specific uptake of this compound?
A2: To determine non-specific binding, include control wells where you add a large excess of unlabeled ("cold") cholesterol along with the radiolabeled this compound. The unlabeled cholesterol will compete for the specific binding sites, so any remaining radioactivity detected in these wells is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (wells with only radiolabeled this compound).
Q3: My signal-to-noise ratio is consistently low. What are the most critical factors to optimize?
A3: A low signal-to-noise ratio can result from a combination of low specific signal and high background noise. The most critical factors to optimize are:
-
Blocking Agent Concentration: Insufficient blocking of non-specific sites on the plate and cells.[1]
-
Washing Steps: Inadequate removal of unbound radiolabel.[3]
-
This compound Concentration: Using a concentration that is too high can increase non-specific binding, while one that is too low may not provide a detectable specific signal.
-
Cell Health and Confluency: Unhealthy or overly confluent cells can lead to inconsistent uptake and high background.
Q4: What is NP-59 and how does it relate to this compound?
A4: NP-59, or 131I-6β-iodomethyl-19-nor-cholesterol, is a radiolabeled cholesterol analog.[4] It is a superior agent for adrenal imaging compared to earlier versions of 131I-19-iodocholesterol because it demonstrates higher uptake in the adrenal cortex and less background activity, allowing for clearer and earlier imaging.[4] In a research context, it serves as a specific tracer for cholesterol uptake and accumulation in steroidogenic tissues like the adrenal glands.
Troubleshooting Guide
Issue 1: High Background Signal
High background noise can obscure the specific signal from this compound uptake, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer. Also, consider increasing the blocking incubation time to ensure all non-specific sites are saturated.[1] A common starting point is 1% BSA for 1-2 hours at room temperature.[1] |
| Non-Specific Binding to Plasticware | Pre-coat your polystyrene plates with a blocking agent like BSA.[2] Additionally, including a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), in your wash buffers can help disrupt hydrophobic interactions between the this compound and the plastic.[2] |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with radiolabeled this compound. Ensure that you are thoroughly aspirating the wells between washes to remove all residual unbound tracer.[3] |
| Contamination of Reagents | Ensure all buffers and media are freshly prepared and filtered. Check for any precipitation in your stock solutions. |
Issue 2: Low Specific Signal
A weak signal from your target cells can make it difficult to distinguish from background noise.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound that provides a robust signal without significantly increasing non-specific binding. |
| Low Receptor Expression | If studying receptor-mediated uptake (e.g., LDL receptor), ensure your chosen cell line expresses the receptor at a sufficient level. For adrenal cell lines, consider stimulating with ACTH, which is known to increase the number of LDL receptors.[5] |
| Incorrect Incubation Time | Optimize the incubation time for this compound uptake. A time-course experiment can help determine the point of maximum specific uptake before the signal plateaus or declines. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and are at an optimal confluency (typically 80-90%) at the time of the assay. Stressed or dying cells will not exhibit reliable uptake. |
Data Presentation: Improving Signal-to-Noise Ratio
The following tables present hypothetical data to illustrate the impact of optimization steps on the signal-to-noise ratio (S/N). The S/N ratio is calculated as: (Specific Signal - Background) / Standard Deviation of Background.
Table 1: Effect of BSA Concentration on Non-Specific Binding and S/N Ratio
| BSA Concentration (%) | Total Counts (CPM) | Non-Specific Binding (CPM) | Specific Signal (CPM) | S/N Ratio |
| 0 | 15,500 | 12,000 | 3,500 | 2.5 |
| 0.5 | 14,800 | 6,500 | 8,300 | 8.1 |
| 1.0 | 15,200 | 4,000 | 11,200 | 15.6 |
| 2.0 | 14,900 | 3,800 | 11,100 | 15.3 |
Table 2: Effect of Wash Steps on Background and S/N Ratio
| Number of Washes | Total Counts (CPM) | Background (CPM) | Specific Signal (CPM) | S/N Ratio |
| 1 | 15,100 | 8,000 | 7,100 | 6.2 |
| 2 | 15,300 | 5,500 | 9,800 | 10.9 |
| 3 | 15,200 | 4,000 | 11,200 | 15.6 |
| 4 | 15,150 | 3,900 | 11,250 | 15.8 |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Adrenal Cells
This protocol provides a general framework for measuring the uptake of radiolabeled this compound (e.g., ¹²⁵I-iodocholesterol) in cultured adrenal cells (e.g., human adrenal NCI-H295R cells).
Materials:
-
Adrenal cell line (e.g., NCI-H295R)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)
-
Radiolabeled this compound (e.g., ¹²⁵I-iodocholesterol)
-
Unlabeled ("cold") cholesterol
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Methodology:
-
Cell Plating: Seed adrenal cells in a 24-well plate at a density that will achieve 80-90% confluency on the day of the assay. Culture overnight in standard growth medium.
-
Cell Stimulation (Optional): To study regulated uptake, replace the growth medium with a serum-free medium containing any stimulating agents (e.g., ACTH) for a predetermined period.
-
Blocking: Aspirate the medium and wash the cells once with warm PBS. Add assay buffer (serum-free medium containing 1% BSA) to all wells and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
This compound Incubation:
-
Total Binding Wells: Aspirate the blocking buffer and add assay buffer containing the desired concentration of radiolabeled this compound.
-
Non-Specific Binding Wells: Aspirate the blocking buffer and add assay buffer containing radiolabeled this compound plus a 100-fold excess of unlabeled cholesterol.
-
-
Uptake: Incubate the plate at 37°C for the desired uptake period (e.g., 2-4 hours).
-
Washing: Aspirate the incubation medium. Wash the cells three times with ice-cold PBS containing 0.1% BSA to remove unbound this compound. Ensure complete aspiration after each wash.
-
Cell Lysis: Add cell lysis buffer (e.g., 200 µL of 0.1 N NaOH) to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail according to the manufacturer's instructions.
-
Scintillation Counting: Measure the radioactivity in each vial using a scintillation counter. The output will be in Counts Per Minute (CPM).[6][7]
-
Data Analysis:
-
Calculate the average CPM for each condition (Total Binding and Non-Specific Binding).
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the Signal-to-Noise Ratio.
-
Visualizations
Signaling Pathways
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. research.columbia.edu [research.columbia.edu]
Validation & Comparative
A Comparative Guide to Tracers for Cholesterol Influx and Efflux Studies: Validating the Alternatives
For researchers, scientists, and drug development professionals investigating the intricate pathways of cholesterol transport, the selection of an appropriate tracer is paramount. This guide provides an objective comparison of commonly used tracers for cholesterol influx and efflux assays, with a special focus on the validation of iodocholesterol for this purpose. The performance of each tracer is evaluated based on experimental data, and detailed methodologies for key experiments are provided.
This compound: An Evaluation
Radioiodinated cholesterol, such as 19-iodocholesterol (NP-59), has historically been utilized as a diagnostic imaging agent in clinical settings, particularly for adrenal gland scintigraphy.[1][2][3] Its utility lies in its accumulation in tissues with high steroid hormone production, such as the adrenal cortex, making it valuable for diagnosing conditions like Cushing's syndrome and hyperaldosteronism.[1][3] The uptake of this compound in these tissues is mediated by low-density lipoprotein (LDL) receptors.[4]
However, a comprehensive review of the scientific literature reveals a notable absence of studies validating the use of this compound as a quantitative tracer for cellular cholesterol influx and efflux assays in a research context. While it traces cholesterol uptake in specific steroidogenic tissues, there is a lack of experimental data on its performance in quantifying the bidirectional movement of cholesterol across the plasma membrane of various cell types commonly used in metabolic research. Therefore, a direct comparison with established tracers for this application is not feasible based on current evidence.
Comparison of Established Cholesterol Tracers
The most widely used tracers for quantifying cholesterol influx and efflux are radiolabeled cholesterol ([3H]cholesterol) and fluorescently labeled cholesterol analogs, namely NBD-cholesterol and BODIPY-cholesterol. The following sections provide a detailed comparison of these alternatives.
Quantitative Data Summary
The table below summarizes key quantitative parameters for the most common cholesterol tracers, compiled from various studies.
| Tracer | Method of Detection | Typical Loading Concentration | Typical Loading Time | Correlation with [3H]cholesterol Efflux (R²) | Key Advantages | Key Disadvantages |
| [3H]cholesterol | Scintillation Counting | 0.5-1 µCi/mL | 12-48 hours | Gold Standard | High sensitivity and specificity; directly traces cholesterol. | Use of radioactivity; labor-intensive; not suitable for high-throughput screening or live-cell imaging. |
| NBD-cholesterol | Fluorescence (Ex/Em: ~485/535 nm) | 1-5 µM | 1-4 hours | 0.84 - 0.88 | Non-radioactive; suitable for high-throughput screening; allows for visualization.[1][2] | May not fully mimic the behavior of native cholesterol; potential for artifacts. |
| BODIPY-cholesterol | Fluorescence (Ex/Em: ~480/508 nm) | 1 µM | 20 minutes - 1 hour | 0.55 | Bright and photostable; closely mimics membrane partitioning and trafficking of cholesterol; suitable for live-cell imaging.[5][6] | Weaker correlation with [3H]cholesterol efflux compared to NBD-cholesterol in some studies.[6] |
Experimental Protocols
Detailed methodologies for cholesterol influx and efflux assays are crucial for reproducibility and data interpretation. Below are representative protocols for each of the compared tracers.
1. [3H]cholesterol Efflux Assay
This protocol is a standard method for measuring cholesterol efflux from cultured cells.
-
Cell Culture and Labeling:
-
Plate cells (e.g., macrophages) in a multi-well plate and grow to confluence.
-
Label cells with [3H]cholesterol (e.g., 1 µCi/mL) in a serum-containing medium for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
-
Equilibration:
-
Wash the cells with a serum-free medium to remove excess radiolabel.
-
Incubate the cells in a serum-free medium for 18-24 hours to allow the [3H]cholesterol to equilibrate within the intracellular cholesterol pools.
-
-
Efflux:
-
Induce cholesterol efflux by incubating the cells with a medium containing cholesterol acceptors, such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL), for a defined period (e.g., 4-24 hours).
-
-
Quantification:
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.
-
2. NBD-cholesterol Efflux Assay
This protocol offers a non-radioactive alternative for measuring cholesterol efflux.[1][2]
-
Cell Culture and Labeling:
-
Plate cells as described for the [3H]cholesterol assay.
-
Label cells with NBD-cholesterol (e.g., 5 µM) in a serum-free medium for 4 hours at 37°C.[1]
-
-
Efflux:
-
Wash the cells with phosphate-buffered saline (PBS) three times.
-
Incubate the cells with a medium containing cholesterol acceptors (e.g., HDL or ApoA-I) for a specified time (e.g., 4 hours).
-
-
Quantification:
-
Transfer the supernatant to a new plate.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (Ex/Em: ~485/535 nm).
-
Calculate the percentage of cholesterol efflux using the same formula as for the [3H]cholesterol assay.
-
3. BODIPY-cholesterol Influx and Efflux Assay
BODIPY-cholesterol is particularly useful for visualizing cholesterol transport in living cells.[5][7]
-
Cell Staining (Influx):
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with a medium containing BODIPY-cholesterol (e.g., 1 µM) for 20-60 minutes at 37°C.[3]
-
Wash the cells with PBS.
-
Visualize cholesterol uptake and distribution using fluorescence microscopy.
-
-
Efflux Measurement:
-
Label cells with BODIPY-cholesterol as described above.
-
Wash the cells to remove the labeling medium.
-
Incubate with a medium containing cholesterol acceptors.
-
Quantify the decrease in cellular fluorescence over time using time-lapse microscopy or measure the fluorescence in the medium and cell lysate using a plate reader as described for NBD-cholesterol.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in cholesterol influx and efflux assays.
Caption: Workflow for a cholesterol influx assay using a fluorescent tracer.
Caption: Generalized workflow for a cholesterol efflux assay.
Signaling Pathways and Logical Relationships
The process of cholesterol efflux is a critical component of reverse cholesterol transport (RCT), a major pathway for maintaining cholesterol homeostasis.
Caption: Key steps in the reverse cholesterol transport pathway.
References
- 1. Facebook [cancer.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iodocholesterol and Fluorescent Cholesterol Analogs for Cellular and In Vivo Imaging
For researchers, scientists, and drug development professionals, the visualization and tracking of cholesterol are paramount to understanding a myriad of cellular processes and diseases. This guide provides a comprehensive comparative analysis of two major classes of cholesterol probes: radio-labeled iodocholesterol and a variety of fluorescent cholesterol analogs. We will delve into their fundamental properties, applications, and experimental considerations, supported by quantitative data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. Fluorescent Analogs
The primary distinction between this compound and fluorescent cholesterol analogs lies in their detection modality and, consequently, their principal applications. This compound, labeled with a radioactive isotope of iodine, is exclusively used for in vivo imaging with techniques like scintigraphy or SPECT. In contrast, fluorescent cholesterol analogs are designed for cellular and subcellular visualization using fluorescence microscopy.
| Feature | This compound (e.g., 131I-Iodocholesterol, NP-59) | Fluorescent Cholesterol Analogs |
| Detection Method | Gamma radiation detection (Scintigraphy, SPECT) | Fluorescence detection (Microscopy, Spectroscopy) |
| Primary Application | In vivo adrenal gland imaging, diagnosis of adrenal disorders.[1][2][3][4][5] | Live-cell imaging of cholesterol trafficking, membrane dynamics, and protein-lipid interactions.[6][7][8][9] |
| Resolution | Organ level | Subcellular to molecular level |
| Advantages | High tissue penetration for in vivo imaging, established clinical diagnostic use.[1][10] | High spatial and temporal resolution, suitable for live-cell and real-time imaging, diverse range of probes with varying properties.[7][8][9] |
| Limitations | Lower resolution, exposure to ionizing radiation, limited to in vivo applications. | Limited tissue penetration for in vivo imaging, potential for phototoxicity and photobleaching, bulky fluorescent tags can alter cholesterol's natural behavior.[7][11][12] |
In-Depth Analysis of Fluorescent Cholesterol Analogs
Fluorescent cholesterol analogs can be broadly categorized into two groups: intrinsically fluorescent sterols and extrinsically labeled cholesterol. The choice of a specific fluorescent analog is critical, as the modification can influence its biophysical properties and how faithfully it mimics endogenous cholesterol.[7][13]
Intrinsically Fluorescent Analogs: Dehydroergosterol (DHE) and Cholestatrienol (CTL)
DHE and CTL are sterols that possess inherent fluorescence due to additional double bonds in their sterol ring structure.[8][14][15] They are considered to be excellent mimics of natural cholesterol in terms of their structure and behavior within membranes.[6][16][17][18] However, their utility is often hampered by their suboptimal photophysical properties.[7][11]
Extrinsically Labeled Analogs
These analogs consist of a cholesterol molecule covalently linked to a fluorescent dye. While they offer superior brightness and photostability, the bulky nature of the fluorescent tag can be a significant drawback, potentially altering the molecule's partitioning in membranes and its interaction with proteins.[11][19]
| Analog | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| DHE | ~324[14] | ~375[14] | Closely mimics natural cholesterol behavior.[6][16][17] | Low quantum yield, high photobleaching, requires UV excitation which can be phototoxic.[7][11] |
| NBD-Cholesterol | ~472[20] | ~540[20] | Environment-sensitive fluorescence, widely used.[21] | Bulky NBD group can perturb membrane structure and may not faithfully mimic cholesterol trafficking.[6][12] |
| BODIPY-Cholesterol | ~505[22] | ~515[22] | High quantum yield, good photostability, better mimic of cholesterol than NBD-cholesterol.[9][23] | The fluorescent tag can still influence its behavior.[24] |
Signaling Pathways and Experimental Workflows
The study of cholesterol often involves its transport and signaling pathways. Below is a generalized representation of cholesterol uptake and intracellular trafficking.
Experimental Protocols
General Protocol for Live-Cell Imaging with Fluorescent Cholesterol Analogs
This protocol provides a general framework for labeling live cells with fluorescent cholesterol analogs. Optimization of concentrations, incubation times, and washing steps is crucial for each specific cell type and fluorescent probe.[25]
Materials:
-
Fluorescent cholesterol analog (e.g., DHE, NBD-cholesterol, BODIPY-cholesterol)
-
Appropriate solvent for stock solution (e.g., DMSO, ethanol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Solution:
-
Prepare a stock solution of the fluorescent cholesterol analog in a suitable solvent.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-5 µM).[25] It is important to vortex the solution thoroughly.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate at 37°C in a CO2 incubator. Incubation times can range from 15 minutes to several hours, depending on the research question.[25]
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any unbound probe.[25]
-
Imaging: Add fresh, pre-warmed medium or imaging buffer to the cells and image using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
Workflow for Cholesterol Efflux Assay using NBD-Cholesterol
This workflow outlines the key steps in a common assay to measure the removal of cholesterol from cells, often used in cardiovascular research.
Synthesis and Radiolabeling of this compound
The synthesis of radioiodinated cholesterol analogs is a multi-step chemical process. For instance, 131I-6-iodocholest-5-en-3β-ol can be prepared from 6-chloromercuricholest-5-en-3β-ol and [131I]sodium iodide.[26] This method yields a product with high specific activity and radiochemical purity.[26] The development of these radiolabeled cholesterol analogs dates back to the 1970s, with 19-iodocholesterol being one of the initial compounds developed for scintiscanning.[10]
Concluding Remarks
The selection between this compound and fluorescent cholesterol analogs is fundamentally dictated by the research question and the experimental system. For in vivo studies of adrenal function and pathology in whole organisms, radio-labeled this compound remains the tool of choice. For high-resolution studies of cholesterol dynamics at the cellular and subcellular level, a diverse and ever-expanding toolkit of fluorescent cholesterol analogs is available. Researchers must carefully consider the trade-offs between how faithfully an analog mimics natural cholesterol and its photophysical performance. While intrinsically fluorescent probes like DHE offer high biological relevance, brighter and more photostable probes like BODIPY-cholesterol are often more practical for demanding imaging applications. Careful validation and awareness of the potential for artifacts are essential when interpreting data obtained with any cholesterol analog.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of 19-lodocholesterol and 6-lodomethylnorcholesterol as adrenal-scanning agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound adrenal scanning for the detection of adrenal metastases in lung cancer and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. hkjr.org [hkjr.org]
- 6. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehydroergosterol as an analogue for cholesterol: why it mimics cholesterol so well-or does it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The fluorescent cholesterol analog dehydroergosterol induces liquid-ordered domains in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. caymanchem.com [caymanchem.com]
- 21. NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) 10 mg [thermofisher.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Radiolabeling with organomercury compounds: Part 2. High specific activity synthesis of iodine-125 and iodine-131-6-iodocholest-5-en-3 beta-ol and its tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol Analogs for Membrane Studies: Iodocholesterol vs. NBD-Cholesterol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biology, understanding the behavior of cholesterol is paramount. Its influence on membrane fluidity, protein function, and the formation of lipid rafts is a critical area of research. To probe these phenomena, scientists often turn to cholesterol analogs that are modified for detection. This guide provides a comprehensive comparison of two such analogs: the widely used fluorescent probe, NBD-cholesterol, and the less common, non-fluorescent iodocholesterol.
This document aims to provide an objective comparison of their performance in membrane studies, supported by experimental data and detailed methodologies. We will delve into the properties of different NBD-cholesterol variants and explore the potential, albeit less documented, applications of this compound in biophysical studies.
At a Glance: Key Differences and Applications
NBD-cholesterol is a fluorescent analog that allows for direct visualization of cholesterol distribution and dynamics in membranes using fluorescence microscopy and spectroscopy. It is commercially available in several forms, primarily differing in the position of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore. This variation in labeling position significantly impacts how well the analog mimics the behavior of native cholesterol.
This compound, in its non-radioactive form, is not a fluorescent probe. Its utility in membrane biophysics is primarily theoretical at this stage, capitalizing on the properties of the iodine atom as a heavy atom. Potential applications include X-ray and neutron scattering studies to determine the precise location of the cholesterol analog within the bilayer and as a quencher in fluorescence quenching assays to probe the proximity of other fluorescently labeled molecules. It is important to note that radioactively labeled this compound (e.g., with ¹³¹I) has a well-established use in medical imaging, specifically for adrenal gland scintigraphy, but this application is distinct from its use as a biophysical probe in membrane studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for different cholesterol analogs. The significant disparity in the amount of available data for NBD-cholesterol versus non-radioactive this compound for membrane studies is a key takeaway.
Table 1: Photophysical Properties of Cholesterol Analogs
| Property | 22-NBD-Cholesterol | 25-NBD-Cholesterol | Headgroup-Labeled NBD-Cholesterol | This compound (non-radioactive) |
| Excitation Max (λex) | ~472 nm[1] | Varies with environment | ~470 nm | Not Fluorescent |
| Emission Max (λem) | ~540 nm (in DMPC vesicles)[1] | Varies with environment | ~530 nm | Not Fluorescent |
| Quantum Yield (Φf) | Environment-dependent | Environment-dependent | Environment-dependent | Not Applicable |
| Fluorescence Lifetime (τ) | ~3.8-4.9 ns in cells[2] | Environment-dependent | Environment-dependent | Not Applicable |
| Photostability | Moderate, prone to photobleaching[3] | Moderate, prone to photobleaching | Moderate, prone to photobleaching | Not Applicable |
Table 2: Performance in Membrane Systems
| Property | 22-NBD-Cholesterol | 25-NBD-Cholesterol | Headgroup-Labeled NBD-Cholesterol | This compound (non-radioactive) |
| Mimicry of Native Cholesterol | Poor; inverted orientation in membrane[4] | Poor; inverted orientation in membrane | Better mimic of cholesterol partitioning[5] | Potentially good structural mimic (pending experimental validation) |
| Partitioning into Lo Domains | Low[4] | Low[4] | Higher preference for Lo domains[5] | Unknown |
| Membrane Perturbation | Significant due to bulky NBD group in the hydrophobic core | Significant due to bulky NBD group in the hydrophobic core | Less perturbation of the hydrophobic core | Minimal perturbation expected from a single iodine atom |
| Primary Applications | Cholesterol uptake/efflux assays, intracellular trafficking[6] | Studies of cholesterol organization at low concentrations | Probing liquid-ordered domains | Theoretical: X-ray/neutron scattering, fluorescence quenching |
Experimental Protocols
Protocol 1: Analysis of Cholesterol Distribution in Model Membranes using NBD-Cholesterol
This protocol describes the preparation of Giant Unilamellar Vesicles (GUVs) containing NBD-cholesterol to visualize its partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) phases.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Egg sphingomyelin (ESM)
-
Cholesterol
-
NBD-cholesterol (e.g., headgroup-labeled)
-
Chloroform
-
Indium tin oxide (ITO) coated glass slides
-
Sucrose and glucose solutions
Procedure:
-
Lipid Film Formation: In a glass vial, prepare a lipid mixture of DOPC, ESM, and cholesterol in a molar ratio known to form phase-separated domains (e.g., 1:1:1). Add NBD-cholesterol to a final concentration of 0.5 mol%. Dissolve the lipids in chloroform.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the vial's inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
GUV Formation by Electroformation:
-
Resuspend the lipid film in a sucrose solution.
-
Assemble an electroformation chamber using two ITO-coated glass slides separated by a silicone spacer, with the lipid solution sandwiched between them.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the melting transition of the lipid mixture.
-
-
GUV Harvesting and Observation:
-
Gently harvest the GUVs from the chamber.
-
Dilute the GUV suspension in a glucose solution to allow for sedimentation.
-
Observe the GUVs using a fluorescence microscope equipped with appropriate filters for NBD fluorescence. The Lo phase will appear as distinct domains with different fluorescence intensity compared to the Ld phase.
-
Protocol 2: Cholesterol Efflux Assay in Cultured Macrophages using 22-NBD-Cholesterol
This protocol outlines a method to measure the efflux of cholesterol from cultured macrophages to HDL acceptors using 22-NBD-cholesterol.
Materials:
-
THP-1 derived macrophages
-
22-NBD-cholesterol
-
High-density lipoprotein (HDL)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture THP-1 derived macrophages in appropriate cell culture plates.
-
Labeling with NBD-Cholesterol: Incubate the cells with a medium containing 22-NBD-cholesterol for a specified period (e.g., 4 hours) to allow for its uptake and incorporation into cellular membranes.[6]
-
Equilibration: Wash the cells to remove excess NBD-cholesterol and incubate in a serum-free medium to allow for equilibration of the probe within the cellular cholesterol pools.
-
Cholesterol Efflux: Replace the medium with a medium containing HDL as a cholesterol acceptor. Incubate for a defined period (e.g., 4-6 hours).
-
Quantification:
-
Collect the supernatant (containing the effluxed NBD-cholesterol).
-
Lyse the cells to determine the amount of NBD-cholesterol remaining in the cells.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (excitation ~472 nm, emission ~540 nm).
-
-
Calculation: Calculate the percentage of cholesterol efflux as the fluorescence intensity of the supernatant divided by the total fluorescence intensity (supernatant + cell lysate), multiplied by 100.
Visualizations
Conclusion
NBD-cholesterol remains a valuable and widely used tool for studying cholesterol dynamics in membranes, primarily due to its fluorescence, which allows for direct visualization. However, researchers must be acutely aware of its limitations, particularly the potential for the bulky NBD group to perturb the membrane and alter the molecule's behavior compared to native cholesterol. The choice between tail-labeled and headgroup-labeled NBD-cholesterol is critical, with headgroup-labeled versions generally being better mimics of cholesterol's partitioning behavior.
This compound, in its non-radioactive form, represents a largely unexplored alternative for biophysical membrane studies. Its potential lies in techniques that do not rely on fluorescence, such as X-ray and neutron scattering, where the iodine atom can provide a strong signal for determining the molecule's precise location. Furthermore, its ability to act as a heavy-atom quencher opens up possibilities for sophisticated fluorescence quenching experiments to probe molecular proximity. The development and characterization of non-radioactive this compound for these applications could provide a valuable, minimally perturbing probe for studying cholesterol's role in membrane structure and function.
For professionals in drug development, the choice of a cholesterol analog can be critical for assays investigating drug-membrane interactions or the effects of compounds on cholesterol trafficking. While NBD-cholesterol offers readily available methods, the potential artifacts must be considered. The future development of well-characterized probes like this compound could offer more accurate insights into how new therapeutic agents modulate the behavior of cholesterol in biological membranes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"comparing the performance of different iodocholesterol isomers in assays"
For researchers, scientists, and drug development professionals, the selection of an appropriate imaging agent is critical for accurate diagnosis and monitoring of adrenal gland disorders. This guide provides a detailed comparison of the performance of two key radioiodinated cholesterol isomers: 19-iodocholesterol and 6β-iodomethyl-19-norcholesterol (NP-59), supported by experimental data from preclinical and clinical studies.
The primary application of these tracers is in adrenal scintigraphy, a nuclear medicine technique used to visualize the adrenal glands and detect functional abnormalities, such as those seen in Cushing's syndrome, primary aldosteronism, and hyperandrogenism.[1][2] The performance of these isomers is primarily evaluated based on their uptake and retention in the adrenal cortex, the target tissue, versus other non-target tissues, which ultimately determines the quality of the resulting diagnostic image.
Performance Comparison of Iodocholesterol Isomers
Experimental data consistently demonstrates the superiority of NP-59 over 19-iodocholesterol for adrenal imaging.[3][4] NP-59 exhibits significantly higher accumulation in the adrenal glands and provides better imaging contrast at earlier time points.[3][5]
| Performance Metric | 19-Iodocholesterol | 6β-iodomethyl-19-norcholesterol (NP-59) | Source |
| Adrenal Gland Accumulation (Rat, 24 hr) | Baseline | At least 18 times higher | [3] |
| Adrenal Gland Accumulation (Rat, 72 hr) | Baseline | 50 times higher | [3] |
| Adrenal Cortex Concentration (Human) | Baseline | 5 times higher | [4] |
| Imaging Time | Longer (e.g., 4.8 days for interpretable scan) | Shorter (e.g., 2.7 days for interpretable scan) | [5] |
| Image Quality | Inferior, less prominent background activity | Superior, more rapid and intense uptake | [3][4] |
| Diagnostic Accuracy (Primary Aldosteronism) | 86% (distinguishing tumor from hyperplasia) | 90% (distinguishing tumor from hyperplasia) | [5] |
| Tumor Localization (Primary Aldosteronism) | 84% | 90% | [5] |
Experimental Protocols
The evaluation of these this compound isomers typically involves tissue distribution studies in animal models and clinical imaging studies in human patients.
1. Animal Tissue Distribution Studies:
-
Subjects: Rats are commonly used as the animal model.[3]
-
Radiolabeling: The this compound isomers, 19-iodocholesterol and 6-iodomethylnorcholesterol, are labeled with a radioisotope of iodine, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I).[3][6]
-
Administration: The radiolabeled compound is administered intravenously to the animals.
-
Tissue Harvesting: At various time points post-injection (e.g., 24 hours, 72 hours), the animals are euthanized, and various tissues (adrenal glands, blood, liver, kidney, etc.) are harvested.[3]
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake of the radiotracer in each tissue is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). The ratios of uptake in the adrenal gland to that in other tissues (e.g., adrenal-to-liver ratio) are calculated to determine the specificity of the tracer.
2. Human Scintigraphy Studies:
-
Subjects: Patients with suspected adrenal disorders are recruited for these studies.[4][7]
-
Radiotracer Administration: A sterile solution of the radioiodinated cholesterol (e.g., ¹³¹I-NP-59) is administered intravenously.[7]
-
Imaging: A gamma camera is used to acquire images of the adrenal glands at specific time points after the injection.[7] For instance, imaging may be performed daily for several days to monitor the uptake and washout of the tracer.[7]
-
Suppression Scans: In some cases, patients are pre-treated with dexamethasone to suppress the pituitary-adrenal axis. This helps to differentiate between ACTH-dependent and ACTH-independent adrenal function.[7]
-
Image Analysis: The resulting scintigraphic images are evaluated to assess the size, shape, and function of the adrenal glands. Unilateral or bilateral uptake patterns can help in diagnosing conditions like adrenal adenomas or hyperplasia.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for comparing the performance of different this compound isomers in a preclinical setting.
Caption: Workflow for preclinical comparison of this compound isomers.
Signaling Pathway and Mechanism of Uptake
The uptake of this compound in the adrenal cortex is linked to the pathway of steroid hormone synthesis. Cholesterol is the precursor for all steroid hormones, and the adrenal cortex actively takes up cholesterol from the bloodstream for this purpose. Radioiodinated cholesterol analogs mimic this natural process.
Caption: Cellular uptake and trafficking of this compound in the adrenal cortex.
References
- 1. Radioisotopic study of the adrenal glands using 131I-19-iodocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic accuracy and pitfalls of [iodine-131]6-beta-iodomethyl-19-norcholesterol (NP-59) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 19-lodocholesterol and 6-lodomethylnorcholesterol as adrenal-scanning agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Adrenal imaging with 131I-19-iodocholesterol in the diagnostic evaluation of patients with aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New Iodocholesterol-Based Research Protocol for Adrenal Gland Analysis
For researchers, scientists, and drug development professionals engaged in the study of adrenal gland function and related pathologies, the accurate assessment of adrenocortical activity is paramount. This guide provides a comprehensive comparison of a new iodocholesterol-based research protocol, utilizing ¹³¹I-NP-59, with established alternative methods. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of these techniques.
Overview of Adrenal Gland Assessment Techniques
The adrenal glands are critical endocrine organs responsible for producing essential hormones. Dysregulation of adrenal function can lead to various disorders, including primary aldosteronism and Cushing's syndrome. Consequently, a variety of methods have been developed to assess the structure and function of the adrenal cortex. This guide focuses on comparing the performance of ¹³¹I-NP-59 scintigraphy with Adrenal Venous Sampling (AVS), [¹¹C]metomidate PET-CT, and the emerging ¹⁸F-FNP-59 PET-CT.
Quantitative Performance Comparison
The following tables summarize the diagnostic performance of each technique in the context of primary aldosteronism, a common application for adrenal gland assessment.
Table 1: Diagnostic Accuracy for Detecting Unilateral Primary Aldosteronism
| Technique | Sensitivity | Specificity | Additional Notes |
| ¹³¹I-NP-59 SPECT/CT | 81.8%[1] | Varies | Accuracy can be operator-dependent and is influenced by tumor size.[2] |
| Adrenal Venous Sampling (AVS) | 75%[3] | 100%[3] | Considered the "gold standard" but is invasive and technically challenging.[4][5] |
| [¹¹C]metomidate PET-CT | 80%[3] | 100%[3] | A non-invasive alternative to AVS with high accuracy.[6] |
| ¹⁸F-FNP-59 PET/CT | Data emerging | Data emerging | Offers significantly lower radiation dose and potentially higher resolution images compared to ¹³¹I-NP-59.[7] |
Table 2: Key Characteristics of Adrenal Assessment Protocols
| Feature | ¹³¹I-NP-59 SPECT/CT | Adrenal Venous Sampling (AVS) | [¹¹C]metomidate PET-CT | ¹⁸F-FNP-59 PET/CT |
| Principle | Functional imaging of cholesterol uptake | Direct measurement of hormone levels from adrenal veins | Imaging of adrenocortical enzyme activity | Functional imaging of cholesterol uptake |
| Invasiveness | Non-invasive (intravenous injection) | Highly invasive (catheterization) | Non-invasive (intravenous injection) | Non-invasive (intravenous injection) |
| Radiation Exposure | Moderate | None from the procedure itself (uses X-ray for guidance) | Low | Significantly lower than ¹³¹I-NP-59[8] |
| Procedure Time | Multi-day imaging protocol[3] | Several hours | ~1 hour | Shorter imaging window than ¹³¹I-NP-59[3] |
| Technical Difficulty | Moderate | High | Low | Low |
Experimental Protocols
Detailed methodologies for the key experimental protocols are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for specific research needs.
¹³¹I-Iodocholesterol (NP-59) Scintigraphy Protocol
-
Patient Preparation: Dexamethasone suppression (e.g., 1 mg orally every 6 hours) is administered for 2-7 days prior to tracer injection to suppress ACTH and enhance the visualization of adrenal abnormalities.[9]
-
Tracer Administration: 1 mCi (37 MBq) of ¹³¹I-NP-59 is administered intravenously.[9]
-
Imaging: Planar and SPECT/CT images of the adrenal glands are acquired at multiple time points, typically between 3 to 7 days post-injection.[9][10] Early visualization (before day 5) can be indicative of an aldosterone-producing adenoma or bilateral adrenal hyperplasia.[9][11]
Adrenal Venous Sampling (AVS) Protocol
-
Patient Preparation: Antihypertensive medications that can interfere with the renin-angiotensin-aldosterone system are typically withdrawn for several weeks prior to the procedure.[12] Hypokalemia should be corrected.[13]
-
Catheterization: Under local anesthesia and with fluoroscopic guidance, catheters are inserted, usually through the femoral vein, and advanced into the right and left adrenal veins.[11][14]
-
Blood Sampling: Blood samples are collected from both adrenal veins and a peripheral vein (for baseline comparison). In some protocols, a continuous infusion of cosyntropin (synthetic ACTH) is administered to stimulate the adrenal glands and improve the accuracy of the test.[11][13]
-
Hormone Analysis: Aldosterone and cortisol levels are measured in the collected blood samples to determine the source of any excess aldosterone production.[13]
[¹¹C]metomidate PET-CT Protocol
-
Patient Preparation: In some protocols, patients receive dexamethasone for 3 days prior to the scan to suppress normal adrenal tissue uptake.
-
Tracer Administration: An intravenous injection of 150-500 MBq of [¹¹C]metomidate is administered.
-
Imaging: A PET-CT scan of the adrenal glands is performed approximately 35-45 minutes after tracer injection.
¹⁸F-FNP-59 PET/CT Protocol
-
Patient Preparation: Similar to ¹³¹I-NP-59, protocols may include dexamethasone suppression or cosyntropin stimulation.[3]
-
Tracer Administration: An intravenous injection of ¹⁸F-FNP-59 is administered.[3]
-
Imaging: PET/CT imaging is performed at earlier time points (e.g., 1 and 3 hours post-injection) compared to ¹³¹I-NP-59 due to the shorter half-life of ¹⁸F.[3]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key biological and procedural steps involved in the this compound-based protocol and its alternatives.
This compound Uptake Pathway
References
- 1. Diagnostic accuracy of adrenal imaging for subtype diagnosis in primary aldosteronism: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11C-Metomidate PET-CT versus adrenal vein sampling to subtype primary aldosteronism: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of F-18 FDG-PET in Detecting Primary Aldosteronism in Patients with Bilateral Adrenal Incidentalomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Adrenal imaging (Part 1): Imaging techniques and primary cortical lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajronline.org [ajronline.org]
- 12. researchgate.net [researchgate.net]
- 13. Diagnostic consistency between computed tomography and adrenal vein sampling of primary aldosteronism: leading to successful curative outcome after adrenalectomy; a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional imaging with 11C-metomidate PET for subtype diagnosis in primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol Probes: Iodocholesterol vs. Filipin for Detecting Cholesterol-Rich Domains
For researchers, scientists, and drug development professionals investigating the intricate roles of cholesterol in cellular processes, the choice of detection method is paramount. Cholesterol is not uniformly distributed within biological membranes; instead, it congregates into dynamic, ordered structures known as cholesterol-rich domains or lipid rafts.[1][2] These domains are critical hubs for cell signaling, protein trafficking, and viral entry. Therefore, accurate visualization and quantification of these microdomains are essential. This guide provides a comprehensive comparison of two cholesterol probes, iodocholesterol and filipin, outlining their respective mechanisms, applications, and methodologies to assist in selecting the appropriate tool for your research needs.
While both are cholesterol analogs, their applications in studying cholesterol are vastly different. Filipin is a fluorescent antibiotic widely used for the microscopic visualization of unesterified cholesterol in fixed cells and tissues, making it a valuable tool for studying cholesterol-rich domains.[3][4] In contrast, this compound, particularly its radioisotope-labeled form (¹³¹I-iodocholesterol or NP-59), is a radiopharmaceutical employed for in vivo imaging of the adrenal cortex at a macroscopic level.[5][6] It is not suitable for detecting subcellular cholesterol-rich domains.
Performance Comparison: this compound vs. Filipin
The following table summarizes the key differences between this compound (NP-59) and filipin for the detection of cholesterol.
| Feature | This compound (NP-59) | Filipin |
| Primary Application | In vivo adrenal gland imaging for diagnosing endocrine disorders (e.g., Cushing's syndrome, primary aldosteronism).[5][7] | Microscopic detection and semi-quantitative analysis of unesterified cholesterol in fixed cells and tissues to identify cholesterol-rich domains.[3][8][9] |
| Detection Principle | Gamma emission from a radioisotope (¹³¹I) detected by a gamma camera (scintigraphy, SPECT/CT).[7][10] | Intrinsic fluorescence of the filipin-cholesterol complex detected by fluorescence microscopy.[3][11] |
| Level of Detection | Organ/Tissue level.[12][13] | Subcellular/Membrane domain level.[14] |
| Sample Type | In vivo (patient imaging).[5] | Fixed cultured cells, frozen or paraffin-embedded tissue sections.[8][15][16] |
| Resolution | Low resolution, suitable for anatomical localization.[7] | High resolution, capable of resolving subcellular structures.[17] |
| Advantages | Non-invasive method for functional imaging of adrenal glands.[7] | High specificity for unesterified cholesterol, relatively simple staining procedure.[3][4] |
| Limitations | Not suitable for cellular or subcellular imaging, exposure to ionizing radiation.[5] | Prone to rapid photobleaching, can perturb membrane structure, not suitable for live-cell imaging.[3][4][18] |
Mechanism of Action
This compound (NP-59) is a cholesterol analog where a radioactive iodine atom (¹³¹I) is attached.[6] When administered to a patient, it is transported and taken up by tissues that have a high cholesterol demand, most notably the adrenal cortex for steroid hormone synthesis.[10] The gamma rays emitted by ¹³¹I are then detected externally by a gamma camera to create an image (scintiscan) of the adrenal glands, revealing areas of normal or abnormal uptake.[5][7]
Filipin is a polyene macrolide antibiotic that binds specifically to unesterified (free) 3-β-hydroxysterols, primarily cholesterol.[3] Upon binding, the filipin-cholesterol complex exhibits a characteristic fluorescence when excited with ultraviolet (UV) light, allowing for the visualization of cholesterol distribution within cell membranes.[3][11] It is important to note that filipin can disrupt the membrane architecture upon binding, which is why it is almost exclusively used on fixed cells.[18]
Experimental Protocols
Filipin Staining for Cholesterol-Rich Domains in Cultured Cells
This protocol is adapted for staining unesterified cholesterol in cultured cells.[8][15][16]
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS (optional, for quenching)
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution: 50 µg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)
-
Aqueous mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips and culture to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.[8]
-
Fixation: Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[8]
-
Quenching (Optional): To quench any unreacted PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[15]
-
Staining: Incubate the cells with the Filipin III staining solution for 30-60 minutes at room temperature, protected from light.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound filipin.[8]
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[3][15] Note that filipin is highly susceptible to photobleaching, so minimize exposure to the excitation light.[3][18]
Visualizations
References
- 1. Cholesterol domains in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol and the interaction of proteins with membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 131I-iodocholesterol (NP-59) scintigraphy in adrenocortical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. hkjr.org [hkjr.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic value of adrenal iodine-131 6-beta-iodomethyl-19-norcholesterol scintigraphy for primary aldosteronism: a retrospective study at a medical center in North Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Comparative study of ultrasound, 131I-19-iodocholesterol scintigraphy, and aortography in localising adrenal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scintigraphy with 131I-19-iodocholesterol in adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of plasma membrane cholesterol by filipin during microvillogenesis and ciliogenesis in quail oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
- 16. zenodo.org [zenodo.org]
- 17. benchchem.com [benchchem.com]
- 18. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of Synthetic Iodocholesterol to Native Cholesterol: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the biological equivalence of synthetic analogs to their native counterparts is crucial for accurate experimental design and interpretation. This guide provides a detailed comparison of synthetic iodocholesterol and native cholesterol, focusing on their key biological functions. While this compound, particularly 131I-6β-iodomethyl-19-norcholesterol (NP-59), is widely accepted as a tracer for cholesterol metabolism in diagnostic imaging, direct quantitative data comparing its biological equivalence to native cholesterol in fundamental cellular processes is limited. This guide summarizes the established roles of native cholesterol, presents the inferred functions of this compound based on its clinical use, and provides detailed experimental protocols for their comparative assessment.
Overview of Native Cholesterol's Biological Roles
Cholesterol is an essential lipid molecule in animal cell membranes, playing a critical role in maintaining membrane structure and fluidity.[1] It is also the precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[2][3] Furthermore, cholesterol is a key component of specialized membrane microdomains known as lipid rafts, which are involved in various signaling pathways.[4]
Synthetic this compound as a Cholesterol Analog
Synthetic this compound, most notably the radioiodinated analog 131I-6β-iodomethyl-19-norcholesterol (NP-59), has been developed and utilized primarily as a diagnostic imaging agent for adrenal gland disorders.[5] The rationale for its use is that it mimics the behavior of native cholesterol, being taken up by tissues with high cholesterol demand, such as the adrenal cortex for steroidogenesis.[6] This presumed biological equivalence is the foundation of its clinical utility.
Comparison of Biological Equivalence
While the biodistribution and uptake of this compound in steroidogenic tissues suggest it follows the metabolic pathways of native cholesterol, direct quantitative comparisons of their effects on key cellular functions are not extensively documented in the available literature. The following sections outline the established roles of native cholesterol and the inferred properties of this compound, alongside the methodologies to quantitatively assess their equivalence.
3.1. Role in Membrane Fluidity
Native cholesterol is a critical regulator of cell membrane fluidity. At physiological temperatures, it decreases membrane fluidity by restricting the movement of phospholipid fatty acid chains. Conversely, at low temperatures, it increases fluidity by preventing the tight packing of these chains.[1]
Comparative Data on Membrane Fluidity:
3.2. Incorporation into Lipid Rafts
Native cholesterol is essential for the formation and stability of lipid rafts, which are specialized membrane domains enriched in cholesterol and sphingolipids. These platforms are crucial for the spatial organization of signaling molecules.[4]
Comparative Data on Lipid Raft Incorporation:
There is a lack of direct experimental evidence to confirm and quantify the incorporation of this compound into lipid rafts in comparison to native cholesterol. Given its structural similarity, it is presumed to partition into these domains, but a definitive comparative study is needed.
3.3. Precursor for Steroidogenesis
A primary function of cholesterol is to serve as the precursor for the synthesis of all steroid hormones. This process is initiated by the conversion of cholesterol to pregnenolone in the mitochondria.[3] The uptake of this compound by the adrenal glands strongly suggests its involvement in this pathway.[6]
Comparative Data on Steroidogenesis:
While the accumulation of radioiodinated cholesterol in adrenal glands is a strong indicator of its role as a steroid precursor, quantitative data on the efficiency of this compound as a substrate for steroidogenic enzymes compared to native cholesterol is not available in the reviewed literature.
Experimental Protocols
To facilitate the direct comparison of synthetic this compound and native cholesterol, the following detailed experimental protocols are provided.
4.1. Measurement of Membrane Fluidity using Fluorescence Anisotropy
Objective: To quantify the effect of incorporating native cholesterol versus this compound on the fluidity of a model lipid bilayer.
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher degree of anisotropy indicates lower membrane fluidity.
Methodology:
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) composed of a defined phospholipid mixture (e.g., POPC) with varying molar percentages (0%, 5%, 10%, 20%, 30%) of either native cholesterol or synthetic this compound.
-
Fluorescent Labeling: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes.
-
Anisotropy Measurement:
-
Excite the DPH-labeled liposomes with vertically polarized light at approximately 360 nm.
-
Measure the intensity of the emitted fluorescence at approximately 430 nm in both the vertical (I_parallel) and horizontal (I_perpendicular) planes.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor.
-
-
Data Analysis: Plot the fluorescence anisotropy values as a function of the sterol concentration for both native cholesterol and this compound to compare their effects on membrane fluidity.[7]
4.2. Isolation and Analysis of Lipid Rafts
Objective: To determine the relative partitioning of native cholesterol versus this compound into lipid raft domains.
Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property allows for their isolation from other membrane components by density gradient centrifugation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., CHO cells) and supplement the media with either native cholesterol or this compound (radiolabeled or mass-tagged for detection).
-
Cell Lysis: Lyse the cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Sucrose Gradient Centrifugation:
-
Mix the cell lysate with a high concentration of sucrose (e.g., 40%) and place it at the bottom of an ultracentrifuge tube.
-
Create a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentrations (e.g., 30% and 5%) on top of the lysate.
-
Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions from the top of the gradient. Lipid rafts will float to the interface between the lower sucrose concentrations due to their lower buoyant density.
-
Analyze the fractions for the presence of lipid raft marker proteins (e.g., flotillin-1) by Western blotting to identify the raft-containing fractions.
-
Quantify the amount of native cholesterol and this compound in each fraction using appropriate detection methods (e.g., mass spectrometry for both, scintillation counting for radiolabeled this compound) to determine their relative partitioning.[4]
-
4.3. In Vitro Steroidogenesis Assay
Objective: To compare the efficiency of native cholesterol and this compound as precursors for steroid hormone synthesis.
Principle: Isolated mitochondria from steroidogenic cells can convert cholesterol to pregnenolone, the first step in steroidogenesis. The rate of pregnenolone production can be measured to assess the efficiency of the substrate.
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from a steroidogenic cell line (e.g., MA-10 Leydig cells) or adrenal tissue.
-
Substrate Preparation: Prepare reaction mixtures containing the isolated mitochondria and either native cholesterol or this compound (radiolabeled for sensitive detection) as the substrate.
-
Steroidogenesis Reaction: Initiate the reaction by adding a source of reducing equivalents (e.g., isocitrate) and incubate at 37°C.
-
Steroid Extraction and Quantification:
-
Stop the reaction at various time points and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of pregnenolone produced. If using radiolabeled substrates, the radiolabeled pregnenolone can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.[8]
-
-
Data Analysis: Compare the rate of pregnenolone formation from native cholesterol and this compound to determine their relative efficiency as steroid precursors.
Visualizations of Key Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ins and outs of lipid rafts: functions in intracellular cholesterol homeostasis, microparticles, and cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenal scintiscanning with NP-59, a new radioiodinated cholesterol agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Availability and Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative contributions of cholesterol and the individual classes of phospholipids and their degree of fatty acyl (un)saturation to membrane fluidity measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo Synthesis of Steroids and Oxysterols in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: Iodocholesterol vs. [3H]Cholesterol Uptake in Adrenal Tissue
For researchers in endocrinology, oncology, and drug development, accurately tracing and quantifying cholesterol uptake is paramount for understanding steroidogenesis and developing novel diagnostics and therapeutics. The two most established radiotracers for this purpose are radioiodinated cholesterol analogs, such as 131I-19-iodocholesterol, and tritiated cholesterol ([3H]cholesterol). This guide provides a quantitative comparison of their uptake, supported by experimental data, to aid researchers in selecting the appropriate tracer for their specific needs.
At a Glance: Comparative Uptake in Rat Adrenal Glands
A seminal study directly compared the subcellular distribution of 131I-19-iodocholesterol and [3H]cholesterol in rat adrenal glands under varying physiological conditions: control, adrenocorticotropic hormone (ACTH) stimulation, and aminoglutethimide (AG) inhibition. The data reveals distinct differences in their intracellular fate, particularly in response to metabolic challenges.
| Treatment Group | Tracer | Lipid Layer (%) | 1,000 g Pellet (Nuclei, etc.) (%) | 10,000 g Pellet (Mitochondria, etc.) (%) | 100,000 g Pellet (Microsomes) (%) | Supernatant (Cytosol) (%) |
| Control | 131I-19-Iodocholesterol | 55.3 ± 2.4 | 10.5 ± 0.8 | 17.5 ± 0.9 | 6.4 ± 0.4 | 10.3 ± 0.7 |
| [3H]Cholesterol | 65.2 ± 1.5 | 8.9 ± 0.5 | 13.9 ± 0.7 | 4.8 ± 0.3 | 7.2 ± 0.4 | |
| ACTH-Treated | 131I-19-Iodocholesterol | 54.8 ± 2.1 | 10.8 ± 0.7 | 18.2 ± 1.0 | 6.8 ± 0.5 | 9.4 ± 0.6 |
| [3H]Cholesterol | 48.9 ± 2.8 | 12.1 ± 0.9 | 20.1 ± 1.2 | 7.9 ± 0.6 | 11.0 ± 0.8 | |
| Aminoglutethimide-Treated | 131I-19-Iodocholesterol | 78.1 ± 1.8 | 6.2 ± 0.4 | 8.9 ± 0.5 | 3.1 ± 0.2 | 3.7 ± 0.3 |
| [3H]Cholesterol | 85.4 ± 1.2 | 4.5 ± 0.3 | 5.8 ± 0.4 | 2.1 ± 0.2 | 2.2 ± 0.2 |
Data is presented as the mean percentage of total adrenal radioactivity ± SEM. This data is based on the findings of Rizza et al. (1978).[1]
Key Observations:
-
Baseline Distribution: Under normal conditions, a higher percentage of [3H]cholesterol is found in the lipid layer compared to 131I-19-iodocholesterol, suggesting a greater proportion of esterified storage for the native cholesterol tracer.[1]
-
Response to ACTH: ACTH, which stimulates steroidogenesis, significantly decreased the proportion of [3H]cholesterol in the lipid layer, indicating its mobilization for hormone synthesis. In contrast, the distribution of 131I-19-iodocholesterol in the lipid layer remained largely unchanged, suggesting a potential impairment in its mobilization from lipid droplets for steroid production.[1]
-
Effect of Aminoglutethimide: Aminoglutethimide, an inhibitor of the conversion of cholesterol to pregnenolone, led to a marked increase in the percentage of both tracers in the lipid fraction, consistent with the blockage of cholesterol utilization.[1]
Experimental Methodologies
The following sections detail representative protocols for the key experiments involved in the quantitative comparison of iodocholesterol and [3H]cholesterol uptake. While the exact parameters from the primary comparative study by Rizza et al. (1978) are not fully detailed in its abstract, these protocols are based on established methodologies for similar studies.
Animal Treatment and Tracer Administration
-
Animal Model: Adult female rats are used as the model organism.
-
Treatment Groups:
-
Control: No treatment.
-
ACTH-Treated: Administration of ACTH to stimulate the adrenal glands. A typical regimen involves subcutaneous infusion of ACTH(1-24) at doses ranging from 125 to 500 ng/h for 72 hours.
-
Aminoglutethimide-Treated: Administration of aminoglutethimide to inhibit steroidogenesis. A common dosage is 50 mg/kg administered intraperitoneally.
-
-
Tracer Injection:
-
Rats are intravenously injected with either 131I-19-iodocholesterol or [3H]cholesterol.
-
The injection is typically performed via the tail vein.
-
-
Tissue Collection:
-
After a set period (e.g., three days post-injection), the rats are euthanized.
-
The adrenal glands are promptly excised, trimmed of fat, and weighed.
-
Subcellular Fractionation of Adrenal Glands
-
Homogenization:
-
The adrenal glands are minced and homogenized in a cold isotonic buffer (e.g., 0.25 M sucrose solution containing Tris-HCl and EDTA) using a Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions.
-
1,000 g for 10 minutes: Pellets nuclei and unbroken cells. The supernatant is collected.
-
10,000 g for 15 minutes: The supernatant from the previous step is centrifuged to pellet mitochondria and lysosomes. The supernatant is again collected.
-
100,000 g for 60 minutes: The subsequent supernatant is centrifuged to pellet microsomes.
-
The final supernatant represents the cytosolic fraction.
-
-
The lipid layer is typically collected from the top of the initial homogenate.
-
-
Radioactivity Measurement:
-
The radioactivity in each subcellular fraction is measured using a gamma counter for 131I and a liquid scintillation counter for 3H.
-
The results are expressed as a percentage of the total radioactivity in the adrenal gland.
-
Visualizing the Processes
To better understand the experimental flow and the biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and [3H]cholesterol uptake.
Caption: Cellular pathways of cholesterol uptake and steroidogenesis in adrenal cells.
References
Evaluating the Specificity of Iodocholesterol for Adrenal Steroidogenic Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of iodocholesterol, particularly its analog ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), for adrenal steroidogenic tissues. It compares its performance with alternative imaging modalities, supported by experimental data, to aid in the selection of appropriate imaging techniques for adrenal gland assessment.
Introduction
Accurate imaging of the adrenal glands is crucial for the diagnosis and management of various endocrine disorders. Functional imaging with radiolabeled cholesterol analogs, such as this compound, offers a unique advantage by providing insights into the metabolic activity of adrenal tissues. This guide delves into the specificity of this compound for adrenal steroidogenic tissues, its mechanism of action, and a comparative analysis with anatomical imaging techniques like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI).
Mechanism of this compound Uptake
This compound, specifically the widely used analog NP-59, is a cholesterol molecule labeled with a radioisotope, typically Iodine-131. Its uptake in adrenal cortical cells is an active process that mirrors the physiological pathway of cholesterol utilization for steroid hormone synthesis. The primary mechanism involves the binding of NP-59 to low-density lipoprotein (LDL) receptors on the surface of adrenocortical cells. Following receptor-mediated endocytosis, the NP-59 is internalized and esterified for storage within the cell, but unlike native cholesterol, it is not further metabolized into steroid hormones. This intracellular trapping of the radiotracer allows for functional imaging of adrenal cortical activity.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the biodistribution and diagnostic performance of this compound (NP-59) scintigraphy compared to CT and MRI in the evaluation of adrenal lesions.
Table 1: Biodistribution of ¹³¹I-NP-59 in Preclinical Models
| Tissue | Uptake (%ID/g or Ratio) | Species | Key Findings & Citations |
| Adrenal Cortex | ~5-fold higher than non-adrenal tissues | Rat, Dog | Demonstrates high specificity for adrenal cortical tissue.[1] |
| Adrenal Gland | >5:1 (Adrenal:Liver Ratio) | Rat | A fluorinated analog of NP-59 showed high preferential uptake in the adrenal gland over the liver. |
| Liver | Significant Uptake | Rat, Dog, Human | The liver is a major site of cholesterol metabolism and clearance, leading to physiological uptake of NP-59.[2] |
| Brown Adipose Tissue | Significant increase under cold stress | Rat | Indicates potential for off-target uptake in metabolically active tissues under specific physiological conditions. |
| Ovaries | Uptake Observed | Human | Ovaries are also sites of steroidogenesis, leading to physiological uptake. |
| Gallbladder | Visualization is common | Human | NP-59 and its metabolites are excreted through the biliary system.[2] |
Table 2: Diagnostic Performance in Adrenal Adenoma Detection
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy | Citations |
| ¹³¹I-NP-59 SPECT/CT | 82% - 85% | 67% - 95% | 49% - 92% | 89% - 91% | 66% - 74% | [3][4] |
| Computed Tomography (CT) | 71% - 94% | 78% - 98% | 72% - 84% | 81% - 94% | 86% | |
| Magnetic Resonance Imaging (MRI) | 88% - 100% | 90% - 100% | 88% | 90% - 100% | 89% |
Table 3: Performance in Differentiating Adrenal Adenoma from Adrenal Hyperplasia
| Imaging Modality | Key Differentiating Features | Performance | Citations |
| ¹³¹I-NP-59 SPECT/CT | Adenoma: Typically unilateral, early, and intense uptake. Hyperplasia: Often bilateral and symmetric or asymmetric uptake. | High predictive value for functional status. Sensitivity and specificity vary depending on the study and specific criteria used. | [3] |
| Computed Tomography (CT) | Adenoma: Well-defined, often low-density nodule. Hyperplasia: Diffuse or nodular enlargement of the gland. | Can identify morphological changes but does not assess functional status. | |
| Magnetic Resonance Imaging (MRI) | Adenoma: Signal loss on out-of-phase imaging due to intracellular lipid. Hyperplasia: Glandular enlargement, may also show some signal drop. | Excellent for characterizing lipid-rich adenomas. |
Experimental Protocols
Protocol for ¹³¹I-NP-59 Adrenal Scintigraphy with Dexamethasone Suppression
This protocol is designed to enhance the specificity of this compound imaging for autonomous adrenal function by suppressing ACTH-dependent cortisol production in normal adrenal tissue.
1. Patient Preparation:
-
Medication Review: Discontinue medications that may interfere with NP-59 uptake (e.g., spironolactone, diuretics, beta-blockers) for a specified period before the study, as advised by the referring physician.
-
Thyroid Blockade: Administer a saturated solution of potassium iodide (SSKI) or Lugol's solution, starting one day before radiotracer injection and continuing for 7-10 days to block thyroid uptake of free ¹³¹I.
2. Dexamethasone Suppression:
-
Administer oral dexamethasone (typically 1-2 mg every 6 hours or a single daily dose of 4-8 mg) starting 2-7 days prior to NP-59 injection and continuing throughout the imaging period. The exact dosage and duration can be tailored to the specific clinical question.
3. Radiotracer Administration:
-
Administer approximately 1 mCi (37 MBq) of ¹³¹I-NP-59 intravenously.
4. Imaging Acquisition:
-
Planar Imaging: Acquire anterior and posterior static images of the adrenal region at 3 to 7 days post-injection.
-
SPECT/CT Imaging: For improved localization and characterization, SPECT/CT imaging is performed. A low-dose CT scan for attenuation correction and anatomical fusion is acquired, followed by a SPECT acquisition over the adrenal region.
5. Image Interpretation:
-
Normal: Faint, symmetric adrenal uptake, typically not well visualized before day 5.
-
Adrenal Adenoma: Early (before day 5), intense, unilateral uptake.
-
Bilateral Adrenal Hyperplasia: Early, bilateral uptake, which can be symmetric or asymmetric.
Mandatory Visualizations
Signaling Pathway of Cholesterol Uptake and Steroidogenesis
Caption: Cholesterol uptake and steroidogenesis pathway in adrenal cortical cells.
Experimental Workflow for Evaluating this compound Specificity
References
- 1. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Fluorinated NP-59: A Revival of Cholesterol Use Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Safe Disposal of Iodocholesterol: A Procedural Guide for Laboratory Professionals
The proper disposal of iodocholesterol, particularly when radiolabeled with isotopes such as Iodine-131, is a critical component of laboratory safety and regulatory compliance. As a compound used in endocrine and oncological research, its handling and disposal require stringent procedures to protect personnel and the environment from radioactive and chemical hazards.[1][2] This guide provides essential, step-by-step information for the safe management and disposal of this compound waste streams.
All procedures involving radioactive materials must be conducted in accordance with the guidelines established by your institution's Radiation Safety Program or Environmental Health & Safety (EH&S) office.[3][4] These protocols are designed to meet the standards set by federal and state laws.[4]
Core Principles of Radioactive Waste Management
The foundational principle of radioactive waste disposal is strict segregation. Radioactive waste must never be mixed with general refuse. All waste materials must be properly identified, segregated by type, and clearly labeled before being transferred to the designated radiation safety personnel for final disposal.[3][4]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat and two pairs of disposable gloves when handling this compound and its waste.[5][6] The outer layer of gloves should be changed frequently.[5]
-
Designated Areas: All work and storage of I-131 labeled compounds should occur in a designated area, behind appropriate lead shielding.[3][5]
-
Ventilation: To prevent the inhalation of volatile iodine, handle potentially volatile compounds in a certified chemical fume hood.[5][7] Avoid acidic or frozen solutions, which can increase the volatility of radioiodine.[5][6][7]
-
Contamination Monitoring: Regularly monitor work surfaces, gloves, and clothing for contamination using a suitable survey meter (e.g., a Geiger-Mueller detector).[5][7]
Step-by-Step Disposal Procedures
The disposal process for this compound is dictated by the physical form of the waste. All waste must be turned over to the institution's Radiation Safety Program for disposal.[4]
Dry Solid Waste
This category includes contaminated consumables such as gloves, absorbent paper, plastic tubes, and empty stock vials.
Methodology:
-
Segregation: Isolate all dry solid waste contaminated with this compound from other laboratory trash. For iodine isotopes (I-125, I-131), use designated waste containers lined with a yellow radioactive waste bag.[3]
-
Liquid-Free: Ensure all items are free of liquids. Vials and test tubes must be empty before being placed in the solid waste container.[4]
-
Deface Labels: Before placing items in the waste bag, deface or remove any original radioactive material markings or symbols.[4]
-
Packaging: Place the waste into the designated, labeled container. Do not overfill the bag.
-
Storage: Store the sealed container in your laboratory's designated radioactive waste storage area until collection.[3]
Liquid Waste
This stream includes aqueous solutions, organic solvents, and other liquids containing this compound.
Methodology:
-
Segregation: Never dispose of liquid radioactive waste down the sink unless explicitly authorized by your Radiation Safety Officer for low-level, soluble materials.[8]
-
Separate Streams: Keep aqueous and organic solvent wastes in separate, designated plastic jugs or carboys provided by the Radiation Safety Program.[4]
-
Neutralization: Adjust the pH of all aqueous solutions to be within a neutral range (typically 5.5 < pH < 8.5) before collection.[4]
-
Packaging: Securely cap the liquid waste container. Do not fill the container above the indicated "Full Line" to allow for thermal expansion.[4]
-
Labeling and Storage: Attach a completed liquid waste tag to the jug and store it in the designated radioactive waste area for pickup.[4]
Sharps Waste
This includes all needles, syringes, pipette tips, and glass that are contaminated with this compound.
Methodology:
-
Containerization: Immediately place all contaminated sharps into a designated, puncture-proof sharps container provided by the Radiation Safety Program.[4]
-
Sealing: Once the container is full, seal it securely.
-
Disposal: Treat the sealed sharps container as dry solid radioactive waste. Report the container on the appropriate line of the waste disposal form and package it for collection by the Radiation Safety Program.[4]
Quantitative Disposal Parameters
The following table summarizes key quantitative data relevant to the disposal of this compound, particularly when labeled with Iodine-131.
| Parameter | Value / Guideline | Source |
| Primary Isotope | Iodine-131 (I-131) | [2] |
| Physical Half-Life | 8.04 Days | [5] |
| Waste Storage Strategy | Isolate in sealed, shielded containers and hold for decay. | [5] |
| Aqueous Liquid Waste pH | Must be neutralized to between 5.5 and 8.5. | [4] |
| Liquid Container Fill Level | Do not fill above the "Full Line" to allow for expansion. | [4] |
General Protocol for Waste Handling
The following outlines the standard operational protocol for safely handling and preparing this compound waste for disposal.
-
Preparation: Before starting work, ensure the designated radioactive waste containers are present in the work area (e.g., fume hood).
-
Execution of Work: While performing experiments, wear appropriate PPE, including double gloves and a lab coat.[5][6] Use spill trays lined with absorbent paper to contain potential contamination.[5]
-
Waste Segregation: As waste is generated, immediately place it into the correct, pre-labeled waste container (Dry Solid, Liquid, or Sharps).
-
Post-Procedure Monitoring: After completing the work, use a survey meter to monitor yourself, your PPE, and the work area for any contamination.[5]
-
Decontamination: If contamination is found, decontaminate the area promptly. Dispose of cleaning materials as dry solid radioactive waste.
-
Waste Sealing and Storage: Once a waste container is ready for pickup, seal it and complete all required labeling, including radionuclide, activity, and date.[4][8]
-
Request for Collection: Move the sealed waste to the designated storage area and contact your institution's Radiation Safety Program or EH&S to schedule a waste collection.[3][4]
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. This compound | 37414-03-2 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 4. Radioactive Waste Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 5. purewaterfreedom.com [purewaterfreedom.com]
- 6. uottawa.ca [uottawa.ca]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Essential Safety and Logistical Information for Handling Iodocholesterol
Iodocholesterol and its radiolabeled counterparts, such as Iodine-131 this compound, are primarily utilized in biomedical research and diagnostic imaging, particularly for adrenal gland studies.[1][2] Due to its potential chemical and radiological hazards, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required PPE may vary based on the specific experimental procedures, the physical form of the compound (e.g., solid powder vs. solution), and whether a radioactive isotope is present.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling radiolabeled this compound. | Prevents skin contact with the compound. Frequent changes are advised to avoid cross-contamination.[3] |
| Body Protection | A full-length laboratory coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling airborne particles, especially when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of the compound. |
| Additional for Radiolabeled this compound | Leaded aprons and thyroid collars may be required depending on the energy and activity of the radioisotope. | Provides shielding from radiation exposure.[2][4] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Preparation:
-
Designated Work Area: All work with this compound, particularly in its powder form or when radiolabeled, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]
-
Gather Materials: Before commencing work, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement and potential spread of contamination.
-
Don PPE: Put on all required PPE as outlined in Table 1 before handling the compound.
Handling:
-
Weighing: If working with powdered this compound, handle it carefully to avoid creating dust. Use a balance within a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Pipetting: Never use mouth suction for pipetting.[6][7] Use a calibrated pipette with disposable tips.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and any other relevant hazard information.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Doff PPE: Remove PPE in the correct order to prevent re-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]
Disposal Plan
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The disposal method will differ significantly depending on whether the material is radioactive.
Non-Radioactive this compound Waste:
-
Chemical Waste: Unused or contaminated non-radioactive this compound should be disposed of as chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, labeled waste container.
Radiolabeled this compound Waste (e.g., Iodine-131):
-
Radioactive Waste Segregation: All waste contaminated with radioactive this compound must be segregated into designated, shielded containers labeled with the radioisotope, date, and activity level.[8]
-
Decay-in-Storage: For short-lived isotopes like Iodine-131, waste is typically stored in a secure, shielded location until the radioactivity has decayed to background levels.
-
Regulatory Compliance: The disposal of radioactive waste is strictly regulated. Follow all institutional and national guidelines for radioactive waste management.[9]
Visual Guidance
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key safety stages for handling this compound.
PPE Selection Logic for this compound
This diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. moravek.com [moravek.com]
- 2. Ionizing Radiation - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. mannsupply.com [mannsupply.com]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. globalsonics.com.au [globalsonics.com.au]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
